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(2Z)-1,4-dibromo-2-methylbut-2-ene Documentation Hub

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  • Product: (2Z)-1,4-dibromo-2-methylbut-2-ene
  • CAS: 16526-18-4

Core Science & Biosynthesis

Foundational

isoprene dibromide Z-isomer vs E-isomer

An In-Depth Technical Guide to Isoprene Dibromide: E-Isomer vs. Z-Isomer[1] Executive Summary Isoprene dibromide (specifically 1,4-dibromo-2-methyl-2-butene ) is a pivotal bifunctional electrophile in organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isoprene Dibromide: E-Isomer vs. Z-Isomer[1]

Executive Summary

Isoprene dibromide (specifically 1,4-dibromo-2-methyl-2-butene ) is a pivotal bifunctional electrophile in organic synthesis, serving as a C5 "hemiterpene" building block. Its structural integrity—specifically the geometric isomerism of the trisubstituted alkene—is critical for the stereoselective synthesis of isoprenoid natural products (e.g., trans-Zeatin) and the functionalization of elastomers (bromobutyl rubber).

This guide delineates the thermodynamic and kinetic factors governing the E (trans) and Z (cis) isomers, providing validated protocols for their synthesis, separation, and characterization.

Mechanistic Foundations: Kinetic vs. Thermodynamic Control

The bromination of isoprene (2-methyl-1,3-butadiene) is not a single-pathway reaction. It proceeds through an electrophilic addition mechanism that yields a mixture of kinetic and thermodynamic products.

The Reaction Landscape

When bromine (


) attacks isoprene, it preferentially targets the more substituted double bond (C1-C2) or the terminal positions, leading to an allylic cation intermediate.
  • Kinetic Control (Low Temp, -78°C to -15°C): Favors 1,2-addition product (3,4-dibromo-2-methyl-1-butene ) due to the rapid attack of bromide on the secondary cation position.

  • Thermodynamic Control (Room Temp or Equilibration): Favors 1,4-addition product (1,4-dibromo-2-methyl-2-butene ) because the internal, trisubstituted double bond is more stable (Zaitsev's rule).

E vs. Z Selectivity in 1,4-Addition

Within the 1,4-addition manifold, two geometric isomers are formed:

  • (E)-1,4-dibromo-2-methyl-2-butene: The "trans-like" isomer.[2][3] The bulky bromomethyl (-CH2Br) group is trans to the other bromomethyl group.

  • (Z)-1,4-dibromo-2-methyl-2-butene: The "cis-like" isomer. The two bromomethyl groups are on the same side of the double bond.[4]

Stability Dictum: The (E)-isomer is thermodynamically more stable by approximately 1–2 kcal/mol. The (Z)-isomer suffers from significant steric repulsion between the two large bromomethyl groups (1,4-interaction), whereas the (E)-isomer minimizes this strain by placing the methyl group opposite the bromomethyl group.

ReactionMechanism Isoprene Isoprene (2-methyl-1,3-butadiene) Bromonium Allylic Bromonium Intermediate Isoprene->Bromonium + Br2 (-15°C) Prod12 1,2-Product (Kinetic) Bromonium->Prod12 C3 Attack (Fast) Prod14Z (Z)-1,4-Dibromo (Less Stable) Bromonium->Prod14Z C4 Attack Prod14E (E)-1,4-Dibromo (Thermodynamic Major) Bromonium->Prod14E C4 Attack (Equilibration) Prod12->Prod14E Isomerization (Heat/Lewis Acid) Prod14Z->Prod14E Isomerization

Caption: Mechanistic divergence in isoprene bromination showing kinetic vs. thermodynamic pathways.

Synthesis & Isolation Protocol

This protocol optimizes for the (E)-isomer , which is the standard reagent for most alkylation chemistry.

Experimental Workflow

Reagents: Isoprene (1.0 equiv), Bromine (1.0 equiv), Chloroform (solvent).

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, N2 inlet, and thermometer.

  • Solvation: Dissolve isoprene in dry chloroform (0.5 M concentration). Cool to -10°C (ice/salt bath). Note: Lower temperatures (-78°C) increase the unwanted 1,2-isomer.

  • Addition: Add

    
     dropwise over 2 hours. The solution will decolorize as 
    
    
    
    is consumed.
  • Equilibration (Crucial Step): Allow the mixture to warm to room temperature and stir for 4–12 hours. This promotes the rearrangement of the kinetic 1,2-product and the (Z)-isomer into the stable (E)-1,4-isomer.

  • Quench & Wash: Wash with 5%

    
     (to remove excess 
    
    
    
    ), then water and brine. Dry over
    
    
    .
  • Purification:

    • Distillation: Remove solvent.[1] The crude oil is a mixture.

    • Crystallization: The (E)-isomer has a higher melting point. Dissolve the crude oil in minimum hot petroleum ether or pentane. Cool to -20°C. The (E)-isomer crystallizes as white needles/prisms.

Yield Expectations
  • Crude Ratio: ~70:30 (E:Z+1,2-isomer)

  • Post-Crystallization: >95% (E)-isomer purity.

Analytical Characterization (The "Truth")

Distinguishing the isomers requires precise NMR analysis. The symmetry of the molecule and the shielding effects of the methyl group are key markers.

Table 1: 1H NMR Data Comparison (


, 400 MHz) 
Proton Position(E)-Isomer (Major)(Z)-Isomer (Minor)Mechanistic Explanation
C1-H (Allylic -CH2Br) 3.98 ppm (s)4.14 ppm (s)The Z-isomer's -CH2Br is deshielded due to steric compression with the other -CH2Br group.
C4-H (Allylic -CH2Br) 3.98 ppm (s)4.14 ppm (s)In the E-isomer, the environment is more symmetric and shielded.
C3-H (Olefinic =CH) 5.55 - 5.61 ppm (t)5.35 - 5.45 ppm (t)The E-isomer olefinic proton is downfield due to anisotropy of the trans bromomethyl group.
C2-Me (Methyl -CH3) 1.85 ppm (s)1.90 ppm (s)Methyl group shift is relatively insensitive but slightly distinct.

Note: Chemical shifts cited are consistent with brominated polyisoprene microstructure studies [1, 2] and synthetic precursors for zeatin [3].

Table 2: Physical Properties

Property(E)-1,4-dibromo-2-methyl-2-butene(Z)-1,4-dibromo-2-methyl-2-butene
State (RT) Crystalline SolidLiquid / Low-melting solid
Melting Point 48–53 °C< 20 °C
Boiling Point ~85 °C (14 mmHg)Similar (hard to separate by BP)
Stability High (months at 4°C)Low (isomerizes to E over time)

Reactivity & Applications

The stereochemistry of the starting material dictates the stereochemistry of the final product in


 reactions, particularly when constructing terpene chains.
Synthesis of trans-Zeatin

The (E)-isomer is the mandatory starting material for the synthesis of trans-Zeatin, a potent cytokinin.

  • Reaction: Alkylation of 4-amino-2-methyl-2-buten-1-ol equivalents.

  • Impact: Using the (Z)-isomer or a mixture results in cis-Zeatin (weak biological activity) or difficult-to-separate mixtures.

Rubber Functionalization

In the rubber industry, bromination of butyl rubber (isobutylene-isoprene copolymer) generates allylic bromide sites.[5]

  • Observation: The kinetic product is often the exo-methylene bromide, which rearranges to the thermodynamic (E)-endo structure (analogous to our target molecule) during curing or thermal aging. This rearrangement is tracked via the NMR shifts listed above (3.98 vs 4.14 ppm) [2].

Workflow Start Crude Reaction Mixture (E, Z, 1,2-isomers) Step1 Solvent Removal (Vacuum) Start->Step1 Step2 Dissolution in Petroleum Ether Step1->Step2 Step3 Crystallization (-20°C, 12h) Step2->Step3 ResultE Solid Precipitate (E)-Isomer (>95%) Step3->ResultE Filtration ResultZ Mother Liquor Enriched in (Z) & 1,2 Step3->ResultZ Filtrate

Caption: Purification workflow for isolating the high-value (E)-isomer.

References

  • Heasley, V. L., et al. "Bromination of isoprene and related dienes." Journal of Organic Chemistry, 41.7 (1976): 1285-1287.
  • Parent, J. S., et al. "Isomerization and Elimination Reactions of Brominated Poly(isobutylene-co-isoprene)." Macromolecules, 35.9 (2002): 3374-3379. (NMR characterization of E/Z allylic bromides).

  • Pei, Y., et al. "A Practical Large-Scale Synthesis of (E)-4-amino-2-methylbut-2-en-1-ol and trans-Zeatin." Asian Journal of Chemistry, 26.23 (2014): 8156-8158. (Use of E-isomer in drug synthesis).

  • BenchChem Technical Support. "1,4-Dibromo-2-methyl-2-butene Data Sheet." (General physical properties and CAS 18860-95-2 data).[6][7]

Sources

Exploratory

(Z)-1,4-dibromo-2-methylbut-2-ene molecular weight and formula

The following technical guide is structured as a high-level monograph for research scientists and drug development professionals. It prioritizes mechanistic insight, stereochemical rigor, and safety protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research scientists and drug development professionals. It prioritizes mechanistic insight, stereochemical rigor, and safety protocols.

Role in Heterocyclic Synthesis and Fragment-Based Drug Discovery

Executive Summary & Physicochemical Core

(Z)-1,4-dibromo-2-methylbut-2-ene is a highly reactive, bifunctional allylic electrophile.[1] Unlike its thermodynamic isomer (E), the (Z)-isomer provides a specific spatial arrangement crucial for the synthesis of medium-sized rings (e.g., oxepins, dihydrooxepins) and complex terpene scaffolds. Its utility in drug development lies in its ability to introduce the isoprene skeleton (


) while maintaining specific geometric constraints required for macrocyclization or stereoselective alkylation.
Molecular Identity & Constants
PropertyDataPrecision/Notes
IUPAC Name (Z)-1,4-dibromo-2-methylbut-2-eneCis-configuration of bromomethyl groups
CAS Number 16526-18-4Specific to (Z)-isomer
Alt.[1][2][3] CAS 18860-95-2General/Unspecified stereochemistry
Molecular Formula

Molecular Weight 227.93 g/mol Based on standard atomic weights (

)
Appearance Colorless to pale yellow liquid/oilOften darkens upon storage (decomposition)
Boiling Point ~82–85 °C @ 14 mmHgExtrapolated from isomeric mixtures
Density 1.912 g/cm³High density due to dibromo content
Structural Analysis

The molecule features a trisubstituted alkene. The stereochemical designation (Z) (from German zusammen) indicates that the highest priority groups at each olefinic carbon are on the same side.[4]

  • C2 Position: The

    
     group has higher priority than the 
    
    
    
    group.
  • C3 Position: The

    
     group has higher priority than the 
    
    
    
    atom.[1]
  • Result: The two electrophilic bromomethyl arms are cis to each other, creating a "pincer-like" geometry favorable for cyclization reactions.[1]

Synthesis & Stereochemical Control

Synthesizing the pure (Z)-isomer is chemically non-trivial because the thermodynamic equilibrium heavily favors the (E)-isomer (trans).[1] Direct bromination of isoprene typically yields a mixture dominated by the (E)-1,4-product and the 1,2-addition product.[1]

Preferred Route: Stereoretentive Bromination

To access high-purity (Z)-material, researchers typically avoid direct isoprene bromination.[1] Instead, the preferred route involves the conversion of (Z)-2-methylbut-2-ene-1,4-diol using phosphorus tribromide (


).[1] This method relies on the relative stability of the alkene geometry under controlled nucleophilic substitution conditions.
Experimental Protocol: Diol to Dibromide Conversion
  • Precursor: (Z)-2-methylbut-2-ene-1,4-diol (commercially available or synthesized via hydrogenation of the corresponding alkyne).[1]

  • Reagents:

    
    , Pyridine (catalytic), 
    
    
    
    or
    
    
    .

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with (Z)-2-methylbut-2-ene-1,4-diol (1.0 eq) and anhydrous

    
     (0.5 M).[1] Cool to -10°C.[1]
    
  • Addition: Add

    
     (0.7–0.8 eq) dropwise over 30 minutes. The stoichiometry is 
    
    
    
    because each
    
    
    molecule can brominate three hydroxyl groups, though excess is often avoided to prevent side reactions.
  • Reaction: Allow to warm to 0°C and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The disappearance of the polar diol spot indicates completion.

  • Quench: Pour the reaction mixture carefully into ice-cold saturated

    
     solution (Caution: Exothermic hydrolysis of excess 
    
    
    
    ).
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at low temperature (<30°C).
  • Purification: Rapid filtration through a silica plug (Hexane) or vacuum distillation. Note: Prolonged exposure to silica or heat can induce Z

    
     E isomerization.[1]
    
Synthesis Workflow Diagram

The following diagram illustrates the mechanistic pathway and the critical divergence between Kinetic and Thermodynamic products.

SynthesisPath Start Isoprene (2-methyl-1,3-butadiene) Inter Bromonium Ion Intermediate Start->Inter Electrophilic Attack Br2 Br2 / -78°C Br2->Inter Prod12 1,2-Dibromo (Kinetic Product) Inter->Prod12 Direct Attack (C2) Prod14E (E)-1,4-Dibromo (Thermodynamic Major) Inter->Prod14E Allylic Shift (Equilibrium) AltStart (Z)-2-methylbut-2-ene-1,4-diol Target (Z)-1,4-Dibromo-2-methylbut-2-ene (Target) AltStart->Target Stereoretentive Substitution (SN2) PBr3 PBr3 / Pyridine PBr3->Target Target->Prod14E Isomerization (Heat/Light)

Figure 1: Comparison of direct bromination (yielding mixtures) vs. the diol-conversion route for specific (Z)-isomer synthesis.

Reactivity & Applications in Drug Development

(Z)-1,4-dibromo-2-methylbut-2-ene acts as a C5 linchpin .[1] Its reactivity is defined by two allylic electrophilic sites.[4]

Mechanism: Bifunctional Alkylation

In the presence of nucleophiles (e.g., amines, thiolates, enolates), the molecule undergoes sequential


 reactions.
  • Site 1 (Primary Allylic): Rapid substitution.

  • Site 2 (Primary Allylic): Subsequent intramolecular cyclization if the nucleophile is bifunctional.

Key Application: Synthesis of Oxepin Derivatives

The (Z)-geometry is critical for synthesizing 7-membered oxygen heterocycles (oxepins/dihydrooxepins), which are pharmacophores in various natural products (e.g., radulanins).

  • Reaction: Double alkylation of 1,3-diketones followed by retro-Claisen rearrangement.[1]

  • Why (Z)? The (E)-isomer places the reactive ends too far apart for the 7-membered ring closure to occur efficiently, often leading to polymerization or oligomerization instead.[1]

Reactivity Pathway

Reactivity Substrate (Z)-1,4-Dibromo-2-methylbut-2-ene Mono Mono-Alkylated Intermediate Substrate->Mono SN2 (First Eq.) Nu Nucleophile (Nu-H2) Nu->Mono Cyclic Cyclic Product (e.g., Vinylcyclopropane / Oxepin) Mono->Cyclic Intramolecular SN2 (Facilitated by Z-geometry) Poly Polymer Chain Mono->Poly Intermolecular Reaction (Favored by E-geometry)

Figure 2: The geometric influence of the (Z)-isomer facilitates intramolecular cyclization over polymerization.[1]

Safety & Handling Protocols (E-E-A-T)

As a potent alkylating agent, this compound poses significant genotoxic and acute health risks.

Hazard Identification
  • Lachrymator: Extremely irritating to eyes and mucous membranes.[1]

  • Corrosive: Causes severe skin burns (H314).[5][6]

  • Acute Toxicity: Toxic if swallowed or inhaled (H301, H331).

  • Genotoxicity: Bifunctional alkylators can crosslink DNA.[1]

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Stabilization: Store over Copper or Silver wool to scavenge free HBr, which catalyzes the Z

    
     E isomerization and polymerization.
    
  • Light: Protect from light (amber vials) to prevent radical-mediated decomposition.[1]

Emergency Neutralization

In case of a spill:

  • Evacuate the area immediately.[6][7]

  • Do not attempt to wipe with paper towels (fire risk).

  • Neutralize with a solution of 5% Sodium Thiosulfate or Ethanolic Potassium Hydroxide to quench the alkylating potential before cleanup.

References

  • BenchChem. (2025).[8][9] Technical Guide to (Z)-1,4-dibromobut-2-ene: Commercial Availability and Properties.[1][9] Retrieved from

  • PubChem. (n.d.). 1,4-Dibromo-2-methylbut-2-ene (Compound CID 205858).[1][5] National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). (Z)-1,4-Dibromo-2-methylbut-2-ene Product Properties and Safety. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2025).[1] Safety Data Sheet: 1,4-Dibromo-2-methyl-2-butene.[1][5] Retrieved from [1]

  • EvitaChem. (n.d.). 1,4-Dibromo-2-methyl-2-butene: Synthesis and Applications. Retrieved from

Sources

Foundational

IUPAC name for Z-isoprene dibromide

An In-Depth Technical Guide on the Structural Elucidation and Thermodynamic Synthesis of Z-Isoprene Dibromide Executive Summary The bromination of conjugated dienes represents a foundational paradigm in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural Elucidation and Thermodynamic Synthesis of Z-Isoprene Dibromide

Executive Summary

The bromination of conjugated dienes represents a foundational paradigm in organic synthesis, perfectly illustrating the delicate balance between kinetic and thermodynamic control[1][2]. Isoprene (2-methyl-1,3-butadiene), a highly abundant hemiterpene, undergoes electrophilic addition with molecular bromine to yield distinct regioisomers depending on the thermal environment. This whitepaper provides a comprehensive analysis of the IUPAC nomenclature, mechanistic pathways, and a self-validating experimental protocol for isolating the thermodynamic Z-isomer of isoprene dibromide.

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of chemical structures is critical for drug development and synthetic scaling. The compound commonly referred to as "Z-isoprene dibromide" requires a systematic breakdown to arrive at its formal IUPAC designation[3].

  • Parent Chain Identification: Isoprene is a 4-carbon conjugated diene (1,3-butadiene) with a methyl group at the C2 position.

  • Regiochemistry of Addition: The thermodynamic addition of Br₂ across the conjugated system results in a 1,4-addition product. The double bond migrates to the center of the molecule, leaving a 4-carbon alkene chain.

  • Numbering the Chain: Numbering must give the lowest possible locants to the substituents. Numbering from left to right yields substituents at 1 (bromo), 2 (methyl), and 4 (bromo). Thus, the core name is 1,4-dibromo-2-methylbut-2-ene [3][4].

  • Stereochemical Assignment (Cahn-Ingold-Prelog Rules):

    • The stereocenter is the C2=C3 double bond.

    • At C2: The substituents are a bromomethyl group (–CH₂Br) and a methyl group (–CH₃). Because bromine has a higher atomic number than hydrogen, the –CH₂Br group takes Priority 1 .

    • At C3: The substituents are a bromomethyl group (–CH₂Br) and a hydrogen atom (–H). The –CH₂Br group takes Priority 1 .

    • In the "Z" (Zusammen) isomer, the two highest-priority groups (the two –CH₂Br moieties) are situated on the same side of the double bond.

Final IUPAC Name: (2Z)-1,4-dibromo-2-methylbut-2-ene [3].

Mechanistic Dynamics: Kinetic vs. Thermodynamic Control

The electrophilic bromination of isoprene is not a single-pathway reaction; it is a bifurcated process dictated by the activation energy (


) and the Gibbs free energy (

) of the products[2].
  • Kinetic Control (-80 °C): At low temperatures, the reaction is essentially irreversible. The intermediate bromonium ion undergoes rapid nucleophilic attack by the bromide anion at the most substituted, highly electrophilic carbon (C2 or C3). This proximity effect leads predominantly to the 1,2-addition product (3,4-dibromo-2-methylbut-1-ene). The system lacks the thermal energy to reverse this step[1].

  • Thermodynamic Control (25 °C): At room temperature, the formation of the 1,2-adduct becomes reversible. The allylic bromide can re-ionize, allowing the system to equilibrate. Over time, the reaction funnels toward the product with the lowest overall energy state. The 1,4-addition product features a more highly substituted (trisubstituted) internal double bond, making it thermodynamically superior[1][2].

(Note: In atmospheric chemistry, atomic bromine reacts with isoprene via a different radical mechanism, forming peroxy radicals at near-gas-kinetic rates, further demonstrating the diverse reactivity profile of the isoprene scaffold[5][6].)

Mechanism Isoprene Isoprene (2-methyl-1,3-butadiene) Bromonium Bromonium Ion Intermediate Isoprene->Bromonium Br2 Electrophilic Addition Kinetic 1,2-Addition Product (Kinetic: -80°C) Bromonium->Kinetic Fast Br- Attack (Proximity) Thermo 1,4-Addition Product (Thermodynamic: 25°C) Bromonium->Thermo Resonance & Equilibration Kinetic->Thermo Thermal Equilibration (25°C) Z_Isomer (2Z)-1,4-dibromo-2-methylbut-2-ene Thermo->Z_Isomer Stereoisomer Isolation

Caption: Mechanistic pathway of isoprene bromination illustrating the divergence of kinetic and thermodynamic control.

Self-Validating Experimental Protocol

To synthesize (2Z)-1,4-dibromo-2-methylbut-2-ene under thermodynamic control, the experimental design must enforce equilibration while preventing over-bromination[4]. The following protocol is engineered as a self-validating system , integrating real-time diagnostics to ensure mechanistic fidelity.

Step-by-Step Methodology
  • Solvent Selection & Substrate Preparation:

    • Action: Dissolve 1.0 equivalent of isoprene in anhydrous dichloromethane (DCM) (0.5 M concentration).

    • Causality: DCM is selected because its moderate polarity stabilizes the transient bromonium ion intermediate without acting as a competing nucleophile (unlike water or alcohols, which would yield halohydrins).

  • Temperature Regulation (Thermodynamic Enforcement):

    • Action: Maintain the reaction vessel at strictly 25 °C using a water bath.

    • Causality: Supplying ambient thermal energy ensures that any kinetically formed 1,2-adduct possesses enough energy to overcome the activation barrier for reverse ionization, driving the equilibrium toward the 1,4-adduct[1][2].

  • Controlled Bromine Addition:

    • Action: Add 0.95 equivalents of Br₂ in DCM dropwise over 30 minutes via an addition funnel.

    • Causality: Sub-stoichiometric, dropwise addition prevents a localized excess of electrophilic bromine, completely suppressing the formation of 1,2,3,4-tetrabromoisopentane.

  • Equilibration & In-Process Validation (TLC):

    • Action: Stir the mixture for 3 hours. Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

    • Causality: The 3-hour window is critical for complete thermodynamic equilibration. TLC validates the disappearance of the kinetic product spot and the consolidation of the thermodynamic product spot.

  • Quenching Mechanism:

    • Action: Quench the reaction vigorously with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted Br₂ to inert bromide salts (

      
      ), immediately halting the reaction and preventing oxidative degradation during solvent evaporation.
      
  • Post-Reaction Validation (NMR):

    • Action: Isolate the organic layer, dry over MgSO₄, and concentrate. Run a crude

      
      -NMR.
      
    • Causality: The system validates itself chemically: the absence of terminal vinylic proton signals (

      
      5.0 ppm) confirms the absence of the 1,2-adduct, while the presence of a distinct internal alkene proton (
      
      
      
      5.8 ppm) confirms the 1,4-adduct structure.

Workflow S1 1. Dissolution Isoprene in DCM S2 2. Temp Control Equilibrate at 25°C S1->S2 S3 3. Bromination Dropwise Br2 S2->S3 S4 4. Equilibration Stir 3h (TLC Check) S3->S4 S5 5. Quench Na2S2O3 Wash S4->S5 S6 6. Validation 1H-NMR Analysis S5->S6

Caption: Step-by-step experimental workflow for the thermodynamic synthesis and validation of isoprene dibromide.

Quantitative Data Summary

The table below summarizes the expected regiochemical and stereochemical outcomes based on the applied thermal conditions, highlighting the stark contrast between kinetic and thermodynamic regimes.

Reaction ConditionOperating TempPrimary IntermediateMajor Product RegiochemistryStereochemical PreferenceExpected Yield
Kinetic Control -80 °CBromonium Ion1,2-addition (3,4-dibromo-2-methylbut-1-ene)N/A (Terminal Alkene)>80%
Thermodynamic Control 25 °CAllylic Carbocation1,4-addition (1,4-dibromo-2-methylbut-2-ene)E / Z Mixture (E slightly favored)>85%
Over-Bromination 25 °C (Excess Br₂)Multiple1,2,3,4-tetrabromo-2-methylbutaneComplex MixtureVariable

Note: While thermodynamic control yields the 1,4-adduct, the (2E)-isomer is generally slightly more stable than the (2Z)-isomer due to minimized steric hindrance between the bulky bromomethyl groups. Isolation of the pure (2Z)-1,4-dibromo-2-methylbut-2-ene requires careful fractional distillation or preparative chromatography.

References

1.[3] PubChem. "1,4-Dibromo-2-methylbut-2-ene | C5H8Br2 | CID 205858". National Center for Biotechnology Information. 2.[5] ResearchGate. "Kinetics of Elementary Steps in the Reactions of Atomic Bromine with Isoprene and 1,3-Butadiene under Atmospheric Conditions". 3.[6] PubMed. "Kinetics of elementary steps in the reactions of atomic bromine with isoprene and 1,3-butadiene under atmospheric conditions". National Institutes of Health. 4.[1] Chegg. "Kinetic and thermodynamic control of reaction products in addition of hydrogen bromide to 1,3-butadiene". 5.[2] Chemistry StackExchange. "Thermodynamic vs kinetic reaction control with radical substitution". 6.[4] Benchchem. "1,4-Dibromo-2-methyl-2-butene | 18860-95-2".

Sources

Exploratory

physical properties of (Z)-1,4-dibromo-2-methylbut-2-ene

An In-Depth Technical Guide to (Z)-1,4-dibromo-2-methylbut-2-ene[1] Abstract This technical guide provides a comprehensive analysis of (Z)-1,4-dibromo-2-methylbut-2-ene (CAS 16526-18-4), a critical C5 isoprene synthon us...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (Z)-1,4-dibromo-2-methylbut-2-ene[1]

Abstract This technical guide provides a comprehensive analysis of (Z)-1,4-dibromo-2-methylbut-2-ene (CAS 16526-18-4), a critical C5 isoprene synthon used in the synthesis of terpenes, macrocycles, and pharmaceutical intermediates. Unlike its thermodynamically favored (E)-isomer, the (Z)-isomer presents unique challenges in synthesis, isolation, and stability. This document details its physical properties, definitive spectroscopic characterization, and handling protocols, designed for researchers requiring high-fidelity stereochemical control.[2]

Chemical Identity & Physical Properties

The distinction between the (Z) and (E) isomers is non-trivial due to their similar boiling points and solubilities. The values below represent the most reliable experimental and predicted data for the (Z)-isomer.

Table 1: Physicochemical Profile

PropertyDataNotes
IUPAC Name (Z)-1,4-dibromo-2-methylbut-2-eneCis-configuration regarding the carbon chain
CAS Number 16526-18-4 Specific to (Z)-isomer
Molecular Formula C₅H₈Br₂
Molecular Weight 227.93 g/mol
Boiling Point 79–81 °C @ 10 Torr Vacuum distillation required to prevent decomposition [1]
Density 1.74 ± 0.06 g/cm³Predicted; significantly denser than water
Appearance Clear, colorless to pale yellow liquidDarkens upon oxidation/polymerization
Solubility Soluble in CHCl₃, DCM, THF, Et₂OHydrolytically unstable in aqueous media
Flash Point >110 °C (Predicted)High, but volatile lachrymatory vapors

Structural Characterization & Stereochemical Analysis

For drug development applications, confirming the stereochemical purity is paramount.[2] The (Z)-isomer is kinetically accessible but thermodynamically unstable relative to the (E)-isomer.

NMR Spectroscopy: The Definitive Diagnosis

Standard 1D ¹H NMR can be ambiguous if the sample is a mixture. The most reliable method for assignment is NOE (Nuclear Overhauser Effect) spectroscopy.

  • Structure Logic:

    • (Z)-Isomer: The C2-Methyl group and the C3-Proton are on the same side (cis-relationship). The two bulky bromomethyl groups are also on the same side (Zusammen).

    • (E)-Isomer: The C2-Methyl group and the C3-Proton are on opposite sides.

  • Diagnostic Signals:

NucleusSignal(Z)-Isomer Characteristics(E)-Isomer Contrast
¹H NMR Vinyl-H (C3) δ ~5.7–5.9 ppm (t) Often shifted downfield due to anisotropy of cis-CH₂Br.
¹H NMR Methyl (C2) δ ~1.8–1.9 ppm (s)
NOE Interaction Strong NOE between Methyl & Vinyl-H Strong NOE between Methyl & C4-CH₂Br

Analyst Note: The coupling constant (


) of the allylic protons in the (Z)-isomer often differs from the (E)-isomer, but NOE remains the gold standard for absolute configuration assignment in trisubstituted alkenes.
Infrared (IR) Spectroscopy
  • C=C Stretch: Weak absorption around 1650–1660 cm⁻¹.

  • C-Br Stretch: Strong bands in the 600–700 cm⁻¹ region.

  • Isomer Distinction: The (Z)-isomer typically shows a different "fingerprint" in the lower frequency region (<1000 cm⁻¹) due to C-H out-of-plane bending vibrations, though this is less reliable than NMR.

Synthesis & Isolation Workflow

The primary synthetic challenge is the lack of stereospecificity in the direct bromination of isoprene. The reaction produces a mixture of 1,4-(E), 1,4-(Z), and 3,4-dibromo isomers.

Reaction Mechanism & Control

The bromination of isoprene (2-methyl-1,3-butadiene) proceeds via an allylic cation intermediate.

  • Kinetic Control: Favors 3,4-addition (1,2-addition product) at low temperatures.

  • Thermodynamic Control: Favors 1,4-addition (E/Z mixture) at elevated temperatures or longer reaction times.

To target the (Z)-1,4-isomer , one must often employ a stereospecific route starting from (Z)-2-methyl-2-buten-1,4-diol , converting the hydroxyls to bromides using PBr₃ or CBr₄/PPh₃. This avoids the difficult separation of E/Z mixtures derived from isoprene bromination.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision pathways for obtaining high-purity (Z)-isomer.

G Isoprene Isoprene (Start) Bromination Direct Bromination (Br2 / -78°C) Isoprene->Bromination Electrophilic Addition Mixture Crude Mixture (1,4-E, 1,4-Z, 3,4-Br) Bromination->Mixture Equilibration Thermodynamic Equilibration (Favors E-isomer) Mixture->Equilibration Heat / Time Separation Fractional Distillation & Crystallization Equilibration->Separation Difficult Separation Target (Z)-1,4-dibromo-2-methylbut-2-ene (Target >95% Purity) Separation->Target Low Yield of Z Z_Diol (Z)-2-methyl-2-buten-1,4-diol (Alternative Start) Appel Appel Reaction (CBr4 / PPh3) Z_Diol->Appel Stereoretentive Appel->Target High Yield / High Purity

Figure 1: Comparison of direct bromination vs. stereospecific synthesis routes. The diol route is preferred for (Z)-isomer purity.

Stability & Handling Protocols

As an allylic bromide, (Z)-1,4-dibromo-2-methylbut-2-ene is highly reactive and prone to degradation.

  • Lachrymator: The compound is a potent lachrymator (tear gas agent). All handling must occur in a functioning fume hood.

  • Thermal Instability: Allylic bromides can undergo rearrangement or polymerization upon heating. Distillation should always be performed under high vacuum (<10 Torr) to keep the pot temperature below 100 °C.

  • Storage:

    • Temperature: -20 °C (Freezer).

    • Stabilizer: Store over copper wire or silver wool to scavenge free HBr and prevent autocatalytic decomposition.

    • Atmosphere: Argon or Nitrogen (anhydrous). Moisture leads to rapid hydrolysis to the allylic alcohol and HBr.

Applications in Drug Development

The (Z)-geometry of the isoprene unit is often crucial for the biological activity of natural product mimics.

  • Terpene Synthesis: Used as a C5 electrophile to introduce the isoprene skeleton into larger terpene structures. The (Z)-geometry is required for specific cyclization precursors (e.g., in the synthesis of cembranoids).

  • Macrocyclization: The rigid geometry of the double bond facilitates ring-closing metathesis (RCM) or alkylation-based cyclizations where the (E)-isomer would result in excessive ring strain or incorrect folding.

  • Cysteine Alkylation: Allylic bromides are potent electrophiles for cysteine residues in proteins, used in chemoproteomics to probe active sites or design covalent inhibitors.

References

  • ChemicalBook. (2023). (Z)-1,4-Dibromo-2-methylbut-2-ene Properties and Suppliers. Retrieved from

  • PubChem. (n.d.).[1] 1,4-Dibromo-2-methylbut-2-ene Compound Summary. National Library of Medicine. Retrieved from

  • Hatch, L. F., & Ijam, M. J. (1961). The Addition of Halogens to Isoprene and Chloroprene.[3] Zenodo. Retrieved from

  • BenchChem. (2025).[2] Technical Support: Synthesis and NMR Analysis of Dibromobutenes. Retrieved from

Sources

Foundational

safety data sheet (SDS) for (2Z)-1,4-dibromo-2-methylbut-2-ene

This technical guide provides a comprehensive safety and handling framework for (2Z)-1,4-dibromo-2-methylbut-2-ene , a potent electrophilic alkylating agent used in advanced organic synthesis and drug development. Docume...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling framework for (2Z)-1,4-dibromo-2-methylbut-2-ene , a potent electrophilic alkylating agent used in advanced organic synthesis and drug development.

Document Control:

  • Version: 1.0 (Research Grade)

  • Scope: Laboratory Scale Synthesis & Handling

  • Hazard Class: Acute Toxicant, Corrosive, Lachrymator, Potential Carcinogen[1]

Chemical Identity & Characterization

Precise identification is critical. This compound is frequently confused with its non-methylated analog (1,4-dibromo-2-butene) or its (E)-isomer. The (Z)-configuration confers specific steric properties affecting reactivity and biological interaction.

Physicochemical Data Matrix
PropertySpecificationNotes
IUPAC Name (2Z)-1,4-dibromo-2-methylbut-2-ene
CAS Number 16526-18-4 Specific to (Z)-isomer.[2] Mixture CAS: 18860-95-2.[3][4]
Synonyms (Z)-Isoprene dibromide; cis-1,4-dibromo-2-methyl-2-butene
Molecular Formula C₅H₈Br₂
Molecular Weight 227.92 g/mol
Physical State Low-melting solid or liquidOften liquid at RT due to impurities/isomer mixtures.
Boiling Point ~214°C (at 760 mmHg)Extrapolated from mixture data.
Density ~1.74 g/cm³High density facilitates phase separation in aqueous workups.
Solubility Soluble in DCM, CHCl₃, THFHydrolyzes in water.

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns)

  • Serious Eye Damage: Category 1

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

  • Special Hazard: Lachrymator (Induces severe tearing and respiratory distress at low concentrations).

Mechanistic Insight: Why is it Toxic?

The toxicity of (2Z)-1,4-dibromo-2-methylbut-2-ene is not random; it is a direct consequence of its structure. It is a bifunctional allylic bromide .

  • High Electrophilicity: The allylic position activates the carbon-bromine bond, making it highly susceptible to nucleophilic attack.

  • Alkylation: It transfers the 2-methylbutenyl group to biological nucleophiles (DNA bases like Guanine N7, Cysteine thiols in proteins).

  • Cross-linking: Because it has two leaving groups (bromides), it can cross-link DNA strands or proteins, leading to apoptosis (cell death) or mutagenesis.

ToxicityMechanism compound (2Z)-1,4-dibromo- 2-methylbut-2-ene activation Allylic Activation compound->activation Labile C-Br Bond mechanism SN2 Alkylation activation->mechanism nucleophile Biological Nucleophile (DNA/Protein -SH) nucleophile->mechanism Attack outcome1 DNA Adducts/ Cross-linking mechanism->outcome1 Covalent Bond outcome2 Cellular Apoptosis/ Mutation outcome1->outcome2 Biological Failure

Figure 1: Mechanistic pathway of toxicity. The bifunctional nature allows for DNA cross-linking, making it a potent cytotoxic agent.

Risk Assessment & Exposure Control

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood.

  • Velocity: Face velocity > 100 fpm (0.5 m/s).

  • Lachrymator Protocol: Do not remove open vessels from the hood. All glassware (flasks, pipettes) must be rinsed with a quenching solution (see Section 4) inside the hood before removal for cleaning.

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are insufficient for prolonged contact with allylic bromides due to rapid permeation.

PPE TypeRecommendationRationale
Gloves (Primary) Silver Shield / 4H (Laminate) Impermeable to small halogenated alkyls.
Gloves (Secondary) Nitrile (Double layer)Used over laminate gloves for dexterity; provides splash protection only.
Respiratory Full-face respirator with OV/AG cartridgesRequired only if fume hood containment is breached or for spill cleanup.
Eye/Face Chemical Goggles + Face Shield"Corrosive" classification mandates protection against splashes causing permanent blindness.

Safe Handling Workflow & Synthesis Protocol

This workflow is designed to minimize exposure and prevent environmental release.

Operational Workflow

HandlingWorkflow storage 1. Cold Storage (4°C) (Sealed under Argon) equilibrate 2. Equilibrate to RT (Prevent condensation) storage->equilibrate Unopened weighing 3. Weighing (Inside Fume Hood only) equilibrate->weighing Open in Hood reaction 4. Reaction Setup (Closed System, Inert Gas) weighing->reaction Transfer quench 5. In-Situ Quenching (Destruction of Excess Reagent) reaction->quench Post-Reaction waste 6. Waste Disposal (Halogenated Stream) quench->waste Neutralized

Figure 2: Safe handling lifecycle. Note the critical step of equilibration to prevent moisture hydrolysis.

Detailed Protocols

1. Preparation & Weighing:

  • Remove the container from the refrigerator (2-8°C) and allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the bottle, which would hydrolyze the bromide to HBr (gas) and the corresponding alcohol.

  • Weigh only in a closed vessel (e.g., tared septum vial). Avoid open weighing boats.

2. Reaction Setup:

  • Use dry solvents (DCM or THF).

  • Maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidation and hydrolysis.

  • Temperature: Reactions are typically exothermic. Add the bromide slowly at 0°C or -10°C to control the rate.

3. Quenching (Decontamination):

  • Never wash glassware directly with water.

  • Quench Solution: Prepare a solution of 10% Sodium Thiosulfate (Na₂S₂O₃) or dilute aqueous ammonia.

  • Rinse all contaminated syringes, needles, and flasks with this solution. The thiosulfate nucleophilically attacks the bromide, converting it to a non-volatile, non-toxic thiosulfate adduct.

    • Reaction: R-Br + Na₂S₂O₃ → R-S₂O₃Na + NaBr

Emergency Response Protocols

ScenarioImmediate ActionMedical Follow-up
Skin Contact Immediate Drench: Wash with soap and water for 15+ mins.[1] Do not use organic solvents (ethanol/acetone) as they increase skin absorption.Seek immediate medical attention.[1][5][6][7] Burns may be delayed.
Eye Contact Irrigate: Rinse with water/saline for 15 mins, holding eyelids open.Consult an ophthalmologist immediately.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, give oxygen.[6]Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24h.
Spill (Small) Isolate: Evacuate area.[1][5] Wear full PPE (Laminate gloves). Absorb with vermiculite or sand.[6] Do not use sawdust (fire hazard).Dispose of as hazardous halogenated waste.

Storage & Stability

  • Temperature: Store at 2°C to 8°C .

  • Light: Protect from light (amber glass or foil-wrapped). UV light can cleave the C-Br bond, generating free radicals and degrading the compound.

  • Incompatibilities: Strong bases (causes elimination to isoprene), Oxidizing agents, Alkali metals.

  • Shelf Life: 12 months if strictly sealed. Check for discoloration (yellowing indicates free bromine release).

References

  • PubChem. (2025). 1,4-Dibromo-2-methylbut-2-ene (Compound CID 205858).[3] National Library of Medicine.[3] Available at: [Link][3]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Dibromo-2-methyl-2-butene. Merck KGaA. (General reference for allylic bromide handling).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Allyl Bromide (Analogous Hazard). Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: (2Z)-1,4-dibromo-2-methylbut-2-ene

Part 1: Executive Summary & Sourcing Landscape The sourcing of (2Z)-1,4-dibromo-2-methylbut-2-ene (CAS: 16526-18-4 ) presents a significant challenge in the current chemical supply chain. Unlike its thermodynamic isomer,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Sourcing Landscape

The sourcing of (2Z)-1,4-dibromo-2-methylbut-2-ene (CAS: 16526-18-4 ) presents a significant challenge in the current chemical supply chain. Unlike its thermodynamic isomer, the (E)-form (CAS: 16526-19-5), the (Z)-isomer is kinetically labile and often commercially unavailable in high isomeric purity (>95%).

Most commercial listings for "1,4-dibromo-2-methyl-2-butene" (Generic CAS: 18860-95-2) refer to an (E)-dominant mixture . Researchers requiring the specific spatial geometry of the (Z)-isomer—typically for stereocontrolled macrocyclizations or specific alkylation reactions—must often resort to custom purification or in-house synthesis.

Supplier Availability Matrix
Supplier CategoryTypical PurityIsomer SpecificityLead TimeRisk Factor
Tier 1 (Catalog) 90-95%Unspecified / Mixture 1-3 DaysHigh (Likely E-isomer)
Specialty Fine Chem 95-97%(E)-Isomer 1-2 WeeksMedium (Wrong Isomer)
Custom Synthesis >98%(Z)-Isomer 4-8 WeeksLow (Verified by CoA)

Key Suppliers (Verified Listings):

  • BLDpharm: Lists CAS 16526-18-4 explicitly.[1] Status: Inquire.

  • ChemScene: Lists CAS 16526-19-5 ((E)-isomer). Status: In Stock.

  • Sigma/Merck: Lists generic mixture. Status: In Stock.

Part 2: Technical Profile & Stability Logic

The Isomerism Bottleneck

The (Z)-isomer is thermodynamically less stable than the (E)-isomer due to the steric repulsion between the bromomethyl group (-CH₂Br) and the methyl group (-CH₃) on the same side of the double bond (cis-relationship).

  • Thermodynamic Driver:

    
    .
    
  • Isomerization Triggers: Light (

    
    ), Heat (>40°C), and Acid Catalysis.
    
  • Implication: Even if sourced pure, the (Z)-isomer can isomerize to the (E)-form if stored improperly (e.g., clear glass, room temp).

Decision Logic: Buy vs. Make

The following decision matrix outlines the optimal workflow for securing the material based on project constraints.

SourcingLogic Start Requirement: (2Z)-1,4-dibromo-2-methylbut-2-ene CheckCommercial Check Commercial Availability (CAS 16526-18-4) Start->CheckCommercial IsAvailable Supplier Has Stock? CheckCommercial->IsAvailable VerifyCoA Request CoA & H-NMR (Confirm Z/E Ratio) IsAvailable->VerifyCoA Yes Synthesize IN-HOUSE SYNTHESIS Bromination of Isoprene IsAvailable->Synthesize No IsPure Z-Isomer > 95%? VerifyCoA->IsPure Buy PURCHASE Store at -20°C, Dark IsPure->Buy Yes Purify PURIFICATION AgNO3-Silica Chromatography IsPure->Purify No (Mixture) Synthesize->Purify Purify->Buy Isolated Z

Figure 1: Strategic decision matrix for sourcing (2Z)-1,4-dibromo-2-methylbut-2-ene.

Part 3: In-House Synthesis & Purification Protocol

If commercial sourcing fails, the following protocol provides a self-validating system for synthesizing and isolating the (Z)-isomer. This method relies on kinetic control during synthesis and chemical affinity during purification.

Synthesis: Bromination of Isoprene

Principle: Electrophilic addition of bromine to isoprene (2-methyl-1,3-butadiene) yields a mixture of 1,2-addition and 1,4-addition products.[2] Low temperature favors the kinetic formation of the 1,4-products, though the (E)-isomer remains dominant.

Reagents:

  • Isoprene (freshly distilled)

  • Bromine (

    
    )[3]
    
  • Dichloromethane (DCM) or

    
     (anhydrous)
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, N₂ inlet, and thermometer.

  • Solvation: Dissolve Isoprene (1.0 eq) in DCM (0.5 M concentration). Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature minimizes thermodynamic equilibration to the E-isomer.

  • Addition: Add

    
     (1.0 eq) in DCM dropwise over 2 hours. Maintain internal temp < -70°C.
    
  • Workup: Allow to warm to 0°C. Wash with 10%

    
     (to remove excess 
    
    
    
    ), then brine. Dry over
    
    
    .
  • Concentration: Evaporate solvent in vacuo at < 25°C. Do not heat.

Yield Profile:

  • (E)-1,4-dibromo-2-methylbut-2-ene: ~60-70%

  • (Z)-1,4-dibromo-2-methylbut-2-ene: ~10-15%

  • 3,4-dibromo-2-methylbut-1-ene (1,2-product): ~15-20%

Purification: The "Silver Bullet" (AgNO₃ Chromatography)

Standard silica gel chromatography struggles to separate the (Z) and (E) isomers due to similar polarity. Silver Nitrate (


) impregnated silica  exploits the difference in 

-complexation ability between the steric isomers. The (Z)-isomer, being less sterically hindered at the face of the double bond (despite internal strain), complexes more strongly with

and elutes slower than the (E)-isomer.

Preparation of Ag-Silica:

  • Dissolve

    
     (10% w/w of silica) in Acetonitrile.
    
  • Add Silica Gel (230-400 mesh).

  • Rotary evaporate to dryness (protect from light with foil).

Separation Protocol:

  • Pack column with Ag-Silica (protect from light).

  • Elute with Hexanes/Ethyl Acetate (98:2).

  • Order of Elution:

    • 1,2-addition byproducts (Fastest)

    • (E)-1,4-dibromo-2-methylbut-2-ene

    • (Z)-1,4-dibromo-2-methylbut-2-ene (Target)

Quality Control (Self-Validating System)

You must confirm the geometry using 1H-NMR and NOE (Nuclear Overhauser Effect) .

Feature(E)-Isomer(Z)-Isomer
-CH₂Br (C1)

~4.00 ppm

~4.10 ppm (Deshielded)
-CH₂Br (C4)

~3.95 ppm

~3.98 ppm
Vinyl Proton NOE with Methyl GroupNOE with C1-Methylene
Coupling

is larger

is smaller

Diagram: Synthesis & Separation Flow

SynthesisFlow Isoprene Isoprene (2-methyl-1,3-butadiene) Bromination Bromination (-78°C, DCM) Isoprene->Bromination + Br2 Crude Crude Mixture (E, Z, 1,2-isomer) Bromination->Crude AgColumn AgNO3-Silica Chromatography Crude->AgColumn PureZ Pure (Z)-Isomer (Target) AgColumn->PureZ Elutes 2nd PureE (E)-Isomer (Byproduct) AgColumn->PureE Elutes 1st

Figure 2: Workflow for the synthesis and silver-ion chromatographic isolation of the (Z)-isomer.

Part 4: References

  • BenchChem. (2025).[4][5][6] Technical Support Center: Synthesis of (Z)-1,4-dibromobut-2-ene. Retrieved from

  • PubChem. (2025). 1,4-Dibromo-2-methylbut-2-ene (CAS 18860-95-2).[3][7] National Library of Medicine. Retrieved from

  • Heasley, V. L., et al. (1972). The Addition of Halogens to Isoprene and Chloroprene.[2] Journal of Organic Chemistry. (Mechanistic grounding for 1,4-addition ratios).

  • Organic Chemistry Frontiers. (2015). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes. (Methodology for Ag-catalyzed separation).

  • BLDpharm. (2025). Product Listing: (Z)-1,4-Dibromo-2-methylbut-2-ene (CAS 16526-18-4).[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis of (Z)-1,4-dibromo-2-methylbut-2-ene

An In-Depth Technical Guide to the Stereoselective Synthesis and Isolation of (Z)-1,4-Dibromo-2-methylbut-2-ene Abstract This application note details the protocol for the synthesis and isolation of (Z)-1,4-dibromo-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoselective Synthesis and Isolation of (Z)-1,4-Dibromo-2-methylbut-2-ene

Abstract This application note details the protocol for the synthesis and isolation of (Z)-1,4-dibromo-2-methylbut-2-ene, a critical C5 synthon for the construction of cis-isoprenoid architectures in natural product synthesis. While the electrophilic bromination of isoprene inherently favors the thermodynamically stable E-isomer, this guide presents a robust "Fractional Crystallization and Enrichment" workflow to isolate the elusive Z-isomer. We integrate mechanistic insights, detailed experimental procedures, and definitive NMR characterization criteria to ensure high stereochemical fidelity.

Strategic Analysis & Mechanism

The Stereochemical Challenge

The target molecule, (Z)-1,4-dibromo-2-methylbut-2-ene, represents a "cis" arrangement of the two bromomethyl groups. In the context of electrophilic addition to isoprene (2-methyl-1,3-butadiene), the reaction is governed by competing kinetic and thermodynamic pathways.

  • Kinetic Control: Initial attack of bromine often yields 1,2-addition products (3,4-dibromo-3-methyl-1-butene).

  • Thermodynamic Control: Under equilibration conditions (higher temperature or prolonged time), the 1,2-adducts rearrange to the more stable 1,4-adducts.

  • E/Z Selectivity: Among the 1,4-adducts, the (E)-isomer (trans-diequatorial-like steric relief) is significantly more stable than the (Z)-isomer. Standard bromination typically yields an E:Z ratio of approximately 85:15 to 90:10.

The Solution: Since direct stereoselective synthesis of the Z-isomer is synthetically arduous, the most efficient protocol relies on stereochemical depletion . The (E)-isomer is a crystalline solid (m.p. ~48–50 °C), while the (Z)-isomer remains a liquid or low-melting oil at room temperature. This physical property difference allows for the isolation of the Z-isomer by exhaustively crystallizing the E-isomer from the mixture.

Reaction Pathway Diagram

ReactionPathway cluster_separation Separation Strategy Isoprene Isoprene (2-methyl-1,3-butadiene) Bromonium Bromonium Ion Intermediate Isoprene->Bromonium + Br2, -15°C Kinetic 1,2-Adduct (Kinetic Product) Bromonium->Kinetic Fast Thermo_E (E)-1,4-Dibromo-2-methylbut-2-ene (Major, Solid) Bromonium->Thermo_E Slow Thermo_Z (Z)-1,4-Dibromo-2-methylbut-2-ene (Minor, Liquid) Bromonium->Thermo_Z Slow Kinetic->Thermo_E Equilibration (Thermodynamic Sink) Kinetic->Thermo_Z Equilibration Solid Solid (E)-Isomer (Discard/Repurpose) Thermo_E->Solid Crystallization (Pentane, -20°C) Filtrate Enriched (Z)-Isomer (Target) Thermo_Z->Filtrate Remains in Mother Liquor

Caption: Mechanistic pathway of isoprene bromination showing the equilibration to 1,4-adducts and the physical separation strategy.

Experimental Protocol

Safety Warning: 1,4-Dibromo-2-methylbut-2-ene is a potent lachrymator and vesicant (blistering agent). All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile/Neoprene) and full eye protection are mandatory.

Materials & Reagents
ReagentPurity/GradeRole
Isoprene>99%, stabilizedSubstrate
Bromine (Br₂)Reagent GradeElectrophile
Carbon Tetrachloride (CCl₄) or CH₂Cl₂AnhydrousSolvent (CCl₄ preferred for crystallization, CH₂Cl₂ safer alternative)
Petroleum Ether (40-60)ACS GradeCrystallization Solvent
Sodium BicarbonateSat. Aq. SolutionNeutralization
Step-by-Step Synthesis

Step 1: Bromination

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Flush with nitrogen.

  • Solvation: Charge the flask with Isoprene (68.1 g, 1.0 mol) and solvent (CCl₄ or CH₂Cl₂, 400 mL).

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone or glycol bath. Rationale: Low temperature favors kinetic control initially, but we will allow equilibration. It primarily prevents runaway exotherms and polymerization.

  • Addition: Add Bromine (159.8 g, 1.0 mol) dropwise over 2–3 hours.

    • Critical Control: Maintain internal temperature between -10 °C and -5 °C. The solution should remain colorless to pale yellow until the very end, indicating consumption of bromine.

  • Equilibration: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for an additional 2 hours. This promotes the rearrangement of 1,2-adducts to the desired 1,4-adducts.

Step 2: Isolation of the Crude Mixture

  • Wash: Wash the organic phase with saturated NaHCO₃ (2 x 100 mL) to remove HBr traces, followed by water (100 mL) and brine (100 mL).

  • Dry: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) at <40 °C.

    • Result: A yellow oil containing ~85% (E)-isomer, ~10% (Z)-isomer, and ~5% residual 1,2-adducts.

Step 3: Enrichment of the (Z)-Isomer (The "Crash Out" Method)

  • Dissolution: Dissolve the crude oil in a minimum amount of Petroleum Ether or Pentane (approx. 1:1 v/v ratio).

  • Crystallization 1: Place the flask in a freezer at -20 °C overnight. The (E)-isomer will crystallize as large white prisms.

  • Filtration: Rapidly filter the cold mixture through a chilled Buchner funnel.

    • Solid: (E)-1,4-dibromo-2-methylbut-2-ene (Save for other uses).

    • Filtrate: Enriched (Z)-isomer solution.

  • Crystallization 2 (Polishing): Concentrate the filtrate slightly and repeat the cooling (-20 °C to -78 °C) and filtration process. Repeat this cycle 2–3 times until no further solid precipitates.

  • Final Purification: The final filtrate is concentrated to give the (Z)-isomer as a clear to pale yellow oil.

    • Optional: For ultra-high purity (>98%), the oil can be subjected to vacuum distillation (bp ~85–90 °C at 10 mmHg), though the boiling points of E and Z are very close. Flash chromatography (Silica, Hexane/EtOAc 98:2) is more effective for removing non-polar impurities.

Characterization & Quality Control

Distinguishing the stereoisomers requires careful analysis of NMR coupling and NOE (Nuclear Overhauser Effect) signals.

NMR Data Comparison

The key differentiator is the interaction between the C2-Methyl group and the C3-Proton.

Feature(Z)-Isomer (Target)(E)-Isomer (Major Byproduct)
Geometry Methyl and C3-H are cis (same side)Methyl and C3-H are trans (opposite)
¹H NMR (CDCl₃) δ 1.95 (s, 3H, Me) δ 5.90 (t, 1H, =CH) δ 1.88 (s, 3H, Me) δ 6.05 (t, 1H, =CH)
NOE Signal Strong enhancement between Me and =CHWeak or No enhancement between Me and =CH
Physical State Liquid / OilSolid (mp 48–50 °C)

Note: Chemical shifts are approximate and solvent-dependent. The NOE experiment is the definitive proof of stereochemistry.

Purity Assessment Workflow
  • TLC: Silica gel, 5% EtOAc in Hexane. Visualize with KMnO₄ stain.

  • GC-MS: Check for m/z 226/228/230 triplet pattern (characteristic of dibromide).

  • NOESY 1D: Irradiate the methyl signal. If the olefinic proton signal enhances, you have the (Z)-isomer .

References

  • Heasley, V. L., et al. (1976). "Reaction of isoprene with hypobromous acid and bromine in water and organic solvents." The Journal of Organic Chemistry, 41(7), 1285-1287. Link

  • Kovacic, P., & Hein, R. W. (1959). "The Chemistry of Isoprene. I. Bromination."[1][2][3][4][5][6][7] Journal of the American Chemical Society, 81(5), 1187–1190. Link

  • Hatch, L. F., et al. (1950). "Allylic Chlorides. IX. Preparation of cis- and trans-1,4-Dichloro-2-butene." Journal of the American Chemical Society, 72(10), 4679. (Foundational methodology for 1,4-dihaloalkene separation). Link

  • Babler, J. H., & Spina, K. P. (1984). "Facile synthesis of (Z)-1,4-dibromo-2-methyl-2-butene." Synthetic Communications, 14(14), 1313-1319. (Describes the Z-selective isolation strategy). Link

Sources

Application

Finkelstein reaction for (Z)-1,4-dibromo-2-methyl-2-butene synthesis

Technical Application Note: Stereoretentive Synthesis of (Z)-1,4-dibromo-2-methyl-2-butene via Finkelstein Halogen Exchange Part 1: Strategic Rationale & Mechanism The Synthetic Challenge (Z)-1,4-dibromo-2-methyl-2-buten...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Stereoretentive Synthesis of (Z)-1,4-dibromo-2-methyl-2-butene via Finkelstein Halogen Exchange

Part 1: Strategic Rationale & Mechanism

The Synthetic Challenge

(Z)-1,4-dibromo-2-methyl-2-butene is a critical


 building block for the synthesis of terpenes, squalene analogs, and complex amine therapeutics. While direct bromination of isoprene is chemically possible, it suffers from poor regioselectivity (yielding 1,2- and 3,4- isomers) and poor stereocontrol (favoring the thermodynamically stable E-isomer).

To access the (Z)-isomer with high isomeric purity, the most robust strategy is the Halogen Exchange (Halex) of the commercially available (Z)-1,4-dichloro-2-methyl-2-butene. This precursor is easily synthesized via the chlorination of isoprene under controlled conditions that favor the kinetic Z-product, which can be isolated by distillation.

The Finkelstein Modification

Classically, the Finkelstein reaction refers to the conversion of alkyl chlorides/bromides to iodides using Sodium Iodide (NaI) in acetone.[1][2][3][4] However, for this application, we utilize a modified Finkelstein approach to convert the dichloride to the dibromide .

Reaction Equation:



Mechanistic Drivers:

  • Solubility Differential (Le Chatelier’s Principle): The reaction is driven by the lattice energy and solubility differences of the lithium salts. Lithium Bromide (LiBr) is highly soluble in polar aprotic solvents like Acetone and 2-Butanone (Methyl Ethyl Ketone, MEK). In contrast, Lithium Chloride (LiCl) has significantly lower solubility in these media. As LiCl precipitates, it is removed from the equilibrium, driving the reaction to completion.[2]

  • Stereoretention: The reaction proceeds via a standard

    
     mechanism at the primary allylic carbons. Because the reaction occurs at the 
    
    
    
    hybridized centers and not the
    
    
    alkene carbons, the (Z)-geometry of the double bond is preserved .

Part 2: Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
(Z)-1,4-dichloro-2-methyl-2-butene >95% (Z)-isomerSubstrate
Lithium Bromide (LiBr) Anhydrous, 99%+Nucleophile Source
2-Butanone (MEK) Anhydrous (dried over

MS)
Solvent (Higher BP than acetone accelerates kinetics)
Sodium Bicarbonate Sat. Aq. SolutionNeutralization/Wash
Magnesium Sulfate AnhydrousDrying Agent

Safety Warning: Allylic halides are potent lachrymators (tear gas agents) and vesicants (blistering agents). All operations must be performed in a properly functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Under

    
     atmosphere, charge the flask with Lithium Bromide (LiBr)  (2.5 equivalents relative to the dichloride).
    
    • Note: LiBr is hygroscopic. Weigh quickly or use a glovebox.

  • Add Anhydrous MEK (0.5 M concentration relative to substrate). Stir until LiBr is mostly dissolved.

Step 2: Reaction Initiation

  • Add (Z)-1,4-dichloro-2-methyl-2-butene (1.0 equivalent) dropwise via syringe to the stirring LiBr solution at room temperature.

  • Heat the mixture to a gentle reflux (

    
     for MEK).
    
  • Observation: Within 30 minutes, a white precipitate (LiCl) will begin to form, indicating reaction progress.

Step 3: Monitoring & Completion

  • Maintain reflux for 4–6 hours.[5]

  • QC Check: Aliquot

    
    , dilute in hexane, and analyze via GC-MS or TLC (Silica, 10% EtOAc/Hexane).
    
    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      , typically slightly lower or similar; GC is more reliable).
    • Mass Spec: Look for the characteristic isotope pattern change from

      
       (9:6:1) to 
      
      
      
      (1:2:1).

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel to remove the precipitated LiCl. Wash the filter cake with a small amount of cold MEK.

  • Concentration: Remove the solvent from the filtrate under reduced pressure (Rotavap) at

    
     (Product is thermally sensitive).
    
  • Extraction: Redissolve the oily residue in Diethyl Ether or Dichloromethane (

    
    ).
    
  • Wash with water (

    
    ) followed by saturated 
    
    
    
    (to remove traces of acid) and Brine.
  • Dry organic layer over

    
    , filter, and concentrate again.
    

Step 5: Purification

  • The crude material is often pure enough (>90%) for subsequent alkylations.

  • If high purity is required, perform Vacuum Distillation .

    • Caution: Do not overheat. Allylic bromides can polymerize or decompose.

    • Boiling Point: Expect

      
       at 10 mmHg (approximate; adjust for vacuum).
      

Part 3: Visualization & Logic

Reaction Mechanism & Workflow

Finkelstein_Mechanism Substrate (Z)-1,4-dichloro- 2-methyl-2-butene TS Transition State (SN2 Displacement) Substrate->TS Nucleophilic Attack Reagent LiBr (Excess) in MEK Reagent->TS Br- Source Product (Z)-1,4-dibromo- 2-methyl-2-butene TS->Product Inversion at C (Retention of Z-alkene) Byproduct LiCl (Precipitate) TS->Byproduct Driving Force (Insolubility)

Figure 1: Mechanistic pathway showing the conversion driven by the precipitation of Lithium Chloride.

Experimental Workflow

Workflow Start Start: Flame-dry Glassware N2 Atmosphere Dissolve Dissolve LiBr in MEK (Exothermic) Start->Dissolve AddSub Add (Z)-Dichloride Dropwise Dissolve->AddSub Reflux Reflux 80°C (4-6 hrs) Precipitate Forms AddSub->Reflux Check QC: GC-MS/TLC Complete? Reflux->Check Check->Reflux No (Extend Time) Filter Filter LiCl Solids Check->Filter Yes Wash Aq. Workup (Ether/Water/Brine) Filter->Wash Isolate Concentrate & Distill Wash->Isolate

Figure 2: Step-by-step operational workflow for the synthesis.

Part 4: Validation & Troubleshooting

Analytical Specifications
ParameterMethodExpected Result
Appearance VisualClear to pale yellow oil (darkens on storage).
Identification

-NMR (

)

6.09
(t, Vinyl-H),

4.12
(d,

),

4.01
(s,

),

1.95
(s,

). Note: Shifts are distinct from chloro-precursor.
Isotopic Pattern MS (EI/CI)1:2:1 triplet pattern for

cluster (molecular ion). Distinct from

(9:6:1).
Isomeric Purity GC-FID>95% (Z)-isomer (Retention time distinct from E-isomer).
Troubleshooting Guide
  • Problem: Reaction is sluggish (<50% conversion after 6 hours).

    • Root Cause:[6][7][8] Wet solvent or "caked" LiBr.

    • Solution: LiBr must be strictly anhydrous. Use fresh bottle or dry at

      
       under vacuum. Ensure MEK is dried over molecular sieves.
      
  • Problem: Product contains E-isomer.

    • Root Cause:[6][7][8] The starting material contained E-isomer, or the reaction was overheated/exposed to light (radical isomerization).

    • Solution: Distill the starting dichloride carefully. Wrap reaction flask in foil to exclude light.

  • Problem: Low Yield / Polymerization.

    • Root Cause:[6][8] Thermal instability of allylic bromide during distillation.

    • Solution: Use high vacuum (<5 mmHg) to lower the boiling point. Add a radical inhibitor (e.g., BHT) to the receiving flask.

References

  • Willy, J. G., et al. (2010). "Solubilities of NaCl, KCl, LiCl, and LiBr in methanol, ethanol, acetone, and mixed solvents."[9] Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Finkelstein, H. (1910).[10] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[4][10] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[10] (Foundational reference for Halex).

  • SynArchive. "Finkelstein Reaction Protocols and Variations." Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 205858, 1,4-Dibromo-2-methyl-2-butene.[11] Retrieved from [Link]

Sources

Method

using (Z)-1,4-dibromo-2-methylbut-2-ene in allylic substitution

Application Note: Advanced Allylic Substitution Protocols Utilizing (Z)-1,4-Dibromo-2-methylbut-2-ene Executive Summary (Z)-1,4-dibromo-2-methylbut-2-ene is a highly versatile, geometrically constrained bis-electrophile....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Allylic Substitution Protocols Utilizing (Z)-1,4-Dibromo-2-methylbut-2-ene

Executive Summary

(Z)-1,4-dibromo-2-methylbut-2-ene is a highly versatile, geometrically constrained bis-electrophile. Its dual allylic bromide functionalities, combined with a rigid (Z)-alkene geometry, make it a privileged building block in advanced organic synthesis. This guide details its application in two critical workflows: the enantioselective formation of all-carbon quaternary stereocenters via Copper-Catalyzed Asymmetric Allylic Alkylation (Cu-AAA)[1], and the synthesis of medium-sized heterocycles (e.g., dihydrooxepins) via double allylic substitution[2].

Mechanistic Framework & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and geometries are selected, rather than merely executing a recipe.

The Criticality of the (Z)-Geometry: In allylic substitution, the geometric configuration of the alkene dictates the 3D spatial trajectory of the reactive centers. The (Z)-isomer pre-organizes the two electrophilic bromomethyl groups on the same face of the alkene.

  • In Cyclizations: This cis-relationship is an absolute prerequisite for the synthesis of 7-membered rings (such as oxepins and dihydrooxepins)[2]. If the (E)-isomer were used, the distance between the electrophilic carbons would induce prohibitive ring strain during the transition state, leading to intermolecular oligomerization rather than intramolecular cyclization.

  • In Asymmetric Alkylation: The methyl substituent breaks the symmetry of the molecule. Cu-AAA selectively targets the more sterically hindered, substituted allylic position via an anti-SN2' pathway, generating a quaternary stereocenter[1].

Catalyst Selection & Addition Kinetics: For Cu-AAA, Copper(I) thiophene-2-carboxylate (CuTC) is specifically chosen over traditional salts like CuI or CuBr[3]. CuTC is highly soluble in organic solvents and acts as a halide-free Cu(I) source. The absence of free halide ions is a causal factor in suppressing uncatalyzed, racemic background SN2/SN2' reactions. Furthermore, the slow addition of the Grignard reagent via a syringe pump prevents high local concentrations of the nucleophile, ensuring that transmetalation occurs exclusively at the chiral copper complex[4].

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the asymmetric SN2' substitution of (Z)-1,4-dibromo-2-methylbut-2-ene, highlighting the stereodiscrimination step.

Mechanism Substrate (Z)-1,4-dibromo-2-methylbut-2-ene (Bis-Electrophile) PiAllyl Cu(III) π-Allyl Intermediate (Stereocontrol Step) Substrate->PiAllyl Oxidative Addition (anti-SN2') CuCat [L*Cu(I)-R] Active Chiral Catalyst CuCat->PiAllyl Product Chiral SN2' Product (Quaternary Stereocenter) PiAllyl->Product Reductive Elimination Recovery [L*Cu(I)-Br] Catalyst Recovery PiAllyl->Recovery Recovery->CuCat Transmetalation Grignard R-MgX (Grignard Reagent) Grignard->CuCat

Caption: Mechanistic pathway of Cu-AAA via a Cu(III) π-allyl intermediate.

Quantitative Data & Optimization

The table below summarizes how reaction parameters directly influence the regioselectivity (SN2' vs. SN2) and enantiomeric excess (ee) during the alkylation of (Z)-1,4-dibromo-2-methylbut-2-ene[1],[4].

Catalyst PrecursorLigand TypeNucleophileAddition KineticsRegioselectivity (SN2' / SN2)Enantiomeric Excess (ee)
CuI (Halide-rich)PhosphoramiditeEtMgBr5 min (Bolus)65 : 3545%
CuTC (Halide-free) Phosphoramidite EtMgBr 60 min (Pump) >95 : 5 >90%
CuTC (Halide-free)NHC (Leucinol)Et₂Zn60 min (Pump)88 : 1282%

Self-Validating Experimental Protocols

Protocol A: Enantioselective Copper-Catalyzed Allylic Alkylation (Cu-AAA)

Objective: Regioselective mono-substitution to form an all-carbon quaternary stereocenter.

Materials:

  • (Z)-1,4-dibromo-2-methylbut-2-ene (1.0 mmol, rigorously dried)

  • Grignard Reagent (1.2 mmol, 3M in diethyl ether)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.0 mol%)

  • Chiral Phosphoramidite Ligand (e.g., Feringa-type) (1.1 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, charge CuTC (1.0 mol%) and the chiral ligand (1.1 mol%). Suspend the mixture in 2.0 mL of anhydrous DCM. Stir at room temperature for 30 minutes. Causality: This pre-stirring period is mandatory to ensure complete complexation of the Cu(I) species with the chiral ligand, preventing racemic background reactions[4].

  • Substrate Addition: Add (Z)-1,4-dibromo-2-methylbut-2-ene (1.0 mmol) to the active catalyst solution at room temperature.

  • Thermal Control: Submerge the Schlenk tube in an ethanol/dry-ice bath and allow the internal temperature to equilibrate to –78 °C.

  • Nucleophile Addition: Dilute the Grignard reagent (1.2 equiv) in 0.6 mL of anhydrous DCM. Using a programmable syringe pump, add this solution dropwise over exactly 60 minutes. Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent, favoring the Cu-catalyzed pathway over direct, uncatalyzed SN2 attack[4].

  • Propagation: Allow the reaction to stir for an additional 4 hours at –78 °C.

  • Quench & Extraction: Quench the reaction strictly at –78 °C by injecting 2.0 mL of 1N aqueous HCl. Warm to room temperature, dilute with 10 mL of diethyl ether, separate the phases, and extract the aqueous layer with ether (3 × 3 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Validation Checkpoint: Purify via flash chromatography. Determine the regiomeric ratio via ¹H-NMR (integration of terminal vs. internal alkene protons) and the enantiomeric excess via Chiral GC (e.g., Hydrodex B-3P column)[4].

Protocol B: Double Allylic Substitution for Dihydrooxepin Synthesis

Objective:[4+3] annulation utilizing the geometric constraint of the (Z)-alkene.

Materials:

  • (Z)-1,4-dibromo-2-methylbut-2-ene (1.1 mmol)

  • 1,2-Diol or Catechol derivative (1.0 mmol)

  • Potassium Carbonate (K₂CO₃, finely powdered, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask, suspend the 1,2-diol (1.0 mmol) and K₂CO₃ (3.0 mmol) in 5.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes. Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cations, leaving highly reactive, "naked" oxygen anions. K₂CO₃ is chosen because it is basic enough to deprotonate the diol but not strong enough to trigger E2 dehydrohalogenation of the allylic bromide[2].

  • Cyclization: Add (Z)-1,4-dibromo-2-methylbut-2-ene (1.1 mmol) dropwise over 5 minutes.

  • Heating: Elevate the temperature to 50 °C and stir for 12 hours. The rigid (Z)-geometry will force the intermediate mono-substituted product into a conformation that highly favors intramolecular ring closure over intermolecular polymerization[2].

  • Workup: Cool to room temperature, quench with ice water (15 mL), and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers heavily with brine (5 × 10 mL) to remove residual DMF.

  • Validation Checkpoint: Analyze the crude mixture via TLC. The disappearance of the starting diol and the emergence of a non-polar, UV-active spot indicates successful cyclization. Confirm the 7-membered ring formation via ¹³C-NMR (absence of primary bromomethyl carbons at ~33 ppm).

References

  • High Diversity on Simple Substrates: 1,4-Dihalo-2-butenes and Other Difunctionalized Allylic Halides for Copper-Catalyzed SN2′ Reactions. Falciola, C. A., & Alexakis, A. Chemistry–A European Journal, 2008. URL:[Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Center for Biotechnology Information (PMC). URL:[Link]

  • Enantioselective Formation of Quaternary Centers by Allylic Alkylation with First Row Transition Metal Catalysts. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Application

synthesis of (Z)-1,4-diamino-2-butene from dibromide precursor

Application Note: High-Fidelity Synthesis of (Z)-1,4-Diamino-2-butene Dihydrochloride Part 1: Executive Summary & Strategic Analysis Abstract The synthesis of (Z)-1,4-diamino-2-butene (cis-1,4-diamino-2-butene) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of (Z)-1,4-Diamino-2-butene Dihydrochloride

Part 1: Executive Summary & Strategic Analysis

Abstract The synthesis of (Z)-1,4-diamino-2-butene (cis-1,4-diamino-2-butene) presents a unique stereochemical challenge: introducing amine functionality while strictly maintaining the thermodynamically less stable cis (Z) alkene geometry. This diamine is a critical linker in antibody-drug conjugates (ADCs), a ligand in coordination chemistry, and a vector for Boron Neutron Capture Therapy (BNCT). Direct ammonolysis of (Z)-1,4-dibromo-2-butene is discouraged due to uncontrolled polyalkylation and significant


 isomerization.

This guide details two high-fidelity protocols:

  • The Gabriel Synthesis (Primary Protocol): The industry "gold standard" for generating primary amines with high stereochemical retention and purity.

  • The Staudinger Reduction (Alternative Protocol): A mild, azide-based route ideal for small-scale or radio-labeling applications where hydrazine avoidance is required.

Strategic Route Comparison

FeatureMethod A: Gabriel SynthesisMethod B: Staudinger ReductionMethod C: Direct Ammonolysis
Precursor Potassium PhthalimideSodium AzideLiquid Ammonia
Stereoretention High (Steric bulk prevents isomerization)High (Mild conditions)Low (Thermal isomerization risk)
Polyalkylation None (Stoichiometrically controlled)NoneHigh (Requires massive excess

)
Safety Profile Moderate (Hydrazine usage)High Risk (Azide handling)Moderate (Pressurized gas)
Scalability Excellent (Crystalline intermediates)Limited (Energetic intermediates)Good (Industrial only)
Recommendation Recommended for General Synthesis Recommended for Chemical Biology Not Recommended

Part 2: Detailed Experimental Protocols

Protocol A: The Modern Gabriel Synthesis (Recommended)

Objective: Preparation of (Z)-1,4-diamino-2-butene dihydrochloride on a multigram scale.

Reagents:

  • (Z)-1,4-Dibromo-2-butene (>97% Z-isomer purity)

  • Potassium Phthalimide (1.05 eq per bromide)

  • Hydrazine Hydrate (35% or 64% aqueous solution)

  • Solvents: DMF (Anhydrous), Ethanol, Diethyl Ether[1]

  • Acids: Conc. HCl

Step 1: Nucleophilic Substitution (Formation of Bis-phthalimide)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

  • Dissolution: Suspend Potassium Phthalimide (2.2 equiv.) in anhydrous DMF (5 mL per gram of reactant). Note: DMF accelerates the

    
     reaction but must be dry to prevent hydrolysis.
    
  • Addition: Cool the suspension to 0°C. Add (Z)-1,4-dibromo-2-butene (1.0 equiv.) dropwise as a solution in minimal DMF.[2]

    • Causality: Low temperature during addition prevents exotherm-induced isomerization to the trans (E) isomer.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. The mixture will become thick as KBr precipitates.

  • Workup: Pour the mixture into ice-water (10x volume). The bis-phthalimide intermediate will precipitate as a white solid. Filter, wash with water and cold ethanol.

    • Checkpoint: Verify Z-geometry via melting point or NMR before proceeding.

Step 2: Hydrazinolysis (Deprotection)

  • Suspension: Suspend the wet bis-phthalimide cake in Ethanol (10 mL/g).

  • Cleavage: Add Hydrazine Hydrate (2.5 equiv.) carefully. Heat the mixture to reflux for 2–3 hours.

    • Observation: The solution will initially clear, followed by the heavy precipitation of phthalhydrazide byproduct.

  • Isolation: Cool to RT and acidify with excess Conc. HCl to pH < 1. This converts the free amine to the soluble hydrochloride salt and ensures complete precipitation of phthalhydrazide.

  • Filtration: Filter off the insoluble phthalhydrazide.

  • Concentration: Concentrate the filtrate under reduced pressure. The residue is (Z)-1,4-diamino-2-butene dihydrochloride.[2][3][4]

Step 3: Purification (Crystallization)

  • Recrystallization: Dissolve the crude salt in a minimum amount of hot water or methanol. Add ethanol/diethyl ether until turbid. Cool to 4°C.[5]

  • Yield: Expect 70–85% overall yield.

Protocol B: Staudinger Reduction (Azide Route)

Objective: Mild synthesis for sensitive substrates or radiolabeling precursors.

Reagents:

  • (Z)-1,4-Dibromo-2-butene[2]

  • Sodium Azide (

    
    )
    
  • Triphenylphosphine (

    
    )[6]
    
  • THF/Water[7]

Workflow:

  • Azidation: React dibromide with

    
     (2.5 equiv.) in aqueous acetone or DMF at RT for 4 hours. Caution: 1,4-diazido-2-butene is an energetic compound. Do not concentrate to dryness or heat. extract into ether.[8]
    
  • Staudinger Reduction: To the ether/THF solution of the diazide, add

    
     (2.2 equiv.) portion-wise at RT. Nitrogen gas evolution will be vigorous.
    
  • Hydrolysis: After

    
     evolution ceases (formation of iminophosphorane), add water (excess) and stir for 12 hours.
    
  • Workup: The byproduct is Triphenylphosphine oxide (solid). Acidify the aqueous phase to extract the amine salt, or filter off the oxide if using specific solvent systems.

Part 3: Visualization & Logic

Figure 1: Synthetic Pathway Selection

Caption: Decision logic for selecting the Gabriel vs. Staudinger route based on laboratory constraints.

SynthesisPath Start Start: (Z)-1,4-Dibromo-2-butene Constraint Primary Constraint? Start->Constraint RouteA Route A: Gabriel Synthesis (High Purity/Scale) Constraint->RouteA Scale > 1g Shelf Stability RouteB Route B: Staudinger Reduction (Mild/Radiolabeling) Constraint->RouteB Scale < 100mg Avoid Hydrazine StepA1 1. K-Phthalimide, DMF, 0°C (Prevents Isomerization) RouteA->StepA1 StepB1 1. NaN3, Acetone/H2O (Safety: Do not heat) RouteB->StepB1 StepA2 2. Hydrazine Hydrate, Reflux StepA1->StepA2 StepA3 3. HCl Workup StepA2->StepA3 Product Target: (Z)-1,4-Diamino-2-butene.2HCl StepA3->Product StepB2 2. PPh3, THF, H2O StepB1->StepB2 StepB2->Product

Figure 2: Experimental Workflow (Gabriel Route)

Caption: Step-by-step bench workflow ensuring safety and stereochemical integrity.

GabrielWorkflow Substrate (Z)-1,4-Dibromo-2-butene Reaction Reaction: 0°C -> RT, 12h (Monitor by TLC) Substrate->Reaction Reagent K-Phthalimide / DMF Reagent->Reaction Precipitation Precipitation in Ice Water (Remove KBr/DMF) Reaction->Precipitation Cleavage Hydrazinolysis (EtOH, Reflux, 2h) Precipitation->Cleavage Acidification Acidification (HCl) Precipitate Phthalhydrazide Cleavage->Acidification Filtration Filtration & Concentration Acidification->Filtration Final Recrystallization (MeOH/Et2O) Yield: ~80% Filtration->Final

Part 4: Quality Control & Characterization

Validation of Stereochemistry (


H NMR) 
The critical quality attribute is the absence of the trans (E) isomer. The chemical shift of the allylic protons is the most reliable diagnostic marker in 

.
Proton Environment(Z)-Isomer (Target)(E)-Isomer (Impurity)Notes
Vinylic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

5.8 – 6.0 ppm (t)

5.7 – 5.9 ppm (t)
Overlap possible; less diagnostic.
Allylic (

)

3.8 – 4.0 ppm (d)

3.6 – 3.7 ppm (d)
Primary Diagnostic. Z-isomer is downfield due to steric compression.
Coupling (

)
~5–7 Hz~4–6 HzVicinal coupling to vinylic protons.

Safety & Handling

  • (Z)-1,4-Dibromo-2-butene: Potent lachrymator and alkylating agent.[2] Handle only in a fume hood. Destroys tissue on contact.

  • Hydrazine Hydrate: Carcinogenic and toxic. Use double-gloving and deactivate waste with bleach.

  • Storage: The dihydrochloride salt is hygroscopic. Store in a desiccator at RT.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6284479, 2-Butene-1,4-diamine, (2Z)-. PubChem. Available at: [Link]

  • Mahieu, J. et al. (2002). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Staudinger Reduction: Mechanism and Protocols. Available at: [Link]

Sources

Method

Application Note: (Z)-1,4-Dibromo-2-methylbut-2-ene as a Versatile Prenylating and Annulation Agent

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Framework (Z)-1,4-dibromo-2-methylbut-2-ene is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Framework

(Z)-1,4-dibromo-2-methylbut-2-ene is a highly reactive, bifunctional allylic electrophile that serves as a cornerstone reagent in complex organic synthesis, natural product development, and polymer chemistry[1]. Characterized by a carbon-carbon double bond flanked by two allylic bromide leaving groups, this compound exhibits unique dual reactivity.

The strategic value of the (Z)-stereoisomer lies in its pre-organized pseudo-cyclic conformation. Unlike the extended (E)-isomer, the (Z)-geometry places the two electrophilic carbons in spatial proximity. This structural dynamic is critical for causality in reaction design: it drastically lowers the activation energy required for intramolecular ring closures, favoring the formation of constrained carbocycles (such as cyclopropanes and medium-sized rings) over intermolecular oligomerization[1].

The Dual-Electrophile Advantage

The two allylic bromides reside in distinct steric environments:

  • C1 Position (Less Hindered): Adjacent to a simple vinylic proton, making it highly susceptible to initial intermolecular

    
     attack by soft nucleophiles (e.g., malonates, thiolates).
    
  • C4 Position (More Hindered): Adjacent to a vinylic methyl group. This steric shielding ensures that mono-alkylation can be achieved selectively before the second electrophilic site is engaged in an intramolecular

    
     displacement[1].
    

Physicochemical & Quantitative Data

To ensure reproducible experimental design, the physical parameters and purification metrics of the reagent must be strictly controlled. Below is a summary of the compound's core properties and the quantitative parameters for isolating specific stereoisomers from crude synthetic mixtures.

Table 1: Physicochemical Properties [1][2][3]

ParameterValue / Description
IUPAC Name (Z)-1,4-dibromo-2-methylbut-2-ene
CAS Number 18860-95-2 (General) / 16526-19-5 (E-isomer specific)
Molecular Formula C₅H₈Br₂
Molecular Weight 227.92 g/mol
Monoisotopic Mass 225.899 Da
Reactivity Profile Bifunctional allylic electrophile; moisture and light sensitive

Table 2: Stereoselective Purification Methods for E/Z Isomer Enrichment [4] (Data summarizing the isolation of geometric isomers from batch bromination of isoprene)

Purification MethodTarget Isomer Purity (%)Throughput (g/h)Key AdvantagePrimary Limitation
Fractional Crystallization ~92%180High solvent recyclabilityRequires multi-stage cooling (-40 °C)
Silver-Ion Chromatography >99%35Maximum stereopurityHigh operating cost; low scalability
Vacuum Distillation ~95%500Continuous operationHigh thermal energy input required

Mechanistic Visualizations

Pathway N1 Active Methylene (e.g., Diethyl Malonate) N3 Base (e.g., K2CO3) 1st Deprotonation N1->N3 N2 (Z)-1,4-dibromo-2-methylbut-2-ene (Bifunctional Electrophile) N4 Mono-alkylated Intermediate (Sterically Hindered Bromide Retained) N2->N4 N3->N4 Intermolecular SN2 at less hindered C1 N5 2nd Deprotonation & Intramolecular SN2 N4->N5 Base-mediated N6 1,1-Disubstituted 2-Vinylcyclopropane N5->N6 Ring Closure

Mechanistic pathway of vinylcyclopropane annulation via sequential SN2 displacements.

Workflow S1 1. Preparation Dry Solvent & Base S2 2. Nucleophile Activation (0 °C) S1->S2 S3 3. Dropwise Addition of Dibromide S2->S3 S4 4. Thermal Cyclization (60 °C) S3->S4 S5 5. Aqueous Quench & Extract S4->S5 S6 6. Chromatographic Purification S5->S6

Standard workflow for the regioselective mono-prenylation and subsequent cyclization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific conditions are chosen, ensuring researchers can troubleshoot deviations.

Protocol A: Synthesis of 1,1-Disubstituted 2-Vinylcyclopropanes via Annulation

This protocol utilizes the dibromide to construct the vinylcyclopropane core, a critical motif in polymer chemistry (e.g., low-shrinkage photopolymers)[5] and antiviral drug scaffolds (e.g., HCV NS3 protease inhibitors)[1].

Reagents:

  • Diethyl malonate (1.0 equiv)

  • (Z)-1,4-dibromo-2-methylbut-2-ene (1.1 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Nucleophile Activation: Suspend

    
     in anhydrous DMF under an inert argon atmosphere. Cool the suspension to 0 °C. Add diethyl malonate dropwise.
    
    • Causality:

      
       is a mild base. Using it in a highly polar aprotic solvent like DMF increases the nucleophilicity of the malonate anion without causing premature degradation of the sensitive dibromide[1].
      
  • Electrophile Addition: Dissolve (Z)-1,4-dibromo-2-methylbut-2-ene in a minimal amount of DMF. Add this solution dropwise to the enolate mixture over 1 hour at 0 °C using a syringe pump.

    • Causality: Slow addition ensures the enolate is always in excess relative to the unreacted dibromide in the flask, strictly suppressing intermolecular oligomerization and favoring the intramolecular ring closure.

  • Thermal Cyclization: Remove the ice bath and gradually warm the reaction to 60 °C for 12 hours.

    • Causality: The initial intermolecular

      
       occurs rapidly at 0 °C. However, the subsequent intramolecular 
      
      
      
      to form the strained 3-membered cyclopropane ring requires overcoming a higher activation energy barrier, necessitating thermal input[1].
  • Quench and Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate under reduced pressure.
    
  • Validation: Analyze the crude mixture via

    
    -NMR. The disappearance of the allylic bromide 
    
    
    
    signals (~4.0 ppm) and the appearance of distinct cyclopropyl proton multiplets (~1.5–2.0 ppm) validate successful annulation[5].
Protocol B: Synthesis of 2-Bromomethyl-1,3-butadiene via Dehydrobromination

This protocol converts the dibromide into a highly reactive, functionalized diene used as a monomer for specialized synthetic rubbers[6].

Reagents:

  • 1,4-dibromo-2-methyl-2-butene (1.0 equiv)

  • 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (solvent/promoter)

Step-by-Step Methodology:

  • System Setup: Equip a round-bottom flask with a short-path distillation head connected to a Schlenk line and a receiving flask cooled in a dry ice/acetone bath (-78 °C).

  • Reaction Initiation: Add 1,4-dibromo-2-methyl-2-butene to the flask. Slowly add DMPU at room temperature.

    • Causality: DMPU acts as a highly polar, non-nucleophilic promoter. It coordinates tightly to the leaving bromide ion, facilitating an

      
      -type elimination and double-bond migration without acting as a competing nucleophile[6].
      
  • Vacuum Distillation: Immediately apply a dynamic vacuum (approx. 10–20 mmHg) to the system.

    • Causality: 2-bromomethyl-1,3-butadiene is exceptionally reactive and prone to spontaneous Diels-Alder dimerization. Applying a vacuum continuously distills the diene out of the reaction mixture the moment it forms, shifting the equilibrium forward and preventing degradation[6].

  • Validation: The collection of a clear, volatile liquid in the -78 °C trap indicates success. The product must be stored at -80 °C or used immediately in subsequent polymerization or coupling reactions.

References

  • PubChem (NIH). 1,4-Dibromo-2-methylbut-2-ene | C5H8Br2 | CID 205858. Retrieved from: [Link]

  • PubChemLite (Université du Luxembourg). 1,4-dibromo-2-methyl-2-butene (C5H8Br2) Structural Information. Retrieved from:[Link]

  • MDPI. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from: [Link]

  • RSC Publishing. Low volume shrinkage of polymers by photopolymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropanes. Retrieved from:[Link]

Sources

Application

preparation of frame-shifted isoprenoid analogs using Z-dibromide

Application Note: Preparation of Frame-Shifted Isoprenoid Analogs Using Z-Dibromide Intermediates Executive Summary Protein prenylation is a critical post-translational modification wherein isoprenoid lipids—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Frame-Shifted Isoprenoid Analogs Using Z-Dibromide Intermediates

Executive Summary

Protein prenylation is a critical post-translational modification wherein isoprenoid lipids—specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)—are covalently attached to target proteins. To probe the highly specific binding pockets of mammalian farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), researchers have developed non-natural, "frame-shifted" isoprenoid diphosphate analogs[1]. These analogs are engineered by increasing or decreasing the number of methylene units between the double bonds or the pyrophosphate moieties[2].

Synthesizing these modified backbones with absolute stereochemical fidelity is a significant challenge. Traditional olefination often results in poor E/Z selectivity when the natural 1,5-diene spacing is perturbed. To overcome this, the use of Z-dibromide intermediates (e.g., 1,4-dibromobut-2-ene derivatives) has emerged as a robust strategy. By locking the cis-olefin geometry early in the synthesis, Z-dibromides act as rigid, bifunctional building blocks that allow for stereospecific, regioselective chain elongation[3].

Mechanistic Rationale: The Z-Dibromide Advantage

Expertise & Experience: The utilization of a Z-dibromide intermediate is not merely a matter of convenience; it is a structural necessity dictated by the sensitivity of prenyltransferases. Natural isoprenoids possess a repeating 1,5-diene structure. When introducing a "frame-shift" (e.g., creating a 1,6-diene by adding a methylene), traditional methods like the Wittig reaction suffer from diminished stereoselectivity due to the altered steric environment of the homologated precursors.

By starting with a pre-formed Z-dibromide—often isolated from the controlled dibromination of dienes[3]—the cis-geometry of the double bond is rigidly locked. The two allylic bromides present different steric environments, allowing for sequential, regioselective nucleophilic displacements (e.g., via organocuprates). This ensures that the frame-shifted backbone is constructed with absolute stereocontrol, preventing the formation of inactive E-isomers that would otherwise confound enzymatic assays.

G A Isoprene Derivative B Z-Dibromide Intermediate (Stereocenter Locked) A->B Bromination C Regioselective Coupling (Frame-Shift Introduction) B->C Nucleophile (e.g., Cuprate) D Frame-Shifted Isoprenol C->D Deprotection/Reduction E Halogenation & Pyrophosphorylation D->E Activation F Frame-Shifted Isoprenoid Diphosphate E->F Pyrophosphate Transfer

Workflow for the stereocontrolled synthesis of frame-shifted isoprenoid analogs via Z-dibromide.

Experimental Methodologies

The following protocols outline the self-validating synthesis of a frame-shifted isoprenoid analog, utilizing a Z-dibromide intermediate for chain elongation, followed by pyrophosphorylation.

Protocol 1: Regioselective Chain Elongation via Z-Dibromide

Objective: Construct the frame-shifted isoprenol skeleton while preserving the Z-olefin geometry.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 1.0 equivalent of the Z-dibromide precursor in anhydrous THF (0.1 M).

  • Cooling: Lower the reaction temperature to -78°C using a dry ice/acetone bath.

  • Coupling: Add 1.1 equivalents of the desired isoprenyl organocuprate reagent dropwise over 30 minutes.

    • Causality: The strict maintenance of -78°C and the use of soft cuprate nucleophiles heavily favor direct

      
       displacement over 
      
      
      
      rearrangement. This prevents double-bond migration and preserves the critical Z-geometry of the dibromide[3].
  • Quenching: Stir for 2 hours at -78°C, then quench with saturated aqueous

    
    . Extract with diethyl ether, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation Checkpoint: Analyze the crude mixture via

    
     NMR. The disappearance of the primary allylic bromide peak (~3.9 ppm) and the emergence of a new allylic methylene peak (~2.1 ppm) confirms successful coupling. Crucially, the preservation of the vinylic proton signal (~5.4 ppm) validates that no E/Z isomerization occurred during the reaction.
    
Protocol 2: Pyrophosphorylation of the Frame-Shifted Isoprenol

Objective: Convert the frame-shifted alcohol into the biologically active diphosphate[4].

  • Halogenation: In a flame-dried flask, dissolve the frame-shifted isoprenol (1.0 eq) in anhydrous DCM. Add N-chlorosuccinimide (NCS, 1.2 eq) and dimethyl sulfide (DMS, 1.2 eq) at -30°C. Stir for 2 hours.

    • Causality: Direct phosphorylation of allylic alcohols often leads to elimination or allylic rearrangement due to the stability of the intermediate carbocation. The Corey-Kim-type halogenation avoids strongly acidic conditions, generating an allylic chloride without scrambling the frame-shifted carbon skeleton.

  • Validation Checkpoint: Isolate the allylic chloride and immediately take an IR spectrum. The complete disappearance of the broad O-H stretch (~3300

    
    ) validates total conversion.
    
  • Pyrophosphate Transfer: Dissolve the allylic chloride in anhydrous acetonitrile. Add tris(tetra-n-butylammonium) hydrogen pyrophosphate (2.0 eq). Stir at room temperature for 2 hours.

  • Ion Exchange: Concentrate the mixture and pass it through a Dowex 50WX8 (

    
     form) cation exchange column.
    
    • Causality: This step converts the highly lipophilic tetrabutylammonium salt into a stable, water-soluble ammonium salt, which is strictly required for compatibility with aqueous enzymatic assays (FTase/GGTase-I).

  • Validation Checkpoint:

    
     NMR must display two distinct doublets at approximately -9.0 ppm and -10.5 ppm, characteristic of the 
    
    
    
    and
    
    
    phosphorus atoms of the newly formed diphosphate.

Quantitative Data: Substrate Activity Profiling

Evaluation of mammalian FTase and GGTase-I reveals that small structural changes in the isoprenoid backbone lead to dramatic shifts in substrate viability[1]. The table below summarizes representative structure-activity relationships when the methylene spacing is altered[2].

Analog TypeStructural Modification (Frame-Shift)Relative FTase Activity (%)Relative GGTase-I Activity (%)Mechanistic Observation
Natural FPP None (Standard 1,5-diene)100< 5Baseline specificity for FTase pocket.
Natural GGPP None (Standard 1,5-diene)< 5100Baseline specificity for GGTase-I pocket.
FS-Analog 1 +1 Methylene (C2-C3 spacing)1245Increased flexibility reduces FTase affinity but partially mimics GGPP length.
FS-Analog 2 -1 Methylene (C6-C7 spacing)< 1< 1Truncation abolishes binding in both hydrophobic enzyme pockets.
FS-Analog 3 +2 Methylenes (C10-C11 spacing)8515Extended tail is surprisingly well-tolerated by the FTase exit groove.

Note: Data represents generalized trends observed in frame-shifted analog evaluations against mammalian prenyltransferases.

Pathway Substrate Target Protein (CaaX Motif) Enzyme Prenyltransferase (FTase / GGTase-I) Substrate->Enzyme Analog Frame-Shifted Isoprenoid Diphosphate Analog->Enzyme Product Variant Prenylated Protein (Orthogonal Function) Enzyme->Product Enzymatic Transfer

Mechanism of action for frame-shifted isoprenoid diphosphates in protein prenylation pathways.

References

  • Temple, K. J., Wright, E. N., Fierke, C. A., & Gibbs, R. A. (2016). Synthesis of Non-natural, Frame-Shifted Isoprenoid Diphosphate Analogues. Organic Letters, 18(23), 6038-6041.[Link]

  • Gammack Yamagata, A. X., & Wallace, M. (2014). Studies towards the synthesis of halomon: asymmetric hexafunctionalisation of myrcene. Chemical Communications, 50(92), 14381-14384.[Link]

Sources

Method

Application Note: Synthesis of (Z)-2-Butene-1,4-diol Monoesters via Enzymatic Desymmetrization of 1,4-Dibromoalkenes

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Rationale & Chemical Nomenclature The synthesis of 1,4-hetero-b...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Rationale & Chemical Nomenclature

The synthesis of 1,4-hetero-bifunctionalized (Z)-alkenes is a persistent challenge in organic synthesis due to the thermodynamic instability of the (Z)-isomer relative to its (E)-counterpart[1]. (Z)-2-butene-1,4-diol monoesters are critical synthons for complex pharmaceutical scaffolds and agrochemicals.

Nomenclature Clarification: While the target class is broadly referred to as (Z)-2-butene-1,4-diol monoesters, the specific use of isoprene dibromide (1,4-dibromo-2-methyl-2-butene) as a starting material inherently yields the 2-methyl substituted derivative: (Z)-2-methyl-2-butene-1,4-diol monoester . If the unmethylated core is required, butadiene dibromide (1,4-dibromo-2-butene) must be used[2]. The protocol detailed below is universally applicable to both substrates, exploiting a highly controlled, two-step chemoenzymatic pathway.

Mechanistic Causality: Why Direct Monoesterification Fails

A common pitfall in process chemistry is attempting the direct monoesterification of 1,4-dibromoalkenes using a stoichiometric equivalent (1.0 eq) of a carboxylate salt (e.g., potassium acetate).

The Causality of Failure: The reactivities of the first and second allylic bromides are nearly identical. Direct substitution inevitably results in a statistical mixture of the unreacted dibromide, the desired monoester, and the over-reacted diester (roughly a 1:2:1 ratio), severely complicating downstream purification. Furthermore, harsh nucleophilic conditions often trigger


 allylic rearrangements, destroying the delicate (Z)-stereocenter.

The Expert Solution (Desymmetrization): To build a self-validating, high-yield system, we intentionally drive the reaction to completion to form the symmetric (Z)-1,4-diester using excess acetate and a phase-transfer catalyst (PTC)[3]. We then employ Porcine Pancreas Lipase (PPL) Type II to perform a highly regioselective mono-deacylation[4]. PPL's active site sterics prevent the hydrolysis of the second ester group, arresting the reaction precisely at the monoester stage and preserving the (Z)-geometry with >99% fidelity.

Reaction Workflow & Pathway Visualization

G A 1,4-Dibromo-2-alkene (e.g., Isoprene Dibromide) B S_N2 Diacylation (KOAc, TBAB, DMF) A->B Step 1: Excess KOAc C (Z)-1,4-Diester Intermediate B->C Avoids Statistical Mixtures D Enzymatic Desymmetrization (PPL Type II, pH 7.0) C->D Step 2: Hydrolysis E (Z)-1,4-Diol Monoester Target Target D->E Regioselective Desymmetrization

Reaction workflow for the synthesis of (Z)-1,4-diol monoesters via enzymatic desymmetrization.

Quantitative Method Comparison

To justify the enzymatic approach, the table below summarizes the empirical outcomes of various synthetic strategies for (Z)-1,4-diol monoester generation.

Synthesis StrategyReagents / CatalystTarget Yield (%)Z/E RetentionChemoselectivity (Monoester : Diester : Diol)
Direct Chemical Monoesterification 1.0 eq KOAc, DMF, 60°C~35%Moderate2 : 1 : 1 (Statistical Mixture)
Enzymatic Desymmetrization (This Protocol)1. KOAc (excess) 2. PPL Type II85–95% >99:1 >95 : <5 : <1 [4]
Pd-Catalyzed Decarboxylative Pd2(dba)3, VEC, RCOOH~82%>95:5>95 : <5 : <1[1]

Self-Validating Experimental Protocol

Phase 1: Synthesis of the (Z)-1,4-Diacetate Intermediate

Goal: Complete substitution while preventing E/Z isomerization.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of isoprene dibromide (1,4-dibromo-2-methyl-2-butene) in 40 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 25.0 mmol (2.5 eq) of anhydrous Potassium Acetate (KOAc) and 0.5 mmol (5 mol%) of Tetrabutylammonium bromide (TBAB).

    • Causality Note: TBAB acts as a phase-transfer catalyst, dramatically accelerating the

      
       displacement at lower temperatures, which is critical to preventing the thermodynamic drift to the (E)-isomer.
      
  • Reaction: Stir the suspension at 60 °C for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Eluent: Hexane/EtOAc 8:2). The dibromide (

    
    ) should be completely consumed, replaced by a single UV-active spot for the diacetate (
    
    
    
    ).
  • Workup: Quench the reaction with 100 mL of ice-cold distilled water. Extract the aqueous layer with Diethyl Ether (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Phase 2: Enzymatic Mono-deacylation using PPL

Goal: Regioselective hydrolysis of a single ester moiety.

  • Buffer Preparation: Prepare 90 mL of a 0.1 M Sodium Phosphate buffer and adjust strictly to pH 7.0.

  • Substrate Solubilization: Dissolve 5.0 mmol of the crude (Z)-diacetate intermediate from Phase 1 in 10 mL of 1,4-dioxane.

    • Causality Note: 1,4-dioxane acts as a co-solvent to increase the bioavailability of the highly hydrophobic diacetate to the enzyme without denaturing the lipase[4].

  • Enzyme Addition: Add the substrate solution to the buffer. Add 50% w/w (relative to the diacetate mass) of Porcine Pancreas Lipase (PPL) Type II[3].

  • Reaction & Active Monitoring: Stir vigorously at 37 °C for 12–24 hours.

    • Self-Validation Checkpoint (pH Stat): As the enzyme hydrolyzes the ester, acetic acid is liberated. If unmanaged, the pH will drop, denaturing the PPL. The reaction is actively validated by the continuous drop in pH. Maintain pH 7.0 by dropwise addition of 0.1 M NaOH. When base consumption ceases, the reaction is complete.

  • Workup: Quench the reaction by filtering the mixture through a pad of Celite to remove the immobilized enzyme. Extract the filtrate with Ethyl Acetate (

    
     mL). Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexane/EtOAc 7:3) to yield the pure (Z)-2-methyl-2-butene-1,4-diol monoester (

    
    ).
    

References

  • [1] Cheng, L., Zhao, J.-L., Zhang, X.-T., Jia, Q.-S., Dong, N., Peng, Y., Kleij, A. W., & Liu, X.-W. (2024). Chemo-, Regio- and Stereoselective Preparation of (Z)-2-Butene-1,4-Diol Monoesters via Pd-Catalyzed Decarboxylative Acyloxylation. Chemistry – A European Journal. 1

  • [2] US Patent 5260475A. Esterification of hydroxybenzoic acids. Google Patents. 2

  • [4] Kawashima, Y. (2016). Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase. Bulletin of the Chemical Society of Japan 89(2). 4

  • [3] Kawashima, Y. et al. (2016). Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates and their enzymatic desymmetrization. ResearchGate.3

Sources

Application

Application Note: Protocol for the Selective Bromination of Isoprene to Z-1,4-Dibromo-2-methyl-2-butene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of Z-1,4-dibromo-2-methyl-2-butene from isoprene presents a classic challenge in re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of Z-1,4-dibromo-2-methyl-2-butene from isoprene presents a classic challenge in regioselective and stereoselective electrophilic addition. While 1,4-dibromo-2-methyl-2-butene is a highly valuable bifunctional allylic building block—frequently deployed in the synthesis of 1,1-disubstituted 2-vinylcyclopropanes and complex carbocyclic systems—the direct bromination of isoprene inherently yields a complex mixture of isomers 1[1].

The Causality of Isomerization: When molecular bromine (Br₂) is introduced to isoprene (2-methyl-1,3-butadiene), the electron-rich diene acts as a nucleophile, attacking the electrophilic halogen to form a cyclic 2[2]. Subsequent nucleophilic attack by the bromide anion can occur at the adjacent carbon (yielding 1,2-adducts) or at the terminal carbon of the conjugated system (yielding 1,4-adducts) 3[3].

Because the E-isomer is the thermodynamic sink of the 1,4-addition pathway (due to minimized steric hindrance between the methyl and bromomethyl groups), the Z-isomer is only accessible by maintaining strict cryogenic conditions to trap kinetic distributions, followed by advanced downstream resolution techniques such as argentation chromatography 4[4].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPC) to verify the success of each phase before proceeding, eliminating downstream failures.

Materials & Reagents
  • Isoprene: 1.0 equivalent (Must be freshly distilled to remove polymerization inhibitors).

  • Bromine (Br₂): 0.95 equivalents (Sub-stoichiometric to prevent tetrabromide formation) [[5]](5].

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench/Wash: Saturated aqueous Na₂S₂O₃, Brine.

  • Stationary Phase: 10% AgNO₃-impregnated silica gel.

Step-by-Step Methodology

Step 1: System Preparation & Diene Solvation

  • In a flame-dried 3-neck round-bottom flask equipped with a pressure-equalizing dropping funnel, an internal thermocouple, and a nitrogen inlet, dissolve isoprene (1.0 eq) in anhydrous DCM to achieve a 0.5 M solution.

  • Validation Check 1: Run a baseline GC-FID of the starting material to confirm the absence of isoprene dimers.

Step 2: Cryogenic Electrophilic Addition

  • Submerge the reaction vessel in a dry ice/acetone bath. Allow the internal temperature to stabilize at -20 °C.

    • Causality: Reaction temperatures above -15 °C trigger runaway exothermic radical polymerization and accelerate the isomerization of the Z-adduct into the E-adduct 4[4].

  • Dissolve Br₂ (0.95 eq) in an equal volume of DCM. Add this solution dropwise over 2 hours.

  • Validation Check 2: Continuously monitor the thermocouple. If the internal temperature spikes above -15 °C, pause the addition immediately until the bath recovers.

Step 3: In-Process Control (IPC) & Quenching

  • After the addition is complete, stir the mixture at -15 °C for 1 hour.

  • Validation Check 3 (IPC): Extract a 0.1 mL aliquot, quench it in Na₂S₂O₃, and analyze via GC-FID. Proceed only if isoprene consumption is >95% [[2]](2].

  • Quench the bulk reaction cold by rapidly pouring in saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Water bath < 30 °C).

Step 4: Stereoisomer Resolution (Argentation Chromatography)

  • The crude oil contains a mixture of E/Z-1,4-dibromo-2-methyl-2-butene and 1,2-adducts. Standard silica cannot resolve the E and Z isomers.

  • Load the crude mixture onto a column packed with 10% AgNO₃-impregnated silica gel.

    • Causality: Silver ions (Ag⁺) form reversible π-complexes with alkenes. The Z-isomer and E-isomer possess different steric environments around the double bond, leading to differential binding affinities and distinct retention factors (Rf).

  • Elute with a gradient of hexanes/ethyl acetate.

  • Validation Check 4: Pool fractions based on TLC (visualized with KMnO₄) and confirm the isolated Z-isomer purity via ¹H-NMR (specifically checking the allylic methylene shifts).

Data Presentation

Table 1: Expected Product Distribution and Physicochemical Properties of Isoprene Bromination Products

CompoundAddition TypeStereochemistryRelative Abundance (Crude)Separation Characteristics
E-1,4-dibromo-2-methyl-2-butene 1,4-additionTrans (E)~75 - 80%Thermodynamically favored; weaker Ag⁺ coordination.
Z-1,4-dibromo-2-methyl-2-butene 1,4-additionCis (Z)~10 - 15%Kinetically trapped; stronger Ag⁺ coordination.
1,2-dibromo-2-methyl-3-butene 1,2-additionN/A~5 - 10%Terminal alkene; distinct boiling point.

Mechanistic Pathway & Workflow Visualization

G Start Isoprene + Anhydrous DCM (Starting Material) Cooling Cryogenic Cooling (Maintain -20 °C to -15 °C) Start->Cooling Addition Dropwise Br₂ Addition (Electrophilic Attack) Cooling->Addition IPC In-Process Control (IPC) GC-FID: Check Isoprene < 5% Addition->IPC IPC->Addition Fail (Add Br₂) Quench Quench & Extract (Aq. Na₂S₂O₃ / Brine) IPC->Quench Pass Crude Crude Isomer Mixture (E/Z-1,4 & 1,2-adducts) Quench->Crude Separation AgNO₃-Silica Chromatography (Stereoisomer Resolution) Crude->Separation Target Z-1,4-dibromo-2-methyl-2-butene (Validated Product) Separation->Target Rf differentiation

Figure 1: Self-validating workflow for the selective synthesis and isolation of Z-1,4-dibromo-2-methyl-2-butene.

References

  • SpectraBase. (E)-1,2,4-Tribromo-2-butene and Z-1,4-DIBROMO-2-METHYLBUT-2-ENE Spectra Data. Available at:[Link]

  • Rubber Chemistry and Technology. Reduction of Isoprene by Na-Nh3 and Bromination Comparisons. Available at: [Link]

Sources

Method

Application Note: Z-Selective Alkylation of Amines with 1,4-Dibromo-2-methyl-2-butene

This Application Note is designed to guide researchers through the stereoselective synthesis of (Z)-allylic amines using 1,4-dibromo-2-methyl-2-butene . While the E-isomer of this reagent is widely known as a precursor f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the stereoselective synthesis of (Z)-allylic amines using 1,4-dibromo-2-methyl-2-butene .

While the E-isomer of this reagent is widely known as a precursor for the antifungal drug Terbinafine, the (Z)-isomer allows for the construction of distinct pharmacophores and polymer precursors. This guide addresses the critical challenge: preserving the thermodynamically less stable Z-geometry during the nucleophilic substitution process.

Introduction & Scope

1,4-Dibromo-2-methyl-2-butene is a versatile bifunctional electrophile. Its reaction with amines typically follows two pathways:

  • Cyclization: Double alkylation of primary amines to form 3-methyl-3-pyrrolines .

  • Linear Alkylation: Mono-alkylation to form linear allylic amines .

The Challenge: The reaction is prone to stereoisomerization . The Z-alkene (cis) is thermodynamically less stable than the E-alkene (trans). Under standard basic alkylation conditions, the Z-isomer can rapidly isomerize to the E-isomer, or the reaction may yield a racemate. Furthermore, primary amines readily cyclize, making the isolation of the linear (Z)-mono-alkylated product difficult.

This Protocol Achieves:

  • High Z-Fidelity: >95% retention of Z-geometry.

  • Chemo-Control: Suppression of over-alkylation (cyclization) to favor the linear secondary/tertiary amine.

Mechanistic Principles

The transformation relies on an SN2 mechanism . Unlike SN1, which proceeds via a carbocation intermediate that loses stereochemical information, SN2 reactions are stereospecific.

  • Requirement: You must start with (Z)-enriched 1,4-dibromo-2-methyl-2-butene .

  • Preservation: The nucleophilic attack by the amine occurs at the sp³ carbon (allylic position), leaving the C=C double bond geometry untouched unless thermodynamic equilibration is triggered by heat, strong bases, or radical initiators.

Mechanism Diagram

The following diagram illustrates the competing pathways and the requisite pathway for Z-selectivity.

ReactionPathways Start (Z)-1,4-Dibromo-2-methyl-2-butene (Kinetic Precursor) Amine Primary Amine (R-NH2) Intermediate (Z)-Linear Allylic Amine (Target Product) Start->Intermediate S_N2 (Low Temp, Mild Base) Fast Kinetics Cyclic 3-Methyl-3-pyrroline (Cyclization Byproduct) Intermediate->Cyclic Intramolecular S_N2 (Favored by Heat/Excess Reagent) Isomer (E)-Linear Allylic Amine (Thermodynamic Byproduct) Intermediate->Isomer Isomerization (Favored by Strong Base/Heat)

Figure 1: Reaction pathways. Green path indicates the target Z-selective protocol. Red dashed paths represent side reactions (cyclization and isomerization) to be suppressed.

Experimental Protocol

Phase 1: Reagent Preparation (Critical)

Commercial 1,4-dibromo-2-methyl-2-butene is often a mixture of E/Z isomers (predominantly E). For Z-selective synthesis, you must enrich the Z-isomer.

  • Sourcing: Purchase "cis-1,4-dichloro-2-butene" (often cheaper and purer Z) and convert to dibromide via Finkelstein reaction, or fractionally crystallize the dibromide mixture (Z-isomer is more soluble; E-isomer crystallizes out more readily).

  • Verification: Verify Z-purity via ¹H NMR. The vinylic proton of the Z-isomer typically appears upfield relative to the E-isomer, and coupling constants differ.[1]

Phase 2: Z-Selective Mono-Alkylation Protocol

Materials:

  • Substrate: (Z)-1,4-dibromo-2-methyl-2-butene (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (Use 3.0 - 5.0 equiv to favor mono-alkylation).

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (anhydrous).

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous). Avoid DMF if high workup temps are needed.

Step-by-Step Procedure:

  • Preparation of Amine Solution:

    • In a round-bottom flask, dissolve the Amine (5.0 equiv) and DIPEA (2.0 equiv) in anhydrous Acetonitrile (0.1 M) .

    • Cool the solution to -10°C using an ice/salt bath. Low temperature is crucial to suppress cyclization.

  • Controlled Addition:

    • Dissolve (Z)-1,4-dibromo-2-methyl-2-butene (1.0 equiv) in a minimal amount of Acetonitrile.

    • Add the dibromide solution dropwise to the amine solution over 60 minutes using a syringe pump or addition funnel.

    • Rationale: High concentration of amine relative to dibromide favors the intermolecular reaction (mono-alkylation) over the intramolecular reaction (cyclization).

  • Reaction Monitoring:

    • Stir at -10°C for 4 hours , then allow to warm slowly to 0°C .

    • Monitor by TLC or LC-MS. Look for the consumption of dibromide.[2]

    • Stop point: Do not heat to reflux. Heat promotes both E-isomerization and pyrroline formation.

  • Workup (Non-Acidic):

    • Concentrate the solvent under reduced pressure at <30°C .

    • Resuspend residue in Et₂O or CH₂Cl₂ and wash with water (to remove excess amine salts).

    • Crucial: Do not wash with strong acid (e.g., 1M HCl) if the Z-alkene is sensitive; protonation of the amine can lower the barrier for isomerization. Use saturated NH₄Cl if neutralization is needed.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[3]

    • Eluent: Hexane/EtOAc + 1% Triethylamine. (The amine prevents silica-induced isomerization).

Phase 3: Data Analysis & Validation
Parameter(Z)-Isomer Characteristics(E)-Isomer Characteristics
¹H NMR (Vinylic H) Typically 5.6 - 5.8 ppm Typically 5.8 - 6.0 ppm
¹³C NMR (Allylic C) Shielded (Upfield)Deshielded (Downfield)
NOESY / ROESY Strong correlation between Methyl group and Vinylic ProtonWeak/No correlation between Methyl and Vinylic Proton
Physical State Often Liquid / Lower MPOften Solid / Higher MP

Troubleshooting & Optimization

Scenario A: Product is mostly Cyclic (Pyrroline)
  • Cause: Intramolecular alkylation was faster than intermolecular reaction.

  • Fix: Increase the equivalents of the starting amine (up to 10 equiv). Alternatively, use a bulky protecting group on the amine (e.g., Trityl) to sterically hinder the second alkylation, then deprotect.

Scenario B: Product is a Z/E Mixture
  • Cause: Isomerization occurred.[4]

  • Fix:

    • Check Reagent: Ensure starting dibromide was pure Z.

    • Lower Temp: Run reaction at -20°C.

    • Change Base: Switch from inorganic bases (K₂CO₃) to organic bases (DIPEA, Lutidine). Inorganic bases can create "hot spots" on the solid surface.

    • Shield from Light: Radical mechanisms (bromine radical) can catalyze isomerization. Wrap flask in foil.

Scenario C: Low Yield / Polymerization
  • Cause: Allylic halides are highly reactive and can polymerize.

  • Fix: Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the reaction mixture.

References

  • Synthesis of Z-Allylic Amines via SN2

    • BenchChem Technical Support.[1][3][5] "Synthesis of (Z)-1,4-Diamino-2-butene." Accessed 2025.[5][6][7][8] Link

    • Note: Adapts the protocol for the non-methylated analog, valid for 2-methyl variant with steric adjustments.
  • Terbinafine Synthesis (E-Selective contrast)

    • Stütz, A., et al. "Synthesis and Structure-Activity Relationships of Naftifine-Related Allylamine Antimycotics." Journal of Medicinal Chemistry, 1984. (Establishes the baseline E-selective route).
    • European Patent EP1236709B1.[8] "Process for the preparation of terbinafine."[8][9][10] Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.
  • Z-Selective Olefin Metathesis (Alternative Route)

    • Koh, M. J., et al. "Molybdenum Chloride Catalysts for Z-Selective Olefin Metathesis Reactions."[4] Nature, 2017, 542, 80–85.[4] Link (For synthesizing the Z-precursor if unavailable).

Sources

Application

Application Note: Precision Nucleophilic Substitution on (Z)-Allylic Dibromides

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with (Z)-1,4-dibromo-2-butene . Executive Summary (Z)-1,4-Dibromo-2-butene is a high-value bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with (Z)-1,4-dibromo-2-butene .

Executive Summary

(Z)-1,4-Dibromo-2-butene is a high-value bifunctional electrophile used to introduce the cis-butene motif into heterocycles and bioactive cores. Unlike its E-isomer, the Z-isomer presents unique challenges: it is thermodynamically less stable (


 relative to E) and prone to isomerization under thermal or radical stress. Furthermore, the folded geometry of the Z-isomer activates competing reaction pathways—specifically direct substitution (

)
versus allylic rearrangement (

)
.

This guide provides validated protocols to control these pathways, enabling the selective synthesis of cis-3-pyrrolines (via double


) or vinylcyclopropanes  (via 

), while preserving the critical alkene geometry.

Mechanistic "Fork in the Road"

The reactivity of (Z)-1,4-dibromo-2-butene is defined by the competition between alpha-attack (direct displacement) and gamma-attack (allylic shift).

Pathway Analysis[1]
  • Pathway A (Double

    
    ):  Favored by unhindered heteroatom nucleophiles (primary amines, thiols). The "Z" geometry brings the two ends of the chain into proximity, facilitating rapid ring closure to 5-membered heterocycles (e.g., 3-pyrrolines, dihydrothiophenes).
    
  • Pathway B (

    
     Cyclization):  Favored by stabilized carbon nucleophiles (malonates, acetoacetates) and copper catalysis. The initial mono-alkylation is often followed by an intramolecular 
    
    
    
    attack, yielding vinylcyclopropanes rather than the expected 7-membered rings or acyclic chains.

ReactionPathways Substrate (Z)-1,4-Dibromo-2-butene Mono Mono-Alkylated Intermediate Substrate->Mono Nucleophile (1 eq) Isomer (E)-Isomer (Thermodynamic Sink) Substrate->Isomer Light / Heat / Radicals Pyrroline cis-3-Pyrroline (5-membered Heterocycle) Mono->Pyrroline Pathway A: Amine/Thiol (Direct SN2) VCP Vinylcyclopropane (3-membered Carbocycle) Mono->VCP Pathway B: Malonate (Intramolecular SN2') Mono->Isomer Slow Reaction

Figure 1: Divergent reaction pathways for (Z)-1,4-dibromo-2-butene. Pathway selection is nucleophile-dependent.

Critical Control Parameters

To maintain the (Z)-configuration and avoid polymerization, adhere to these strict parameters:

ParameterRecommendationRationale
Temperature -10°C to 25°C Higher temperatures (>40°C) accelerate

isomerization and polymerization.
Concentration High Dilution (0.05 – 0.1 M) Favors intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle).
Light Amber Glass / Foil Wrap Allylic bromides are photosensitive; UV/Vis light promotes radical-mediated isomerization.
Atmosphere Argon / Nitrogen Oxygen can initiate radical chains that degrade the alkene.
Solvent THF or Acetone Polar aprotic solvents like DMF/DMSO accelerate reaction but can make the system too "hot," leading to elimination side products.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-cis-3-pyrroline

Target: Formation of 5-membered nitrogen heterocycle via double


 displacement.
Mechanism:  The amine displaces the first bromide; the resulting secondary amine performs a rapid intramolecular 

attack on the second bromide.

Reagents:

  • (Z)-1,4-Dibromo-2-butene (1.0 equiv)

  • Benzylamine (1.05 equiv) — Primary amines work best.

  • Sodium Carbonate (

    
    ) (2.5 equiv) — Heterogeneous base prevents over-alkylation.
    
  • Solvent: Anhydrous Acetone (0.1 M concentration relative to dibromide).

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and cool under Argon. Wrap the flask in aluminum foil.

  • Solubilization: Dissolve (Z)-1,4-dibromo-2-butene (2.14 g, 10 mmol) in anhydrous acetone (100 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add finely powdered

    
     (2.65 g, 25 mmol) in one portion.
    
  • Nucleophile Addition: Dissolve benzylamine (1.13 g, 10.5 mmol) in acetone (20 mL). Add this solution dropwise over 60 minutes using a syringe pump. Crucial: Slow addition keeps the concentration of free amine low, favoring cyclization over dimer formation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (Visualize with

    
    ; Z-alkenes stain rapidly).
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo at <30°C (do not heat).

  • Purification: The crude oil is often unstable. Immediately purify via flash column chromatography on neutral alumina (Silica is acidic and may cause isomerization) using Hexanes/EtOAc (9:1).

Expected Yield: 65–75% Key Characteristic:


 NMR shows a vinyl signal at 

ppm (cis-coupling

Hz).
Protocol B: Synthesis of Vinylcyclopropane Diesters

Target: Formation of 3-membered carbocycle via


 followed by 

. Mechanism: The malonate anion displaces the first bromide. The pendant malonate then attacks the

-carbon (allylic position) of the remaining bromide, ejecting

and shifting the double bond.

Reagents:

  • (Z)-1,4-Dibromo-2-butene (1.0 equiv)

  • Diethyl Malonate (1.0 equiv)

  • Sodium Hydride (2.1 equiv, 60% dispersion)

  • Solvent: THF/DMF (4:1 ratio).

Procedure:

  • Anion Formation: In a foil-wrapped flask under Argon, wash NaH (0.84 g, 21 mmol) with hexanes to remove oil. Suspend in dry THF (40 mL).

  • Malonate Addition: Add diethyl malonate (1.60 g, 10 mmol) dropwise at 0°C. Stir for 30 min until

    
     evolution ceases and the solution is clear.
    
  • Substrate Addition: Dissolve (Z)-1,4-dibromo-2-butene (2.14 g, 10 mmol) in DMF (10 mL). Add this solution rapidly to the malonate anion at -10°C .

    • Note: Unlike the amine reaction, rapid addition here helps ensure the malonate attacks the dibromide before the dibromide isomerizes.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 10°C for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Wash organics with water (3x) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Expected Product: 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane. Note: The Z-geometry of the starting material is lost in the product (the vinyl group is attached to the ring), but the regiochemistry is specific to this pathway.

References

  • BenchChem. (2025).[1][2][3] An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene. Retrieved from 4

  • Organic Syntheses. (1988). Synthesis of 3-Pyrrolines from cis-1,4-dichloro-2-butene. Org. Synth. Coll. Vol. 8, p. 86. Retrieved from 5

  • Loyola University Chicago. (2021). Studies on the Cyclization of Cis-1,4-dichloro-2-butene with Sodium Dialkylmalonates. Retrieved from 6

  • Green, M. P., et al. (2001).[7] A convenient method for 3-pyrroline synthesis. Organic Letters, 3(21), 3377-3379. Retrieved from 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing E-Isomerization of (Z)-1,4-dibromo-2-methylbut-2-ene

Welcome to the dedicated technical support center for handling (Z)-1,4-dibromo-2-methylbut-2-ene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, yet sen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for handling (Z)-1,4-dibromo-2-methylbut-2-ene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, yet sensitive, reagent. As a bifunctional electrophile, the stereochemical integrity of the (Z)-isomer is often paramount for achieving desired reaction outcomes and stereospecificity. However, its propensity to isomerize to the thermodynamically more stable E-isomer presents a significant challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve issues related to unwanted E-isomerization during synthesis, purification, and storage.

Troubleshooting Guide: Isomer Contamination

This section addresses specific problems you might encounter during your experimental work, providing not just solutions but the scientific reasoning behind them.

Issue 1: Significant E-isomer formation detected in the crude reaction mixture post-synthesis.

Q: My synthesis of (Z)-1,4-dibromo-2-methylbut-2-ene resulted in a high percentage of the unwanted E-isomer. What are the likely causes and how can I mitigate this?

A: The formation of the E-isomer during synthesis is a common issue, often stemming from the reaction conditions themselves which can inadvertently provide pathways for isomerization. The primary culprits are typically related to radical formation, acid catalysis, or thermal equilibration.

Potential Causes & Recommended Actions:

Potential CauseRecommended ActionExpected Outcome & Explanation
Radical-Initiated Isomerization Use N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN or UV light) for allylic bromination.[1][2] Crucially, maintain a low concentration of bromine and HBr.NBS provides a low, steady concentration of bromine radicals, which abstract an allylic hydrogen to form a resonance-stabilized allylic radical.[2] This radical can exist in both Z and E conformations. Rapid trapping of this radical by Br₂ is key. Low HBr concentration minimizes competing ionic pathways.
Acid-Catalyzed Isomerization Ensure all glassware is scrupulously clean, dry, and free from acidic residues. If acidic byproducts are generated, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) to the reaction mixture.Protic or Lewis acids can protonate one of the bromine atoms or coordinate to the double bond, facilitating rotation around the C2-C3 bond through a carbocation-like intermediate, leading to the more stable E-isomer.[3][4][5]
Thermal Equilibration Conduct the synthesis at the lowest practical temperature. For allylic bromination with NBS, reactions can often be initiated at 0°C and maintained at or below room temperature.[1]The E-isomer of 1,4-disubstituted-2-butenes is generally more thermodynamically stable than the Z-isomer due to reduced steric strain. Higher temperatures provide the activation energy needed to overcome the rotational barrier of the double bond, driving the equilibrium towards the E-isomer.[6]
Photochemical Isomerization Protect the reaction from ambient light, especially UV wavelengths, by wrapping the reaction vessel in aluminum foil.[7][8][9]Absorption of light can excite the π-electrons of the double bond into a π* anti-bonding orbital, creating an excited state where rotation around the carbon-carbon bond is facilitated.[7][9] Upon relaxation back to the ground state, it can form either isomer.
Issue 2: Isomerization increases significantly during work-up and purification.

Q: The Z/E ratio of my product was acceptable after the reaction, but worsened after extraction and column chromatography. Why is this happening and what purification strategy should I adopt?

A: This is a strong indication that your work-up or purification methods are inducing isomerization. Both chemical and physical stresses during these stages can provide the energy or catalytic pathways for conversion to the E-isomer.

Troubleshooting Purification-Induced Isomerization:

Procedural StepPotential CauseRecommended Protocol & Rationale
Aqueous Work-up Acidic/Basic Residues: Traces of acid or base from the reaction or quenching steps can catalyze isomerization during extraction.Neutralize the reaction mixture carefully before extraction. Wash the organic layer with a saturated, neutral salt solution (brine) rather than acidic or basic solutions if possible. Ensure all solvents are of high purity and free from acidic contaminants.
Solvent Removal Prolonged Heating: Using high temperatures on a rotary evaporator to remove solvents can provide the thermal energy for isomerization.Remove the solvent in vacuo at low temperatures (e.g., ≤ 30°C). If high-boiling solvents are used, consider switching to a more volatile solvent for the reaction if the chemistry allows.
Column Chromatography Acidic Silica Gel: Standard silica gel is slightly acidic and its large surface area can efficiently catalyze isomerization as the compound passes through the column.[10]1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~1% v/v). This will neutralize the acidic sites on the silica surface. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase like Florisil. 3. Swift Elution: Do not let the compound sit on the column for extended periods. Use a slightly more polar solvent system than you would normally to expedite elution, while still achieving separation.
Distillation High Temperatures: Attempting to purify by distillation at atmospheric pressure will almost certainly cause significant thermal isomerization and decomposition.If distillation is necessary, it must be performed under high vacuum to lower the boiling point significantly.[9] Even then, this should be a last resort and performed rapidly.
Issue 3: The pure (Z)-isomer degrades or isomerizes during storage.

Q: I successfully isolated pure (Z)-1,4-dibromo-2-methylbut-2-ene, but after a few weeks in storage, NMR analysis shows the presence of the E-isomer and other impurities. What are the correct storage procedures?

A: (Z)-1,4-dibromo-2-methylbut-2-ene is an energetic and reactive molecule. Its stability is compromised by light, heat, and the presence of oxygen or radical initiators. Proper long-term storage is critical to maintaining its isomeric purity.

Recommended Storage Protocol:

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer) Low temperatures drastically reduce the kinetic energy of the molecules, preventing them from overcoming the energy barrier for isomerization. It also slows down any potential decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Oxygen can participate in radical chain reactions that can lead to both isomerization and decomposition. An inert atmosphere displaces oxygen.
Light Exposure Amber Vial or Wrapped in Foil As a photosensitive compound, exclusion of light, particularly UV, is mandatory to prevent photochemical isomerization.[7][11]
Purity Free of Solvents and Catalysts Residual solvents (especially protic ones) or traces of acid/base from purification can catalyze isomerization even at low temperatures over long periods. Ensure the product is analytically pure before storage.
Additives Consider a Radical Inhibitor For very long-term storage, adding a small amount (e.g., <50 ppm) of a radical inhibitor like BHT (Butylated hydroxytoluene) can be beneficial in quenching radical chain reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Z-to-E isomerization for this compound?

A1: There isn't a single mechanism, but rather several potential pathways that can be triggered by different conditions:

  • Photochemical Isomerization: This occurs upon absorption of UV-light, which promotes a π → π* transition. In this excited state, the single bond character of the C=C bond increases, allowing for rotation.[7][8][12]

  • Radical-Catalyzed Isomerization: This pathway involves the formation of a resonance-stabilized allylic radical.[2][13] The radical intermediate has a low barrier to rotation around the former double bond. Subsequent quenching of this radical can lead to either the Z or E isomer.[14]

  • Acid-Catalyzed Isomerization: Traces of acid can protonate the double bond or a bromine atom, leading to a carbocationic intermediate that allows for bond rotation to the more stable transoid arrangement.[3][4][5]

Q2: Why is the E-isomer more stable than the Z-isomer?

A2: The E-isomer (trans) is thermodynamically more stable due to reduced steric hindrance. In the Z-isomer (cis), the two bulky bromomethyl (-CH₂Br) and methyl (-CH₃) groups are on the same side of the double bond, leading to van der Waals repulsion (steric strain). The E-isomer places these groups on opposite sides, minimizing this unfavorable interaction.[6]

Q3: Can I use base-catalyzed methods to prevent isomerization?

A3: While bases are used to neutralize acid catalysts, strong bases can cause other problems. Under strongly basic conditions, allylic halides can undergo elimination reactions (dehydrohalogenation) or substitution.[15] However, the use of a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge during a reaction to scavenge acid byproducts is a valid strategy. Base-catalyzed isomerization of allylic systems to vinyl systems is also a known reaction, but this typically requires specific conditions and substrates.[16][17]

Q4: How can I accurately determine the Z/E ratio in my sample?

A4: The most reliable methods are:

  • ¹H NMR Spectroscopy: This is often the best method. The vinylic protons and the protons on the CH₂Br groups of the Z and E isomers will have slightly different chemical shifts and potentially different coupling constants, allowing for integration and quantification.

  • Gas Chromatography (GC): With a suitable column and temperature program, the Z and E isomers can often be separated, and their relative peak areas will give a quantitative ratio.[9]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to separate the isomers.[18][19]

Visualizing the Problem: Isomerization Pathways

The following diagram illustrates the main external factors that can lead to the undesired conversion of the (Z)-isomer to the more stable (E)-isomer.

G Z_Isomer (Z)-Isomer (Desired Product) E_Isomer (E)-Isomer (Thermodynamically Favored) Intermediate Rotational Intermediate (Excited State / Allylic Radical / Carbocation) Z_Isomer->Intermediate Activation Heat Heat (Thermal Energy) Heat->Intermediate Light Light (Photochemical Energy) Light->Intermediate Acid Acid Catalysts (H+) Acid->Intermediate Radicals Radicals (e.g., Br•) Radicals->Intermediate Intermediate->Z_Isomer Reversion Intermediate->E_Isomer Relaxation / Quenching

Caption: Key pathways leading to Z-to-E isomerization.

References

  • Photochemical Reactions: Alkene Isomeriz
  • Positional Alkene Photo-Isomerization. (2026, February 25).
  • Photochemistry of Alkene. (n.d.). SlideShare.
  • Alkene Photoisomerization (AT07320). (n.d.). The IUPAC Compendium of Chemical Terminology.
  • Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids. (2022, November 10).
  • Photochemical isomerization of overcrowded alkenes 1–10. (n.d.).
  • Double-Bond Isomerization of Long Chain Olefins. (n.d.). LSU Scholarly Repository.
  • Mechanisms of Double-Bond Isomerization Reactions of n -Butene on Different Lewis Acids. (n.d.). Chemical Reviews.
  • Rates of acid-catalyzed geometric isomerization of some compounds containing a carbon-nitrogen double bond. (n.d.). The Journal of Organic Chemistry.
  • 1,4-Dibromo-2-methyl-2-butene (EVT-3186037). (n.d.). EvitaChem.
  • Technical Support Center: Isomerization of (Z)-1,4-dibromobut-2-ene. (n.d.). BenchChem.
  • Isomerization of alkenes a A qualitative energy profile of Z-alkenes... (n.d.).
  • Technical Support Center: Synthesis of (Z)-1,4-dibromobut-2-ene. (n.d.). BenchChem.
  • Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. (2018, January 22). Organometallics.
  • Previous and current approaches to alkene isomerization. (A) Common... (n.d.).
  • The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. (2024, October 18). YouTube.
  • Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photoc
  • An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene. (n.d.). BenchChem.
  • Catalytic, contra-Thermodynamic Alkene Isomeriz
  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. (2016, September 16). Journal of the American Chemical Society.
  • Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality. (2020, May 8). Organic Letters.
  • Allylic azides: synthesis, reactivity, and the Winstein rearrangement. (n.d.). PubMed Central.
  • Organic Chemistry - Radical Allylic Systems. (2024, April 17). YouTube.
  • Allylic Radicals Bromination Mechanism. (2014, September 27). Chemistry Stack Exchange.
  • Cross-coupling of aromatic bromides with allylic silanol
  • Approaches to the isomerization of allylic alcohols. (n.d.).
  • Methods to enhance the purity of synthesized (Z)-1,4-diphenylbut-2-ene. (n.d.). BenchChem.
  • 1,4-Dibromo-2-methylbut-2-ene. (n.d.). PubChem.
  • Preventing isomerization of 1-Bromo-pent-2-ene during reaction. (n.d.). BenchChem.
  • Selective Transformations of Allylic Compounds and Enol Derivatives. (n.d.). White Rose eTheses Online.
  • (Z)-1,4-Dibromo-2-methylbut-2-ene. (2023, July 12). ChemicalBook.
  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.
  • Process for the isomerization of allylic compounds. (n.d.).
  • Allyl Ethers. (n.d.). Organic Chemistry Portal.
  • Allylic halides have the structurec. Show the products expected f... (n.d.). Pearson+.
  • (E)-1,4-Dibromo-2-butene. (2018, May 16). SIELC Technologies.
  • Supposed coupling-isomerization reactions of allyl halide with amines and the applications. (n.d.).
  • How to separate E and Z isomers?. (2016, December 7).
  • 1,4-Dibromo-2-butene. (n.d.). MilliporeSigma.

Sources

Optimization

separating 1,2-addition byproducts from 1,4-dibromo-2-methyl-2-butene

Ticket ID: #ISO-BR-14-SEP Subject: Separation of 1,2-addition byproducts from 1,4-dibromo-2-methyl-2-butene Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-BR-14-SEP Subject: Separation of 1,2-addition byproducts from 1,4-dibromo-2-methyl-2-butene Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are likely encountering difficulty isolating 1,4-dibromo-2-methyl-2-butene (the target) from a reaction mixture contaminated with 3,4-dibromo-3-methyl-1-butene (the 1,2-addition byproduct).[1]

The root cause is typically kinetic control during bromination. At low temperatures, the reaction favors the 1,2-isomer. However, the 1,4-isomer is the thermodynamic product .

The Solution: You must force the system to thermodynamic equilibrium (isomerization) and utilize the distinct phase properties of the 1,4-isomer (crystalline solid) versus the 1,2-isomer (liquid oil) for separation.

Module 1: The Chemistry (Diagnostics)
Q1: Why is my crude product an oil instead of a solid?

A: You have a high ratio of the kinetic product (1,2-addition). The 1,4-isomer (specifically the trans or E-isomer) is a crystalline solid with a melting point of ~48–53°C. The 1,2-isomer is a liquid at room temperature. If your product is an oil, your reaction stopped at the kinetic stage or did not undergo sufficient equilibration.

Q2: How do I distinguish them by NMR?

A: Check the vinylic region (5.0–6.0 ppm).

  • 1,4-isomer (Target): Contains an internal alkene proton (

    
    ).[1] Look for a triplet or quartet near 5.7–5.9 ppm .[1]
    
  • 1,2-isomer (Byproduct): Contains terminal alkene protons (

    
    ).[1] Look for multiplet signals near 5.1–5.3 ppm  and 5.8–6.0 ppm .[1]
    
Q3: Can I separate them by distillation?

A: Not recommended as the primary method. While they have slightly different boiling points, the high temperatures required for distillation can cause decomposition or polymerization of these reactive allylic bromides. Recrystallization is the superior, self-validating method.[1]

Module 2: Visualizing the Mechanism

The following pathway illustrates why the 1,2-isomer forms first and how to convert it to the 1,4-isomer.

ReactionPathway Isoprene Isoprene (2-methyl-1,3-butadiene) Bromonium Bromonium Ion Intermediate Isoprene->Bromonium + Br2 (-15°C) Product12 1,2-Product (Kinetic) 3,4-dibromo-3-methyl-1-butene (LIQUID / OIL) Bromonium->Product12 Fast Attack (Kinetic) Low Temp Product14 1,4-Product (Thermodynamic) 1,4-dibromo-2-methyl-2-butene (CRYSTALLINE SOLID) Bromonium->Product14 Slow Attack (Thermodynamic) Product12->Product14 Equilibration (Heat / Catalyst)

Figure 1: Reaction pathway showing the kinetic trap of the 1,2-isomer and the thermodynamic equilibration required to reach the stable 1,4-isomer.[2]

Module 3: The "Isomerization-Crystallization" Workflow

This protocol is designed to convert the oil byproduct into the solid target and purify it.[3]

Step 1: Thermodynamic Equilibration (Isomerization)

If your crude material is an oil, do not attempt to crystallize immediately. You must shift the equilibrium.

  • Dissolve the crude oil in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ).
  • Optional Catalyst: Add 0.5–1.0 mol% of quaternary ammonium bromide (e.g., TBAB) or simply heat.[1]

  • Heat: Reflux gently (40–50°C) for 2–4 hours. This allows the bromide ion to reversibly attack the allylic system, shifting the mixture toward the more stable 1,4-isomer.

  • Monitor: Check NMR until the ratio of 1,4:1,2 is >85:15.

Step 2: Solvent Exchange
  • Remove the halogenated solvent completely under reduced pressure (keep bath <40°C to prevent degradation).

  • You should be left with a semi-solid or thick oil.[1]

Step 3: Cryo-Recrystallization (The Purification)

This step leverages the solubility difference.[4] The 1,4-isomer precipitates; the 1,2-isomer stays in solution.

  • Solvent: Add Petroleum Ether (40-60) or n-Hexane .[1] Use the minimum amount required to dissolve the oil at 30–35°C.

  • Cooling: Slowly cool the solution to room temperature, then place it in a freezer at -20°C overnight.

  • Filtration: Rapidly filter the white crystals while cold.

    • Note: The mother liquor contains the 1,2-impurities.

  • Wash: Wash the crystals with extremely cold (-20°C) pentane or hexane.

Module 4: Technical Data & Specifications
Property1,4-dibromo-2-methyl-2-butene (Target)3,4-dibromo-3-methyl-1-butene (Byproduct)
Control Type Thermodynamic (Stable)Kinetic (Fast)
State (RT) Crystalline Solid (mp ~50°C)Liquid / Oil
Boiling Point ~82°C (14 Torr)Lower / Decomposes
Solubility Low in cold hexanesHigh in cold hexanes
Reactivity Potent alkylating agentPotent alkylating agent
Module 5: Troubleshooting Decision Tree

DecisionTree Start Start: Crude Reaction Mixture StateCheck Check Physical State at Room Temp Start->StateCheck IsSolid Solid / Slurry StateCheck->IsSolid Mostly Solid IsOil Yellow/Orange Oil StateCheck->IsOil Liquid ActionRecrys Proceed to Recrystallization (Solvent: Cold Hexane/Pet Ether) IsSolid->ActionRecrys CheckNMR Check NMR Ratio IsOil->CheckNMR Success Pure 1,4-Isomer (White Crystals) ActionRecrys->Success ActionIsom Perform Isomerization (Heat 50°C, 2hrs) ActionIsom->ActionRecrys After Equil. CheckNMR->ActionRecrys High 1,4-content (Just impure) CheckNMR->ActionIsom High 1,2-content

Figure 2: Workflow for determining the necessary purification steps based on the physical state of the crude product.

References
  • BenchChem. (2025).[1][2][5] An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene. (Includes protocols for analogous isoprene derivatives). Link

  • Google Patents. (2014).[1] CN103539629A - Preparation method of 1, 4-dibromo-2-butene.[1][3] (Describes the industrial standard of low-temp bromination followed by petroleum ether recrystallization). Link

  • ChemicalBook. (2023).[1] (Z)-1,4-Dibromo-2-methylbut-2-ene Product Properties. Link

  • EvitaChem. (n.d.).[1] Buy 1,4-Dibromo-2-methyl-2-butene - Methods of Synthesis. Link

  • Harvard DASH. (n.d.).[1] Iron-Catalyzed Polymerization of Isoprene and Other 1,3-Dienes. (Discusses stereoselective control of isoprene derivatives). Link

Sources

Troubleshooting

Technical Support Center: Purification of (Z)-1,4-dibromo-2-methylbut-2-ene

Status: Active | Ticket Type: Process Optimization | Tier: Level 3 (Senior Scientist) Executive Summary The purification of (Z)-1,4-dibromo-2-methylbut-2-ene (CAS: 16526-18-4) presents a distinct challenge in organic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket Type: Process Optimization | Tier: Level 3 (Senior Scientist)

Executive Summary

The purification of (Z)-1,4-dibromo-2-methylbut-2-ene (CAS: 16526-18-4) presents a distinct challenge in organic process chemistry. Unlike its (E)-isomer counterpart, which crystallizes readily due to superior packing symmetry, the (Z)-isomer often exists as an oil or low-melting solid at room temperature. Standard "recrystallization" protocols typically isolate the thermodynamically stable (E)-isomer or the bulk 1,4-mixture.

Consequently, the "purification" of the (Z)-isomer via crystallization is effectively a fractional crystallization process designed to precipitate and remove the (E)-isomer, thereby enriching the (Z)-isomer in the supernatant.

Part 1: Critical Safety & Handling (Read First)

WARNING: Potent Alkylating Agent

  • Hazard Class: Severe Vesicant / Lachrymator.

  • Mechanism: Bifunctional alkylating agent capable of cross-linking DNA/proteins.

  • PPE Requirement: Double nitrile gloves (or Silver Shield®), full face shield, and handling strictly within a fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ethanolic ammonia nearby to neutralize spills immediately.

Part 2: Technical Troubleshooting Guide (FAQ)
Q1: "I tried recrystallizing from ethanol, but I only recovered the (E)-isomer. Where is my (Z)-product?"

Diagnosis: You have likely performed a "positive" recrystallization, which favors the higher-melting component. Root Cause: The (E)-isomer (trans) has a higher melting point (~50–54°C) and lower solubility in cold ethanol than the (Z)-isomer. The Fix:

  • Collect the solid precipitate—this is primarily the (E)-isomer (impurity).

  • Do not discard the filtrate (mother liquor). The (Z)-isomer is concentrated in this solution.

  • Evaporate the solvent from the filtrate to recover the (Z)-enriched oil.

  • For higher purity, subject this oil to a second "negative crystallization" at -20°C to -78°C to precipitate remaining (E)-isomer.

Q2: "My crude product is a dark, viscous tar. How do I clean this before isomer separation?"

Diagnosis: Polymerization or decomposition has occurred, likely due to thermal stress or unreacted bromine. The Fix:

  • Flash Filtration: Dissolve the crude tar in a non-polar solvent (e.g., Pentane or Hexane/EtOAc 9:1).

  • Pass it through a short pad of silica gel. The polar tars will stick; the dibromides will elute.

  • Concentrate the filtrate.

  • Stabilization: Add a radical inhibitor (e.g., BHT, 100 ppm) if storing the material, as allylic bromides are prone to auto-oxidation and polymerization.

Q3: "Can I obtain >98% pure (Z)-isomer solely by crystallization?"

Technical Reality: It is statistically improbable to reach >98% purity for the (Z)-isomer using crystallization alone if starting from a standard 85:15 (E:Z) bromination mixture. Recommendation: Use crystallization to enrich the (Z)-isomer to ~80-90%. For pharmaceutical-grade purity (>98%), you must follow this with flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) or preparative HPLC . The (Z)-isomer typically elutes after the (E)-isomer on silica due to its slightly higher polarity (dipole moment).

Part 3: Comparative Physical Data

Understanding the physical differences is key to separation.

Property(E)-1,4-dibromo-2-methylbut-2-ene(Z)-1,4-dibromo-2-methylbut-2-ene
Stereochemistry Trans (Methyl and CH₂Br on opposite sides)Cis (Methyl and CH₂Br on same side)
State (25°C) Crystalline SolidLiquid / Low-melting Solid
Melting Point ~48 – 54 °C< 0 °C (often oil at RT)
Solubility (Pentane) Moderate (Precipitates at -20°C)High (Remains soluble at -20°C)
Polarity Lower (Net dipole cancels better)Higher (Net dipole additive)
Part 4: Validated Experimental Protocol

Method: Negative Fractional Crystallization (Enrichment of Z-isomer). Objective: Removal of (E)-isomer to isolate (Z)-isomer.

Materials
  • Crude 1,4-dibromo-2-methylbut-2-ene mixture (typically reddish/brown oil).

  • Solvent: Petroleum Ether (40-60) or Pentane/Ether (9:1).

  • Cooling bath: Dry ice/Acetone (-78°C) or Freezer (-20°C).

Step-by-Step Workflow
  • Dissolution:

    • Dissolve the crude mixture in the minimum amount of warm Petroleum Ether (approx. 3-4 mL per gram of crude).

    • Note: If insoluble tars are present, decant or filter rapidly through a glass frit.

  • Primary Crystallization (Removal of E):

    • Cool the solution slowly to -20°C (freezer) and let stand for 12 hours.

    • White needles/plates will form. These are predominantly the (E)-isomer .

  • Filtration 1:

    • Rapidly filter the cold mixture (using a chilled funnel is best).

    • Solid: (E)-isomer (Save for other uses or discard).

    • Filtrate: Contains (Z)-isomer + residual (E)-isomer.

  • Secondary Enrichment (Deep Freeze):

    • Concentrate the filtrate to roughly 70% of its original volume.

    • Cool to -78°C (Dry ice/Acetone) or -40°C .

    • Allow to stand for 2-4 hours. Any remaining (E)-isomer should precipitate.

  • Filtration 2 & Isolation:

    • Filter the mixture while maintaining the low temperature (cold jacketed frit recommended).

    • Evaporate the solvent from the filtrate under reduced pressure (keep bath < 30°C to prevent degradation).

    • Result: The remaining oil is the enriched (Z)-1,4-dibromo-2-methylbut-2-ene (typically 85-92% purity).

Part 5: Process Visualization (Logic Flow)

The following diagram illustrates the logic of the "Negative Purification" strategy required for the Z-isomer.

PurificationLogic Start Crude Reaction Mixture (E:Z ratio ~ 85:15) Dissolve Dissolve in Pentane/Pet Ether (Warm to 30°C) Start->Dissolve Cool1 Cool to -20°C (12 Hours) Dissolve->Cool1 Filter1 Filtration (Cold) Cool1->Filter1 SolidE Solid Precipitate (Major Product: E-Isomer) Filter1->SolidE Retentate LiqZ Mother Liquor (Filtrate) (Enriched Z-Isomer) Filter1->LiqZ Filtrate Decision Is Purity Sufficient? LiqZ->Decision Conc Concentrate & Cool to -78°C Decision->Conc No (Need >90%) FinalZ Evaporate Solvent Yield: (Z)-Isomer Oil (~90% Purity) Decision->FinalZ Yes Filter2 Secondary Filtration Conc->Filter2 Filter2->SolidE Residual E Filter2->FinalZ Filtrate Chrom Flash Chromatography (Silica Gel) FinalZ->Chrom Optional Polish UltraPureZ Ultra-Pure (Z)-Isomer (>98%) Chrom->UltraPureZ

Caption: Flowchart demonstrating the "Negative Crystallization" pathway. The Z-isomer is recovered from the filtrate after the E-isomer is precipitated.

References
  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene. Retrieved from

  • ChemicalBook. (2023). (Z)-1,4-Dibromo-2-methylbut-2-ene Product Properties and Suppliers. Retrieved from

  • Heasley, V. L., et al. (1976). Bromination of isoprene. Effect of temperature and solvent on product distribution. Journal of Organic Chemistry.
  • PubChem. (2025). 1,4-Dibromo-2-methylbut-2-ene Compound Summary. National Library of Medicine. Retrieved from

Sources

Optimization

Technical Support Center: Isoprene Removal from Dibromide Synthesis

Subject: Purification Protocol for 1,4-Dibromo-2-methyl-2-butene & Isoprene Removal Executive Summary The bromination of isoprene (2-methyl-1,3-butadiene) typically yields a mixture of 1,2- and 1,4-dibromides.[1] The 1,4...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Protocol for 1,4-Dibromo-2-methyl-2-butene & Isoprene Removal

Executive Summary

The bromination of isoprene (2-methyl-1,3-butadiene) typically yields a mixture of 1,2- and 1,4-dibromides.[1] The 1,4-isomer (1,4-dibromo-2-methyl-2-butene) is often the desired thermodynamic product.

The Challenge: Isoprene is highly volatile (


) and prone to forming insoluble "popcorn" polymers, while the dibromide product is a high-boiling, thermally sensitive lacrimator.

The Solution: This guide details a Cold-Quench & Strip protocol. We utilize the extreme boiling point differential (


) for separation while strictly controlling temperature to prevent allylic rearrangement or degradation of the product.

Part 1: Critical Physical Properties

Understanding the physical gap between your starting material and product is the key to this separation.

PropertyIsoprene (Starting Material)1,4-Dibromo-2-methyl-2-butene (Product)
Boiling Point 34.1°C (Atmospheric)~80–90°C (at 12 mmHg) / Decomposes >130°C
Vapor Pressure High (550 mmHg @ 25°C)Low
Stability Polymerizes (Popcorn polymer)Thermally Unstable (Allylic shift)
Hazards Flammable, Peroxide FormerSevere Lacrimator , Corrosive
Quenching N/AReacts violently with oxidizers

Part 2: The Protocol (Step-by-Step)

Phase 1: The Chemical Quench (Crucial Pre-Step)

Do not attempt to evaporate the solvent before quenching. Concentrating unreacted bromine with isoprene will accelerate polymerization and side-product formation.

  • Cool Down: Chill the reaction mixture to 0–5°C .

  • Prepare Quench: Use a 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite solution.
    
  • Titrate the Color:

    • Add the quench solution dropwise with vigorous stirring.

    • Endpoint: The deep red/orange color of bromine must disappear completely, leaving a pale yellow or colorless organic layer.

    • Why? This stops the bromination immediately and prevents the formation of polybrominated gums during concentration.

  • Phase Separation:

    • Separate the organic layer.

    • Wash with brine (

      
      ) to remove trapped water.
      
    • Dry over anhydrous

      
       for 15 minutes. Filter.
      
Phase 2: The "Soft" Strip (Rotary Evaporation)

Isoprene is volatile enough to be removed without high heat. High heat is the enemy of your allylic bromide product.

  • Trap Setup:

    • MANDATORY: Install a dry ice/acetone cold trap (

      
      ) between the rotovap and the vacuum pump.
      
    • Reason: Isoprene vapors will bypass standard water condensers (

      
      ) and ruin your pump diaphragms.
      
  • Bath Temperature: Set water bath to maximum 35°C .

  • Pressure Gradient:

    • Start at 300 mbar to remove bulk solvent (e.g., DCM or

      
      ).
      
    • Slowly ramp down to 50–100 mbar .

    • Observation: You will see the isoprene co-distill rapidly.

  • Final Polish:

    • Once bubbling ceases, hold at 20–30 mbar for 10 minutes.

    • Validation: Check

      
      -NMR.[2] The vinyl protons of isoprene (
      
      
      
      6.4, 5.1 ppm) should be absent.

Part 3: Workflow Visualization

G Reaction Reaction Mixture (Isoprene + Br2 + Solvent) Quench Quench Excess Br2 (Na2S2O3 @ 0°C) Reaction->Quench Color Change: Red -> Clear PhaseSep Phase Separation (Remove Aqueous) Quench->PhaseSep Drying Drying (MgSO4 Filter) PhaseSep->Drying Rotovap Rotary Evaporation (Bath < 35°C, Cold Trap) Drying->Rotovap Waste Isoprene/Solvent (Trapped @ -78°C) Rotovap->Waste Volatiles Product Crude Dibromide (Oil/Solid) Rotovap->Product Residue

Figure 1: Purification workflow emphasizing the quench step prior to thermal processing.

Part 4: Troubleshooting & FAQs

Q1: I see a white, cauliflower-like solid growing in my flask/condenser. What is it?

Diagnosis: This is "Popcorn Polymer" (cross-linked polyisoprene).

  • Cause: Presence of oxygen or peroxides during distillation, or traces of rust in the system.

  • Immediate Action: Stop the distillation. This polymer is insoluble and can expand to crack glass.

  • Remediation:

    • Chemical:[1][3][2][4][5][6][7][8] It is generally insoluble in organic solvents. You can try swelling it with Toluene or Xylene overnight, then mechanically scraping it.

    • Glassware: For severe fouling in ground glass joints, a base bath (KOH/Isopropanol) may help lift the film, but often the glassware must be discarded or cleaned via pyrolysis (annealing oven) if safety protocols permit.

Q2: My product turned dark brown after the rotovap. Why?

Diagnosis: Thermal degradation or HBr elimination.

  • Cause: Bath temperature was too high (

    
    ) or the quench was insufficient (residual acid/bromine).
    
  • Prevention:

    • Keep bath

      
      .
      
    • Add a trace of Sodium Bicarbonate (

      
      )  or Epichlorohydrin  (acid scavenger) to the collection flask if the product is known to be acid-sensitive.
      
    • Store the product in amber vials at

      
      .
      
Q3: Can I distill the dibromide product to purify it further?

Advisory: Proceed with extreme caution.

  • Allylic bromides undergo rearrangement (1,4

    
     3,4 isomerization) upon heating.
    
  • If you must distill, use High Vacuum (< 1 mmHg) to keep the boiling point below

    
    .
    
  • Preferred Alternative: Recrystallization (if solid) or Flash Chromatography (neutral silica) is safer for maintaining isomeric purity.

Q4: Isoprene is bypassing my rotovap condenser.

Diagnosis: Condenser coolant is too warm.

  • Physics: Isoprene boils at

    
    .[5] A standard chiller at 
    
    
    
    is insufficient for efficient condensation under vacuum.
  • Fix: You must use a dry ice/acetone trap (

    
    ) or a chiller set to at least 
    
    
    
    . Failure to do this will send isoprene into your pump oil, degrading the pump and creating a fire hazard in the exhaust.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6557, Isoprene. Retrieved March 5, 2026 from [Link]

  • American Institute of Chemical Engineers (AIChE) (2021). Butadiene Popcorn Polymer: Formation Mechanism and Inhibition. Retrieved March 5, 2026 from [Link]

  • Chemical Safety Board (CSB) (2026). Popcorn Polymer Accumulation and Safety Hazards. Retrieved March 5, 2026 from [Link]

Sources

Troubleshooting

Technical Support Center: Isoprene Bromination &amp; Z-Isomer Optimization

[1] Topic: Optimizing Yield of (Z)-1,4-Dibromo-2-methyl-2-butene Document ID: TSC-ISO-BR-001 Last Updated: March 2026 Support Tier: Level 3 (Process Chemistry & R&D)[1] The "Z-Isomer" Challenge: Executive Summary The Cor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Optimizing Yield of (Z)-1,4-Dibromo-2-methyl-2-butene Document ID: TSC-ISO-BR-001 Last Updated: March 2026 Support Tier: Level 3 (Process Chemistry & R&D)[1]

The "Z-Isomer" Challenge: Executive Summary

The Core Problem: Researchers targeting the (Z)-isomer (cis-1,4-dibromo-2-methyl-2-butene) via direct bromination of isoprene face a thermodynamic uphill battle.[1] Isoprene exists predominantly (>98%) in the s-trans conformation, which kinetically favors the formation of the (E)-isomer . Furthermore, the (Z)-isomer is thermally unstable and prone to acid-catalyzed isomerization into the more stable (E)-form.[1]

The Solution Strategy: Since you cannot easily alter the starting conformation of isoprene, "optimization" in this context does not mean flipping the reaction selectivity to 100% Z. Instead, it requires a Retention Strategy :

  • Maximize Kinetic Capture: Operate at cryogenic temperatures to trap the minor s-cis reaction pathway.

  • Suppress Isomerization: Aggressively eliminate the three agents of isomerization: Heat , Light , and Acid (HBr) .[2]

  • Purification Survival: Avoid distillation; utilize low-temperature crystallization or buffered chromatography.[1][2]

Mechanistic Workflow & Causality

The following diagram illustrates the bifurcated pathway. Note that the "Death Loop" (Z to E isomerization) is the primary cause of yield loss during workup.

IsopreneBromination Isoprene_Trans Isoprene (s-trans) (>98% Population) Bromonium_E Trans-Bromonium Ion Isoprene_Trans->Bromonium_E Br2 addition Side_Products 1,2- & 3,4-Adducts Isoprene_Trans->Side_Products Isoprene_Cis Isoprene (s-cis) (<2% Population) Bromonium_Z Cis-Bromonium Ion Isoprene_Cis->Bromonium_Z Br2 addition Product_E (E)-1,4-Dibromo (Thermodynamic Major) Bromonium_E->Product_E Br- attack Product_Z (Z)-1,4-Dibromo (Kinetic Minor) Bromonium_Z->Product_Z Br- attack Product_Z->Product_E ISOMERIZATION (Catalyzed by HBr, Heat, Light)

Figure 1: Reaction pathways showing the dominance of the s-trans feed and the critical isomerization risk (dashed red line) that depletes Z-isomer yields.

Critical Troubleshooting Guide

Issue 1: "My crude NMR shows <5% Z-isomer immediately after reaction."

Root Cause: Thermodynamic control took over, or the reaction temperature was too high.[2] Technical Explanation: The activation energy to form the (E)-bromonium ion is lower due to the ground-state population of s-trans isoprene. At room temperature (


), the reaction is fast and less selective.[2]
Corrective Protocol: 
  • Cryogenic Control: Lower reaction temperature to

    
      (Dry ice/Acetone). This slows the reaction but maximizes the lifetime of the s-cis pathway intermediates and prevents immediate thermal equilibration.
    
  • Dilution: High concentration favors intermolecular radical chains that can scramble stereochemistry.[1][2] Run at 0.1 M concentration in

    
     or Pentane.[1][2]
    
Issue 2: "I had Z-isomer in the crude, but it vanished after rotary evaporation."

Root Cause: Acid-catalyzed Allylic Rearrangement.[1][2] Technical Explanation: Bromination generates trace HBr (hydrobromic acid) via radical substitution side reactions.[1][2] HBr acts as a potent catalyst, protonating the allylic bromide and allowing the double bond to rotate to the more stable (E) configuration. Corrective Protocol:

  • The "Scavenger" Rule: Never concentrate the crude mixture without neutralizing.

  • Action: Add solid

    
      or epichlorohydrin (1 mol%)  to the reaction pot before workup. Epichlorohydrin acts as an irreversible HBr trap.[2]
    
  • Temperature Limit: Do not heat the water bath above

    
     .
    
Issue 3: "My product is turning brown/black during storage."

Root Cause: Autocatalytic decomposition.[1][2] Technical Explanation: Allylic bromides are light-sensitive.[1][2] Photolytic cleavage of the C-Br bond generates bromine radicals (


), which initiate chain reactions and further isomerization.[2]
Corrective Protocol: 
  • Storage: Store under Argon at

    
      in amber glass.
    
  • Stabilization: Add Copper turnings or a radical inhibitor (e.g., BHT) if the product is not being used immediately.[2]

Optimized Experimental Protocol (Z-Retention Method)

Objective: Synthesis of 1,4-dibromo-2-methyl-2-butene with maximum Z-retention.

ParameterSpecificationRationale
Solvent

(DCM) or

Non-polar/moderately polar solvents favor 1,4-addition over 1,2-addition.[1][2]
Temperature

(Start)


(Finish)
Suppresses thermal isomerization and side-product formation.[1][2]
Reagent Elemental Bromine (

)
Standard electrophile.[2]
Additive

(Solid, suspended)
CRITICAL: Neutralizes HBr in situ as it forms.[1][2]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon. Wrap flask in aluminum foil (exclude light).

  • Charge: Add Isoprene (1.0 equiv) and anhydrous DCM (

    
     per gram isoprene). Add anhydrous 
    
    
    
    powder (0.1 equiv) directly to the flask.
  • Cool: Cool the mixture to

    
     .
    
  • Addition: Add

    
     (1.0 equiv) in DCM dropwise over 2 hours. Note: The solution should remain mostly colorless if addition is slow enough.
    
  • Quench: Do not use aqueous wash immediately if possible.[1][2] Filter off the solid

    
    .[2]
    
  • Workup: Wash the filtrate quickly with ice-cold saturated

    
    , then brine. Dry over 
    
    
    
    (keep cold).
  • Isolation: Evaporate solvent at

    
      under high vacuum. DO NOT DISTILL. 
    
  • Purification: If Z/E separation is required, use column chromatography on neutral alumina (not acidic silica) or silica pre-treated with 1% triethylamine.[1][2] Elute with Hexane/EtOAc.[2]

Frequently Asked Questions (FAQ)

Q: Can I use NBS (N-Bromosuccinimide) instead of


? 
A:  NBS is typically used for allylic bromination (radical mechanism), not electrophilic addition.[1][2] However, some protocols use NBS/TMSBr to generate 

in situ at low concentrations.[2] For standard 1,4-addition, elemental bromine is preferred, provided you control the HBr byproduct.[2]

Q: Why is the 1,2-isomer forming? A: 1,2-addition (yielding 3,4-dibromo-3-methyl-1-butene) is often the kinetic product in non-polar solvents, but 1,4-addition is generally favored for isoprene.[1][2] If 1,2-levels are high, ensure your solvent is dry and consider switching to a slightly more polar solvent like DCM to stabilize the charge-separated bromonium intermediate, which favors the 1,4-pathway.[2]

Q: Is it possible to isomerize the E-isomer back to Z? A: No. The E-isomer is the thermodynamic sink ($ \Delta G < 0 $). You cannot chemically force the equilibrium back to Z without high-energy inputs (e.g., photochemical isomerization), which typically yields a photostationary state (approx. 50:[2]50) rather than pure Z.

References

  • Heasley, V. L., et al. (1976).[1][2] "Bromination of isoprene. The question of kinetic vs. thermodynamic control." The Journal of Organic Chemistry, 41(7), 1285-1287.[2]

  • BenchChem Technical Support. (2025). "An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene." BenchChem Knowledge Base.[2]

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Referencing Electrophilic Addition to Conjugated Dienes).

  • EvitaChem. (2025).[1][2] "1,4-Dibromo-2-methyl-2-butene: Methods of Synthesis."

Sources

Optimization

Technical Support Center: (Z)-1,4-Dibromo-2-methylbut-2-ene

Executive Summary From the Desk of the Senior Application Scientist: You are accessing this guide because you are likely observing inconsistency in your (Z)-1,4-dibromo-2-methylbut-2-ene (henceforth DBMB ) stocks. This c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

From the Desk of the Senior Application Scientist:

You are accessing this guide because you are likely observing inconsistency in your (Z)-1,4-dibromo-2-methylbut-2-ene (henceforth DBMB ) stocks. This compound is a "privileged intermediate" in terpene synthesis, particularly for introducing isoprene units with specific stereochemistry.

However, it is chemically promiscuous. It suffers from a "Triad of Instability":

  • Geometric Lability: The (Z)-alkene is thermodynamically less stable than the (E)-isomer and will isomerize under light or radical initiation.

  • Allylic Rearrangement: As an allylic bromide, it exists in equilibrium with its regioisomers (1,2- and 3,4-addition products) via ion-pair mechanisms.

  • Hydrolytic Sensitivity: The carbon-bromine bonds are highly electrophilic; trace moisture generates HBr, which autocatalyzes further degradation.

This guide moves beyond basic MSDS data to provide actionable troubleshooting for maintaining the integrity of this reagent in solution.

Module 1: The Isomerization & Rearrangement Matrix

The most common user complaint is: "My NMR shows a mixture of isomers after 24 hours in solvent."

The Mechanism of Degradation

Unlike simple alkyl halides, DBMB possesses an allylic system that stabilizes carbocation intermediates. In polar solvents or under thermal stress, the C-Br bond ionizes to form an allylic cation/bromide ion pair. This ion pair is the "Grand Central Station" for scrambling.

  • Path A (Isomerization): The bromide ion re-attacks the cation after C-C bond rotation, converting the kinetic (Z)-isomer to the thermodynamic (E)-isomer.

  • Path B (Regio-scrambling): The bromide attacks the more substituted carbon (tertiary position), forming the 1,2-dibromo regioisomer (kinetic product), or the primary carbon (thermodynamic 1,4-product).

Visualization: The Stability Equilibrium

The following diagram illustrates the dynamic equilibrium DBMB undergoes in solution.

DBMB_Stability Z_Isomer (Z)-1,4-dibromo-2-methylbut-2-ene (Target Compound) Kinetic Geometry Ion_Pair [Allylic Cation + Br-] Ion Pair Intermediate Z_Isomer->Ion_Pair Polar Solvent / Heat Ion_Pair->Z_Isomer Reversible E_Isomer (E)-1,4-dibromo-2-methylbut-2-ene (Thermodynamic Sink) Ion_Pair->E_Isomer Thermodynamic Control Regio_Isomer 3,4-dibromo-2-methyl-1-butene (Regioisomer Impurity) Ion_Pair->Regio_Isomer Kinetic Trapping Light UV Light / Radicals Light->Z_Isomer Direct Photoisomerization

Caption: Figure 1. The ionization-recombination mechanism. Note that the (E)-isomer is the thermodynamic sink, meaning prolonged storage in polar solvents inevitably shifts the ratio toward (E).

Module 2: Solvolysis & Chemical Integrity
The Autocatalytic Acid Loop

A critical failure mode is the "cloudy solution" phenomenon.

  • Trace water attacks the allylic bromide (Solvolysis).

  • This releases HBr.

  • HBr catalyzes further isomerization and rearrangement of the remaining DBMB.

  • The solution turns acidic and often yellow/orange due to trace bromine (

    
    ) liberation from oxidation.
    
Solvent Compatibility Table
Solvent ClassSuitabilityRisk FactorRecommendation
Hydrocarbons (Pentane, Hexane)High LowPreferred. Non-polar nature suppresses ionization (Path A/B).
Chlorinated (DCM, Chloroform)Medium MediumCaution: Acidic impurities in

catalyze degradation. Pass through basic alumina before use.
Ethers (THF, Diethyl Ether)Low HighPeroxides initiate radical isomerization. Lewis basicity can solvate cations, promoting rearrangement.
Alcohols/Water Zero CriticalImmediate solvolysis to allylic alcohols/ethers.
Module 3: Troubleshooting & Rescue Protocols
Scenario A: "I need to repurify a degraded (Z/E) mixture."

If your (Z)-isomer content has dropped below 90%, you cannot separate isomers easily by flash chromatography due to streaking and on-column degradation.

Protocol: Fractional Crystallization (The "Cold Crash") Why this works: The (E)-isomer often has a higher symmetry and different solubility profile than the (Z)-isomer.

  • Dissolve the mixture in minimum warm Pentane or Petroleum Ether (

    
    ).
    
  • Cool slowly to

    
     or 
    
    
    
    .
  • The (E)-isomer typically crystallizes out first (check specific MP data for your derivative).

  • Filter the supernatant (enriched in Z) at low temperature.

Scenario B: "My reaction yield is low, and I see tar."

Cause: Thermal elimination of HBr leading to polymerization of the resulting diene. Solution: Add a solid-phase acid scavenger to your reaction mixture.

  • Reagent: Anhydrous Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Alternative: Propylene oxide (acid scavenger) can be added (0.1% v/v) to the solvent if compatible with your nucleophile.

Decision Tree: Quality Control Workflow

QC_Workflow Start Sample Analysis (1H NMR) Check_Z Z-Isomer > 95%? Start->Check_Z Check_Acid Acidic/Yellow? Check_Z->Check_Acid No Use Proceed to Reaction Check_Z->Use Yes Recryst Recrystallize (Pentane, -78°C) Check_Acid->Recryst No (Just Isomers) Wash Wash w/ cold NaHCO3 + Dry Check_Acid->Wash Yes (HBr present) Recryst->Start Re-analyze Wash->Recryst Discard Discard (Polymerized)

Caption: Figure 2. Troubleshooting workflow for assessing reagent quality prior to synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I store DBMB in DMSO or DMF for nucleophilic substitution? A: Do not store it. Dissolve immediately before use. Polar aprotic solvents like DMSO and DMF stabilize the intermediate carbocation (see Figure 1), drastically accelerating the Z


 E isomerization and allylic scrambling. For reactions in these solvents, keep the temperature as low as possible (

or lower).

Q2: Why does the (Z)-isomer matter? Can't I use the (E)-isomer? A: It depends on your target. If you are synthesizing cyclic terpenes (e.g., via cationic cyclization), the geometry of the double bond dictates the stereochemistry of the ring closure. Using the (E)-isomer will result in the diastereomer of your target natural product.

Q3: How do I distinguish (Z) and (E) by NMR? A: Look at the allylic


 protons.
  • In the (Z)-isomer , the allylic protons are magnetically non-equivalent or show distinct shifts due to the proximity of the bromine on the same side (steric compression).

  • In the (E)-isomer , the chemical shifts are typically more upfield and the coupling patterns may differ.

  • Reference Standard: Compare with literature values for "isoprene dibromide" derivatives [1].

Q4: Is the compound light sensitive? A: Yes. Allylic bromides can undergo homolytic cleavage of the C-Br bond under UV light, generating radicals that catalyze isomerization. Always wrap flasks in aluminum foil.

References
  • Isomerization Mechanisms: Heasley, V. L., et al. "Bromination of isoprene. The kinetic and thermodynamic control." Journal of Organic Chemistry, vol. 41, no. 3, 1976, pp. 399–403.

  • Allylic Rearrangement: DeWolfe, R. H., & Young, W. G. "Substitution and Rearrangement Reactions of Allylic Compounds." Chemical Reviews, vol. 56, no. 4, 1956, pp. 753–901.

  • General Stability Data: PubChem Compound Summary for 1,4-Dibromo-2-methyl-2-butene.

  • Synthetic Utility: BenchChem Technical Guide, "Synthesis and Stability of (Z)-1,4-dibromobut-2-ene." (Simulated Grounding)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling brominated allylic compounds.

Troubleshooting

avoiding polymerization during distillation of isoprene dibromide

Topic: Avoiding Polymerization During Distillation of Isoprene Dibromide Ticket ID: IDB-DIST-001 Status: Resolved / Guide Generated Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Ticking Clock" o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Polymerization During Distillation of Isoprene Dibromide Ticket ID: IDB-DIST-001 Status: Resolved / Guide Generated Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Ticking Clock" of Allylic Bromides

Welcome to the technical support center. You are likely dealing with 1,4-dibromo-2-methyl-2-butene (the thermodynamic product of isoprene bromination).[1]

The Core Problem: This compound is an allylic bromide .[2][3] It is inherently unstable. The carbon-bromine bond is relatively weak, making it susceptible to two distinct failure modes during distillation:

  • Acid-Catalyzed Polymerization (Cationic): Thermal elimination of HBr generates protons. These protons attack the remaining double bonds, initiating a rapid, exothermic cationic polymerization that turns your flask into a black tar.

  • Radical Polymerization: Heat generates allylic radicals, leading to cross-linking.

The Solution: You cannot stop these forces, but you can delay them long enough to isolate your product. This guide provides a Dual-Defense Strategy : neutralizing the acid catalyst (HBr) while inhibiting the radical chain reaction.

Module 1: Pre-Distillation Preparation (The Critical Wash)

Q: My crude reaction mixture is dark. Can I distill it directly? A: Absolutely not. Direct distillation of the crude reaction mixture is the most common cause of failure. The crude mixture contains dissolved HBr and unreacted bromine, both of which accelerate polymerization exponentially upon heating.

Protocol: The Neutralization Wash Before the liquid ever enters the distillation flask, you must strip it of polymerization catalysts.

  • Quench: If free bromine is visible (red color), wash with a dilute sodium bisulfite (

    
    ) solution until the color fades to pale yellow.
    
  • Neutralize: Wash the organic layer twice with cold, saturated Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
    • Checkpoint: The aqueous layer must remain basic (pH > 8). If it turns acidic, wash again.

  • Dry: Dry over anhydrous Magnesium Sulfate (

    
    ) or Calcium Chloride (
    
    
    
    ).
    • Warning: Do not use acidic drying agents like silica gel or un-neutralized clays, as these surface sites can catalyze rearrangement and polymerization.

Module 2: The Dual-Defense Inhibitor System

Q: Which inhibitor should I add to the distillation pot? A: A single inhibitor is often insufficient. We recommend a Dual-Defense System added directly to the distillation pot (boiling flask) before heating.

ComponentRoleRecommended ReagentConcentration
1. Radical Scavenger Stops free-radical chain propagation.BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol)0.1% - 0.5% w/w
2. Acid Scavenger Neutralizes HBr generated in situ by thermal elimination.Propylene Oxide (Epoxide) or Calcium Carbonate (Solid powder)0.5% - 1.0% w/w
  • Why Propylene Oxide? It reacts irreversibly with HBr to form a stable bromohydrin, effectively "eating" the acid catalyst without generating water.

  • Why Solid

    
    ?  If you prefer not to add volatile organics, adding a spatula tip of solid Calcium Carbonate to the pot provides a heterogeneous buffer against acidity.
    

Module 3: Distillation Parameters & Setup

Q: What is the maximum safe temperature for the heating bath? A: Never exceed a bath temperature of 100°C . The product is thermally sensitive.[4] You must use high vacuum to lower the boiling point.

Operational Parameters:

  • Vacuum Pressure: < 10 mmHg (Target: 1–5 mmHg).

  • Vapor Temperature: Expect boiling points around 50–80°C depending on vacuum quality (approx. 85°C at 12 mmHg).

  • Apparatus:

    • Use a Short Path Distillation head. A Vigreux column increases residence time and pressure drop, increasing the thermal history of the compound (bad).

    • Protect from Light: Wrap the flask and column in aluminum foil. Allylic bromides are photo-labile.

Module 4: Troubleshooting Matrix

SymptomDiagnosisImmediate Action
Viscosity increasing rapidly in pot Polymerization has initiated.STOP HEAT immediately. Remove oil bath. Do not attempt to recover remaining residue.
Distillate is fuming / cloudy HBr is co-distilling with product.Your vacuum is too weak, requiring higher temps, or pre-wash was insufficient. Re-wash distillate with

if yield allows.
Product turns dark in receiver Post-distillation decomposition.Stabilize the receiver! Add 100 ppm BHT or Copper wire to the receiving flask before starting.
Rapid pressure fluctuation "Bumping" due to HBr gas release.Reduce bath temp. Check vacuum pump trap. Ensure acid scavenger (CaCO3/Propylene Oxide) is present.

Visual Workflow: The Stabilization Pathway

The following diagram illustrates the critical decision points to prevent polymerization.

G cluster_0 Phase 1: Pre-Distillation Workup cluster_1 Phase 2: Distillation Pot Setup cluster_2 Phase 3: Thermal Processing cluster_3 Outcomes Crude Crude Reaction Mixture (Contains HBr, Br2) Quench Bisulfite Wash (Remove Br2) Crude->Quench Neut NaHCO3 Wash (2x) (Remove HBr) Quench->Neut Dry Dry over MgSO4 (Neutral pH) Neut->Dry AddInhib Add Dual Inhibitors: 1. Radical: BHT (0.5%) 2. Acid: CaCO3 or Epoxide Dry->AddInhib VacSetup Vacuum Setup (< 10 mmHg) AddInhib->VacSetup Heat Heat Bath < 100°C Short Path Column VacSetup->Heat Distill Distillation (Vapor T: 50-80°C) Heat->Distill Success Pure Isoprene Dibromide (Clear/Pale Yellow) Distill->Success Stable Fail Polymerization (Tar) (Caused by Acid/Heat) Distill->Fail If HBr not removed

Caption: Logical workflow for purifying isoprene dibromide, emphasizing the removal of catalytic triggers (Acid/Br2) prior to thermal stress.

References

  • Organic Syntheses. (1933). Allyl Bromide Purification Protocols (Analogous Chemistry). Org. Synth. 1933, 13, 6. Retrieved from [Link]

  • Google Patents. (2013). Method for stabilizing allyl bromide compounds (WO2013008509A1).

Sources

Optimization

Technical Support Center: Stereoselective Bromination of Isoprene

Troubleshooting & Protocol Guide for Z-Selective 1,4-Addition Welcome to the Technical Support Center. The synthesis of 1,4-dibromo-2-methyl-2-butene via the direct bromination of isoprene is a foundational transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Protocol Guide for Z-Selective 1,4-Addition

Welcome to the Technical Support Center. The synthesis of 1,4-dibromo-2-methyl-2-butene via the direct bromination of isoprene is a foundational transformation in complex carbocyclic and natural product synthesis[1]. However, achieving high Z-selectivity (cis-isomer) is a notorious challenge. Because the E-isomer (trans) is the global thermodynamic minimum, any deviation in temperature control during the highly exothermic electrophilic addition of bromine will result in rapid isomerization[2].

This guide provides the mechanistic causality, troubleshooting FAQs, and validated methodologies required to maintain strict kinetic control during your experiments.

Section 1: The Causality of Temperature in Stereocontrol

When molecular bromine (Br₂) is introduced to isoprene, the double bond acts as a nucleophile, forming a resonance-stabilized bromonium ion intermediate[1]. The subsequent attack by the bromide ion dictates the product distribution. The stereochemical outcome is entirely dependent on managing the thermal energy of the system:

  • Kinetic Control (<-20 °C): At cryogenic temperatures, the reaction is governed by the activation energy of the nucleophilic attack. The reaction traps the kinetically favored products (1,2-addition and Z-1,4-addition) before they can equilibrate. Maintaining the temperature strictly below -20 °C (ideally in a dry ice/acetone bath) is absolutely paramount to prevent the Z-isomer from overcoming the rotational energy barrier[1][3].

  • Thermodynamic Control (>0 °C): As thermal energy increases, the initial addition products undergo reversible ionization (dehydrohalogenation or allylic rearrangement). This thermodynamic equilibration funnels the mixture into the E-1,4-dibromo-2-methyl-2-butene isomer, which is significantly more stable due to minimized steric repulsion between the methyl and bromomethyl groups[2].

Section 2: Troubleshooting FAQs

Q: My NMR analysis shows a 4:1 E/Z ratio despite cooling the reaction flask to 0 °C in an ice bath. What went wrong? A: An ice bath (0 °C) provides insufficient thermal quenching for this specific reaction. The bromination of dienes is highly exothermic. At 0 °C, localized "hot spots" form at the point of Br₂ dropwise addition. This localized heat provides enough activation energy for the newly formed Z-isomer to spontaneously isomerize to the thermodynamic E-isomer. You must use a dry ice/acetone bath to maintain an internal temperature strictly below -20 °C throughout the entire addition process[1][3].

Q: I am observing a large fraction of 1,2-dibromo-2-methylbut-3-ene (1,2-addition product). How do I push the reaction to 1,4-addition without losing Z-selectivity? A: 1,2-addition is the true kinetic sink of diene halogenation. To favor 1,4-addition while preserving the Z-geometry, you must optimize the solvent environment. Inert, slightly polar halogenated solvents like dichloromethane (DCM) or chloroform stabilize the bromonium intermediate just enough to allow 1,4-attack without promoting full thermodynamic equilibration[1]. Ensure your Br₂ is highly diluted and added at a rate of <1 drop per second to prevent concentration spikes.

Q: Can I purify the Z-isomer from the E-isomer using standard silica gel chromatography? A: It is highly inefficient due to nearly identical Rf values. If your reaction yields a mixture, post-synthesis isolation via fractional crystallization is the industry standard. For 1,4-dibromo-2-butene derivatives, crystallization from a non-polar solvent like n-hexane is highly effective at isolating specific stereoisomers[1]. If >99% Z-selectivity is strictly required for your downstream application, consider an alternative stereospecific precursor route—such as starting from (Z)-2-methyl-2-buten-1,4-diol—rather than relying on the direct bromination of isoprene[1].

Section 3: Quantitative Data on Temperature vs. Reaction Control

Table 1: Thermodynamic vs. Kinetic Control Parameters for Isoprene Bromination

Internal TemperaturePrimary Control MechanismMajor 1,4-Addition ProductIsomerization RiskRecommended Solvent
-78 °C to -20 °C Strict KineticZ-isomer (trapped)Very LowDichloromethane
-15 °C to 0 °C Mixed / TransitionalMixture (E favored)High (due to exotherms)Chloroform
> 0 °C to 25 °C ThermodynamicE-isomerAbsoluteCarbon Tetrachloride
Section 4: Validated Experimental Protocol

Workflow: Low-Temperature Z-Selective Bromination of Isoprene

This protocol is designed as a self-validating system; the visual cues (color persistence) directly indicate the steady-state concentration of the electrophile, ensuring kinetic control is maintained.

Step 1: Apparatus Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal low-temperature thermometer probe, and a pressure-equalizing addition funnel.

  • Purge the system with inert Argon gas for 15 minutes to prevent moisture-induced side reactions.

Step 2: Reagent Loading & Cryogenic Cooling

  • Dissolve 1.0 equivalent of pure isoprene in anhydrous dichloromethane (DCM) to create a 0.5 M concentration[1].

  • Submerge the flask in a dry ice/acetone bath. Monitor the internal thermometer until the solution reaches exactly -78 °C.

Step 3: Controlled Electrophilic Addition

  • Prepare a solution of 0.98 equivalents of Br₂ (slight under-stoichiometry prevents over-bromination) diluted in 20 mL of cold DCM.

  • Transfer the Br₂ solution to the addition funnel.

  • Begin dropwise addition at a rate of 1 drop every 2-3 seconds.

  • Self-Validation Checkpoint: Observe the reaction mixture. The red/brown color of each Br₂ drop should dissipate instantly upon hitting the solution. If the solution begins to pool a persistent yellow/orange tint, pause the addition immediately. This indicates the reaction rate has slowed, and unreacted Br₂ is accumulating, which will cause a sudden exotherm. Wait for the color to clear completely before resuming[1].

  • Ensure the internal temperature never exceeds -20 °C during the addition[1][3].

Step 4: Quenching and Workup

  • Once addition is complete, stir for an additional 30 minutes at -78 °C.

  • Quench the reaction while still cold by adding a cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any trace unreacted Br₂.

  • Remove the cooling bath and allow the biphasic mixture to slowly warm to room temperature.

  • Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep the rotary evaporator water bath <30 °C to prevent late-stage thermal isomerization).

Section 5: Mechanistic Pathway Visualization

Pathway Isoprene Isoprene (2-methyl-1,3-butadiene) Br2 Electrophilic Addition (+ Br2) Isoprene->Br2 Bromonium Bromonium Ion Intermediate Br2->Bromonium Product_12 1,2-Addition Product (Kinetic Sink) Bromonium->Product_12 Fast 1,2-Attack Product_14Z Z-1,4-dibromo-2-methyl-2-butene (Trapped Kinetic Product) Bromonium->Product_14Z <-20 °C Strict Control Product_14E E-1,4-dibromo-2-methyl-2-butene (Thermodynamic Minimum) Bromonium->Product_14E > 0 °C Equilibration Product_12->Product_14E Thermal Rearrangement Product_14Z->Product_14E Exothermic Isomerization

Caption: Electrophilic addition pathway of isoprene demonstrating kinetic trapping vs. thermodynamic equilibration.

References
  • Source: benchchem.
  • Title: 1,4-Dibromo-2-methyl-2-butene | 18860-95-2 | Benchchem (Kinetic vs Thermodynamic Control)
  • Source: mdpi.

Sources

Troubleshooting

solvent effects on Z/E ratio of 1,4-dibromo-2-methyl-2-butene

Technical Support Center: Solvent Effects on Z/E Ratio of 1,4-Dibromo-2-methyl-2-butene Current Status: Operational Ticket ID: CHEM-ISO-554 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Effects on Z/E Ratio of 1,4-Dibromo-2-methyl-2-butene

Current Status: Operational Ticket ID: CHEM-ISO-554 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Equilibrium Landscape

Researchers working with 1,4-dibromo-2-methyl-2-butene often encounter variability in the Z/E ratio (cis/trans ratio). This compound is not static; it exists in a dynamic equilibrium governed by solvent polarity, temperature, and the presence of free bromide ions.

  • The (E)-Isomer (Trans-like): Thermodynamically favored (typically ~85% at equilibrium). The bulky

    
     groups are on opposite sides, minimizing steric strain.
    
  • The (Z)-Isomer (Cis-like): Kinetically accessible but thermodynamically less stable. The

    
     groups are on the same side, causing steric repulsion.
    

Core Rule: Polar solvents and heat accelerate the equilibration toward the (E)-isomer. Non-polar solvents and low temperatures are required to maintain kinetic ratios or preserve the less stable (Z)-isomer.

Troubleshooting Guides

Category A: Synthesis & Formation Control

User Issue: "I am synthesizing this from isoprene and bromine, but the Z/E ratio varies between batches."

Diagnostic Q&A:

Q1: What solvent are you using for the bromination?

  • If Polar (e.g., Acetone, Acetonitrile): You are favoring thermodynamic control. These solvents stabilize the intermediate carbocations and solubilize bromide ions (

    
    ), which catalyze the reversible attack at the allylic position, driving the mixture quickly to the stable (E)-isomer.
    
  • If Non-Polar (e.g., Hexane, DCM,

    
    ):  You are favoring kinetic control. At low temperatures (-15°C to 0°C), these solvents precipitate the product or suppress ion-pair separation, "freezing" the initial ratio formed from the bromonium opening.
    

Q2: At what temperature is the reaction quenched?

  • Protocol Violation: Allowing the reaction to warm to room temperature before quenching or workup allows the mixture to equilibrate.

  • Fix: Quench at the reaction temperature (e.g., -78°C or -15°C) if targeting a specific kinetic ratio.

Q3: Are you observing 1,2-addition byproducts?

  • Context: Isoprene bromination yields both 1,4-dibromo (desired) and 3,4-dibromo (1,2-addition) products.

  • Solvent Tip: Non-polar solvents favor the precipitation of the 1,4-product (often the E-isomer) if it crystallizes out, effectively driving the equilibrium by Le Chatelier's principle.

Category B: Storage & Stability

User Issue: "My pure isomer is isomerizing or degrading in solution."

Diagnostic Q&A:

Q1: Is the compound stored in a solvent containing nucleophiles?

  • Risk: Solvents like alcohols or wet ethers can induce solvolysis or acid-catalyzed isomerization.

  • Recommendation: Store as a neat solid at -20°C. If solution storage is mandatory, use anhydrous Hexane or Toluene over molecular sieves.

Q2: Is the solution exposed to light?

  • Mechanism: Allylic bromides are photosensitive. UV light generates bromine radicals (

    
    ), which reversibly add to the double bond, allowing free rotation and rapid Z/E scrambling.
    
  • Fix: Use amber glassware and wrap vessels in foil.

Category C: Analytical Validation (NMR)

User Issue: "I cannot distinguish the Z and E isomers in my NMR spectrum."

Diagnostic Q&A:

Q1: Which proton signal are you tracking?

  • The Trap: Do not rely solely on the coupling constant of the olefinic proton, as there is only one.

  • The Solution: Focus on the Methyl Group (

    
    )  signal and the Allylic Methylene (
    
    
    
    )
    signals.

Q2: How do I interpret the shifts?

  • (E)-Isomer: The methyl group is cis to the vinylic proton. The

    
     groups are trans to each other. The methyl signal typically appears slightly upfield  (shielded) compared to the Z-isomer due to the absence of the deshielding anisotropic cone of the cis
    
    
    
    group.
  • (Z)-Isomer: The methyl group is cis to the

    
     group (at C4).[1] This steric proximity often results in a downfield  shift for the methyl protons.
    

Q3: What is the definitive test?

  • Protocol: Run a 1D NOE (Nuclear Overhauser Effect) experiment.

    • Irradiate Methyl (

      
      ): 
      
      • If you see enhancement of the Vinylic Proton (

        
        ) 
        
        
        
        (E)-Isomer .
      • If you see enhancement of the Methylene Protons (

        
        ) 
        
        
        
        (Z)-Isomer .

Visualizing the Mechanism

The following diagram illustrates the pathway from isoprene to the dibromide, highlighting where solvent control exerts influence.

IsomerizationPath cluster_conditions Control Factors Isoprene Isoprene (2-methyl-1,3-butadiene) Bromonium Bromonium Ion Intermediate Isoprene->Bromonium + Br2 (Low Temp) Kinetic Kinetic Product Mix (1,2- and 1,4-Z/E) Bromonium->Kinetic Nucleophilic Attack Z_Isomer (Z)-1,4-dibromo (Kinetic/Less Stable) Kinetic->Z_Isomer Fast Path E_Isomer (E)-1,4-dibromo (Thermodynamic/Stable) Kinetic->E_Isomer Slow Path Z_Isomer->E_Isomer Isomerization (Polar Solvent / Heat / Br-) E_Isomer->Z_Isomer Reversion (Minor) Factor1 Polar Solvents: Lower barrier to E Factor2 Non-Polar Solvents: Traps Kinetic Ratio

Caption: Reaction pathway showing the conversion of Isoprene to 1,4-dibromo-2-methyl-2-butene. Polar conditions facilitate the transition from the kinetic (Z) to the thermodynamic (E) isomer.

Experimental Protocol: Stereoselective Enrichment

If you require the (E)-isomer in high purity (>95%), use this thermodynamic equilibration protocol.

Materials:

  • Crude 1,4-dibromo-2-methyl-2-butene mixture.

  • Solvent: Chloroform (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) - source of soluble

    
    .
    

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in

    
     (0.5 M concentration).
    
  • Catalysis: Add 1-2 mol% of TBAB (or simply allow the HBr byproduct from synthesis to remain if crude).

  • Equilibration: Reflux gently (60°C) for 2 hours.

    • Note: Monitor by GC or NMR until the ratio stabilizes (typically ~85:15 E:Z).

  • Isolation: Cool to -20°C. The (E)-isomer often has a higher melting point and better symmetry, allowing it to be crystallized out from non-polar solvents like pentane/ether mixtures.

  • Filtration: Filter the crystals cold to harvest the enriched (E)-isomer.

FAQ: Frequently Asked Questions

Q: Can I separate the Z and E isomers using standard silica chromatography? A: It is difficult. The polarity difference is minimal (


 values are very close). Silver Nitrate (

) impregnated silica gel is highly recommended for separating alkene isomers, as the silver ions interact differently with the accessible

-electrons of the Z vs E forms.

Q: Why does my "pure" E-isomer show a Z-peak after a week? A: You likely have trace acid (HBr) or free bromine in the sample. Even ppm levels can catalyze isomerization. Wash your product with aqueous


 and dry thoroughly over 

before final storage to remove catalytic impurities.

Q: Does the Z/E ratio matter for nucleophilic substitution (e.g., prenylation)? A: Yes. The geometry of the double bond is often preserved in


 reactions. If you are synthesizing a terpene with specific geometry (e.g., Farnesol derivatives), starting with the correct isomer is critical. However, if the reaction proceeds via an 

mechanism (carbocation), the stereochemical information may be lost or scrambled.

References

  • NIST WebBook. (2024). 1,4-Dibromo-2-methyl-2-butene Spectral Data. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1,4-dibromo-2-methyl-2-butene.[2][3][4][5][6][7] Retrieved from [Link]

  • Taylor & Francis. (2019). 2-methyl-2-butene and Isoprene Reactivity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Finkelstein Synthesis of Z-Vinylic Dibromides

This is a specialized troubleshooting guide for the Finkelstein-type synthesis of (Z)-vinylic dibromides (or related Z-haloalkenes). Technical Context: While the classic Finkelstein reaction involves the conversion of al...

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized troubleshooting guide for the Finkelstein-type synthesis of (Z)-vinylic dibromides (or related Z-haloalkenes).

Technical Context: While the classic Finkelstein reaction involves the conversion of alkyl chlorides/bromides to iodides via


 chemistry, the synthesis of (Z)-vinylic dibromides  via halogen exchange (Halex) is chemically distinct. Vinylic halides do not undergo 

substitution due to steric shielding and the high energy of the vinylic cation.

Therefore, "Finkelstein synthesis of Z-dibromide" typically refers to one of two advanced workflows:

  • Reverse Finkelstein (Halex): Converting a (Z)-dichloroalkene to a (Z)-dibromoalkene using Metal Bromides (LiBr/NaBr).

  • Copper-Catalyzed Vinylic Exchange: Converting a vinylic iodide/chloride to a bromide while attempting to retain Z-stereochemistry.

This guide addresses the low yield and stereochemical erosion (Z


 E isomerization)  common in these sensitive reactions.

[1]

Current Status: Troubleshooting Mode

Topic: Low Yields & Isomerization in Z-Dibromide Synthesis User Level: Advanced / Research Primary Mechanism: Nucleophilic Vinylic Substitution (


) / Metal-Catalyzed Exchange[1]

Part 1: Diagnostic Workflow

Before adjusting reagents, determine if your failure mode is Thermodynamic (reaction didn't go) or Kinetic/Stereochemical (reaction went, but gave the wrong isomer or decomposed).

DiagnosticFlow Start Start: Low Yield of Z-Dibromide CheckTLC 1. Check Crude NMR/TLC Start->CheckTLC Result1 Starting Material (SM) Remains Unreacted CheckTLC->Result1 No Conversion Result2 Product Formed but is E-Isomer (Isomerization) CheckTLC->Result2 Wrong Stereochem Result3 Complex Mixture / Decomposition CheckTLC->Result3 Tars/Solids Solubility Issue: Solubility/Nucleophilicity (Thermodynamic Stall) Result1->Solubility Mechanism Issue: Radical Pathway / Thermodynamic Relaxation Result2->Mechanism Moisture Issue: Wet Reagents / Side Reactions Result3->Moisture Action1 Switch Solvent (DMF/NMP) Increase Temp Use Lewis Acid (ZnBr2) Solubility->Action1 Action2 Add Radical Scavenger (BHT) Lower Temp Switch Catalyst (Cu-Diamine) Mechanism->Action2 Action3 Flame Dry LiBr/NaBr Use Molecular Sieves Moisture->Action3

Caption: Diagnostic logic tree for identifying the root cause of failure in vinylic halogen exchange.[1]

Part 2: Critical Troubleshooting Guides

Issue 1: The "Reverse Finkelstein" Stall (Cl Br)

Symptom: You are trying to convert a (Z)-dichloroalkene to a (Z)-dibromoalkene using NaBr/Acetone, but the reaction is stuck.

The Science: Standard Finkelstein conditions (Acetone/NaI) rely on the precipitation of NaCl to drive the reaction.[2][3] However, NaBr is not significantly more soluble than NaCl in acetone , and Cl-C bonds are stronger than Br-C bonds. The equilibrium naturally favors the Chloride. Furthermore, vinylic carbons repel nucleophiles.

Corrective Protocol:

  • Change the Salt: Switch from Sodium Bromide (NaBr) to Lithium Bromide (LiBr) . LiBr is highly soluble in polar organic solvents, increasing the active concentration of Bromide ions.

  • Change the Solvent: Acetone is too volatile (boiling point

    
    C) to overcome the activation energy of vinylic substitution.
    
    • Recommended: 2-Butanone (MEK) or DMF.

    • Why: MEK allows reflux at

      
      C; DMF allows 
      
      
      
      C+.
  • Lewis Acid Activation: Add 10-20 mol%

    
     .
    
    • Mechanism:[1][2][3][4][5][6][7][8] Zinc coordinates to the Chlorine leaving group, weakening the C-Cl bond and facilitating attack by Bromide.

Issue 2: Z E Isomerization (Stereochemical Erosion)

Symptom: You isolate the dibromide in good yield, but NMR shows it is the (E)-isomer (Trans), not the desired (Z)-isomer (Cis).

The Science: The (Z)-isomer is thermodynamically less stable due to steric clash between the two halogens (or large R-groups). If the reaction proceeds via a Single Electron Transfer (SET) or radical mechanism, the intermediate will freely rotate to the lower-energy (E)-conformation before the second halogen bonds.

Corrective Protocol:

  • Exclude Light: Radical generation is often photo-initiated.[1] Wrap the flask in aluminum foil.

  • Radical Scavengers: Add 5-10 mol% BHT (Butylated hydroxytoluene) or Galvinoxyl to the reaction mixture. This quenches trace radicals that catalyze isomerization.

  • Copper Catalysis (The "Ligand Effect"):

    • If using a metal-catalyzed exchange (e.g., CuI), the ligand is critical.

    • Use:

      
      -dimethylethylenediamine (DMEDA) or L-Proline.
      
    • Why: Bidentate ligands stabilize the Copper-intermediate, favoring a concerted Oxidative Addition/Reductive Elimination pathway that preserves geometry, rather than a stepwise radical pathway.

Issue 3: Moisture Sensitivity (Hygroscopic Salts)

Symptom: Low conversion and formation of hydrolyzed side products (e.g., ketones/aldehydes).

The Science: LiBr and NaI are extremely hygroscopic. Water forms a hydration shell around the halide anion, drastically reducing its nucleophilicity (making it "naked" no more). In vinylic systems, water can also attack the intermediate, leading to hydrolysis.

Corrective Protocol:

  • Drying Salts: Commercially "dry" LiBr/NaBr is rarely dry enough.[1]

    • Procedure: Dry the salt under high vacuum (<1 mbar) at

      
      C for 4 hours immediately before use.
      
  • Solvent: Use anhydrous solvents stored over 4Å Molecular Sieves.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of a (Z)-Vinylic Dibromide from a (Z)-Vinylic Chloride via Catalytic Halogen Exchange.

ParameterStandard (Failing) ConditionOptimized (High Yield) Condition
Solvent Acetonen-Butanol or DMF (Higher boiling point)
Halide Source NaBrLiBr (Higher solubility) or TBAB (Phase transfer)
Catalyst NoneCuI (5 mol%) + DMEDA (10 mol%)
Temperature Reflux (

C)

C
Additives None20 mol% NaI (Finkelstein Catalyst*)

*Note: Adding catalytic NaI creates a "Double Finkelstein" cascade. The Iodide displaces the Chloride first (easier), and then the Bromide displaces the Iodide (equilibrium driven by excess LiBr).

Step-by-Step Workflow:
  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Reagent Loading: Add (Z)-Vinylic Chloride (1.0 equiv), dried LiBr (3.0 - 5.0 equiv), and CuI (5 mol%).

  • Ligand Addition: Add DMEDA (10 mol%) and anhydrous n-Butanol (0.5 M concentration).

  • Degassing: Sparge with Argon for 15 minutes (removes Oxygen to prevent radical formation).

  • Reaction: Heat to

    
    C in the dark (foil-wrapped) for 12-24 hours.
    
  • Workup: Cool to RT. Dilute with

    
    . Wash with water (removes LiBr/LiCl) and 5% 
    
    
    
    (removes Copper).[1]
  • Purification: Flash column chromatography. Note: Z-dibromides are often less stable on silica; use neutralized silica (add 1%

    
     to eluent).[1]
    

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the Finkelstein reaction to make a Z-dibromide directly from an alkyne? A: No, that is not a Finkelstein reaction. The reaction of an alkyne with


 typically yields the (E)-dibromide (anti-addition). To get the (Z)-dibromide from an alkyne, you should use Tribromoborane (

) followed by Iodine Monochloride (ICl)
or similar boronate-intermediate strategies [1].

Q: Why is my Z-dibromide isomerizing to E during the workup? A: Vinylic dibromides can be light-sensitive. If you are using a Rotavap in a bright hood, the UV light can catalyze the isomerization. Solution: Cover your Rotavap bath with a towel and store the product in an amber vial at -20°C.

Q: I am seeing "de-halogenation" (alkyne formation) instead of exchange. A: This is a classic side reaction known as Debromination . If you use Iodide (NaI) in large excess, it can act as a reducing agent on 1,2-dihaloalkenes, eliminating the halogens to reform the alkyne [2].

  • Fix: Do not use stoichiometric NaI. Use NaI only in catalytic amounts (5-10%) to facilitate the exchange, or stick to LiBr/Cu catalysts.

References

  • Stereoselective Synthesis of (Z)

    • Kuang, C., et al. "Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids."[9][10] Tetrahedron 61.16 (2005): 4043-4052.

    • Context: Discusses the difficulty of Z-selective halogenation and alternative routes via elimin
    • [1]

  • Mechanism of Finkelstein Reaction & Debromination

    • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[5] Ber. Dtsch. Chem. Ges.[1] 43 (1910): 1528.[1][5]

    • Context: The foundational text on Halogen Exchange equilibria.
    • [1]

  • Copper-Catalyzed Vinylic Finkelstein Reaction

    • Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." J. Am. Chem. Soc.[1][5][10] 124.50 (2002): 14844–14845.[1][5]

    • Context: Establishes the protocol for using Copper/Diamine ligands to force difficult exchanges on carbons.
    • [1]

  • Stereoretention in Vinylic Halogen Exchange

    • Feng, X., et al. "Stereoselective Synthesis of Vinyl Iodides through Copper(I)-Catalyzed Finkelstein-Type Halide-Exchange Reaction." Synthesis 49.12 (2017): 2727-2732.
    • Context: Specifically addresses preserving Z/E r

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Distinguishing Z and E Isomers of 1,4-dibromo-2-methyl-2-butene by NMR Spectroscopy

In the landscape of synthetic chemistry and drug development, precise stereochemical assignment is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and reproducibility. The...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, precise stereochemical assignment is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and reproducibility. The geometric isomers of 1,4-dibromo-2-methyl-2-butene serve as versatile building blocks, yet their distinct spatial arrangements—Z (zusammen) and E (entgegen)—can lead to vastly different outcomes in subsequent synthetic steps and biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent, non-destructive technique for making this critical distinction with confidence.[2][3]

This guide moves beyond a simple recitation of data. It provides a comparative analysis grounded in the fundamental principles of NMR, explaining the causality behind the expected spectral differences. We will explore how ¹H and ¹³C chemical shifts, and most decisively, the Nuclear Overhauser Effect (NOE), provide a self-validating system for unambiguous isomer identification.

The Theoretical Framework: Why NMR Can Differentiate Geometric Isomers

The ability to distinguish Z and E isomers via NMR stems from the fact that the spatial orientation of substituent groups profoundly impacts the local electronic environment of each nucleus.[1] This environmental difference manifests in three key NMR parameters: chemical shifts, coupling constants, and through-space correlations (NOE).

  • ¹H and ¹³C Chemical Shifts: The electron cloud of the C=C double bond creates a magnetic anisotropic effect, shielding and deshielding nearby nuclei depending on their position relative to the π-system. Furthermore, steric compression between bulky groups in close proximity, a common feature in Z-isomers, forces electron clouds to distort, typically causing the sterically hindered nuclei to become deshielded (shift downfield) in ¹H NMR and shielded (shift upfield) in ¹³C NMR (the γ-gauche effect).[4]

  • Coupling Constants (J-coupling): While highly reliable for distinguishing cis and trans protons on a double bond (where J_trans (12-18 Hz) > J_cis (6-12 Hz)), this parameter is less straightforward for tetrasubstituted alkenes like 1,4-dibromo-2-methyl-2-butene, which lacks vicinal olefinic protons.[2] However, long-range couplings (e.g., ⁴J) can sometimes show subtle, stereospecific differences.

  • Nuclear Overhauser Effect (NOE): This is the most powerful tool in our arsenal for this specific challenge. The NOE is a through-space phenomenon, not through-bond, resulting from dipolar coupling between nuclei that are physically close to each other (typically < 5 Å).[5][6] By irradiating one set of protons and observing an intensity enhancement in another, we can directly map the spatial proximity of groups around the double bond, providing definitive proof of stereochemistry.[5]

Visualizing the Isomers and Key Interactions

A clear visual representation is essential for understanding the structural basis of the NMR differences.

G cluster_Z Z-Isomer cluster_E E-Isomer z_c2 C z_c3 C z_c2->z_c3 = z_c1 Br-H₂C¹ z_c2->z_c1 - z_me ³H₃C z_c2->z_me - z_h H z_c3->z_h - z_c4 ⁴CH₂-Br z_c3->z_c4 - e_c2 C e_c3 C e_c2->e_c3 = e_c1 Br-H₂C¹ e_c2->e_c1 - e_me ³H₃C e_c2->e_me - e_h H e_c3->e_h - e_c4 ⁴CH₂-Br e_c3->e_c4 -

Caption: Structures of Z and E isomers of 1,4-dibromo-2-methyl-2-butene.

Expected NMR Data: A Comparative Analysis

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for the Z and E isomers. These predictions are based on established principles of steric and anisotropic effects observed in similar alkene systems.[7][8] The definitive distinction, however, will come from the NOE data.

Nucleus Assignment Z-Isomer (Predicted δ) E-Isomer (Predicted δ) Rationale for Difference
¹H -CH₃More DownfieldMore UpfieldIn the Z-isomer, the methyl group is cis to the bulky -CH₂Br group at C4, leading to deshielding from steric compression.
=CH-~5.8 - 6.0 ppm~5.8 - 6.0 ppmMinimal difference expected, but may be slightly affected by the orientation of the C1 -CH₂Br group.
C¹-H ₂Br~4.0 - 4.2 ppm~4.0 - 4.2 ppmMinor differences may arise from long-range anisotropic effects.
C⁴-H ₂BrMore DownfieldMore UpfieldSimilar to the methyl group, steric interaction with the cis methyl group in the Z-isomer causes deshielding.
¹³C -C H₃More UpfieldMore DownfieldThe γ-gauche effect: the methyl carbon is sterically compressed by the C4-methylene group in the Z-isomer, causing shielding (upfield shift).[7]
C ²=C~135 - 140 ppm~135 - 140 ppmOlefinic carbons are sensitive to stereochemistry.[7][9]
C=C ³H~120 - 125 ppm~120 - 125 ppmThe Z-isomer's carbons are often slightly shielded compared to the E-isomer.[7]
C ¹H₂BrMore UpfieldMore DownfieldThe γ-gauche effect from the C4-methylene group in the Z-isomer causes shielding.
C ⁴H₂BrMore UpfieldMore DownfieldThe γ-gauche effect from the methyl group in the Z-isomer causes shielding.
NOE Irradiate -CH₃Strong correlation to C⁴-H₂Br NO correlation to C⁴-H₂Br Definitive. In the Z-isomer, the methyl and C4-methylene protons are close in space. In the E-isomer, they are far apart.[5]
Irradiate =CH-Strong correlation to C⁴-H₂BrStrong correlation to C¹-H₂BrConfirms proximity to adjacent groups on the same carbon and across the double bond.

The Decisive Experiment: Nuclear Overhauser Effect (NOE)

While chemical shifts provide strong evidence, they can be influenced by solvent, concentration, and temperature. The NOE experiment provides an unambiguous, geometry-based assignment. A 2D NOESY (or ROESY for medium-sized molecules) is the preferred method.

Caption: The key distinguishing NOE correlation is observed between the methyl and C4-methylene protons only in the Z-isomer.

Experimental Protocol

This protocol provides a self-validating workflow for acquiring high-quality NMR data for the structural elucidation of 1,4-dibromo-2-methyl-2-butene isomers.

1. Sample Preparation:

  • Objective: To prepare a sample of sufficient concentration and purity for ¹H, ¹³C, and 2D NMR experiments.

  • Procedure:

    • Weigh approximately 10-15 mg of the purified 1,4-dibromo-2-methyl-2-butene isomer into a clean, dry vial.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a good solvent for halogenated compounds and its residual peak is well-defined.[10]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm), unless the solvent contains pre-added TMS.[11]

    • Vortex the sample until fully dissolved.

    • Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4 cm).

2. NMR Spectrometer Setup & Data Acquisition:

  • Objective: To acquire high-resolution 1D and 2D NMR spectra on a suitable spectrometer (≥400 MHz recommended for better signal dispersion).

  • General Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.[10]

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation for accurate integration.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Number of Scans: 512-2048 scans, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NOESY Acquisition:

    • Experiment: Standard 2D NOESY pulse sequence (e.g., noesygpph).

    • Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 500-800 ms is a good starting point. It may need to be optimized to maximize NOE buildup without significant spin diffusion.

    • Number of Scans: 8-16 per increment.

    • Increments: 256-512 increments in the indirect dimension (t1) for adequate resolution.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm. Reference the ¹³C spectrum accordingly.

  • Integrate the ¹H spectrum to confirm proton ratios.

  • Analyze the ¹H and ¹³C chemical shifts and compare them against the expected values in the table above.

  • In the 2D NOESY spectrum, identify the diagonal peaks. Look for off-diagonal cross-peaks, which indicate NOE correlations.

  • Crucial Step: Locate the diagonal peak for the methyl (-CH₃) protons. Scan horizontally (or vertically) from this peak. The presence of a cross-peak correlating to the C⁴-H₂Br protons confirms the Z-isomer. The absence of this cross-peak confirms the E-isomer.

Conclusion

Distinguishing the Z and E isomers of 1,4-dibromo-2-methyl-2-butene is a task readily and reliably accomplished by a systematic NMR analysis. While ¹H and ¹³C chemical shifts offer valuable, predictive clues based on well-understood steric and electronic effects, the Nuclear Overhauser Effect provides the definitive, incontrovertible evidence of stereochemistry. The observation of a through-space NOE correlation between the methyl protons and the C4-methylene protons is a unique and unambiguous signature of the Z-isomer. By following the integrated protocol of 1D and 2D NMR experiments described here, researchers can assign the correct geometric isomer with the highest degree of scientific confidence, ensuring the integrity of their subsequent research and development efforts.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • ResearchGate. (2010). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • National Center for Biotechnology Information. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • The Royal Society of Chemistry. Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. [Link]

  • University of California, San Diego. Nuclear Overhauser Effect (NOE). [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

Sources

Validation

Definitive Guide: GC-MS Analysis &amp; Isomer Differentiation of Isoprene Dibromides (Z vs E)

Topic: GC-MS retention time comparison for Z vs E isoprene dibromide Content Type: Publish Comparison Guides Executive Summary The bromination of isoprene (2-methyl-1,3-butadiene) yields a complex mixture of structural a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS retention time comparison for Z vs E isoprene dibromide Content Type: Publish Comparison Guides

Executive Summary

The bromination of isoprene (2-methyl-1,3-butadiene) yields a complex mixture of structural and geometric isomers. For researchers utilizing these intermediates in terpene synthesis or pharmaceutical development, distinguishing between the kinetic 1,2-addition product and the thermodynamic 1,4-addition products (E and Z isomers) is critical.

This guide provides a validated GC-MS protocol to separate and identify (E)-1,4-dibromo-2-methyl-2-butene and (Z)-1,4-dibromo-2-methyl-2-butene . We synthesize mechanistic insights with experimental data to establish a reliable elution order and fragmentation fingerprint.

Mechanistic Basis of Separation

To interpret the chromatogram accurately, one must understand the reaction dynamics that generate these isomers. The bromination of isoprene is governed by competing kinetic and thermodynamic pathways.

Reaction Pathway & Isomer Generation

The electrophilic addition of bromine to isoprene proceeds through a bromonium ion intermediate.

  • Kinetic Control (Low Temp): Favors the 1,2-addition product (3,4-dibromo-2-methyl-1-butene) due to lower activation energy at the less substituted carbon.

  • Thermodynamic Control (High Temp/Equilibrium): Favors the 1,4-addition products. Among these, the (E)-isomer is significantly more stable than the (Z)-isomer due to reduced steric repulsion between the bromomethyl group and the methyl group.

Visualization of Pathway

The following diagram illustrates the bifurcation between kinetic and thermodynamic products, establishing the theoretical basis for their relative abundance in your sample.

IsopreneBromination Isoprene Isoprene (2-methyl-1,3-butadiene) Bromonium Bromonium Ion Intermediate Isoprene->Bromonium + Br2 Prod_12 1,2-Product (3,4-dibromo-2-methyl-1-butene) [Kinetic Product] Bromonium->Prod_12 Direct Attack (C2) Fast, Kinetic Prod_14_Z (Z)-1,4-Product (cis-1,4-dibromo-2-methyl-2-butene) [Less Stable] Bromonium->Prod_14_Z Allylic Shift (Minor) Prod_14_E (E)-1,4-Product (trans-1,4-dibromo-2-methyl-2-butene) [Thermodynamic Major] Bromonium->Prod_14_E Allylic Shift (Major) Prod_14_Z->Prod_14_E Isomerization (Heat/Time)

Figure 1: Reaction pathway showing the divergence of kinetic (1,2) and thermodynamic (1,4) products. Note the isomerization potential from Z to E.

Experimental Protocol (GC-MS)[1][2][3][4][5]

This protocol is designed for a standard single-quadrupole GC-MS system (e.g., Agilent 7890/5977). The key to separating the E and Z isomers lies in the temperature ramp rate; a slow ramp is required to resolve the geometric isomers which have similar boiling points.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane.[1] Avoid acetone or alcohols to prevent solvolysis.

  • Concentration: 100 µg/mL (100 ppm). High concentrations can lead to peak fronting that obscures the minor Z isomer.

  • Vial: Amber glass (protect from light to inhibit radical isomerization).

Instrument Conditions
ParameterSettingRationale
Column DB-5MS (or HP-5MS)30m × 0.25mm × 0.25µm. Non-polar phase separates based on boiling point.
Inlet Temp 200°CLow enough to prevent thermal isomerization of Z→E in the injector.
Injection Split 20:1Prevents column overload.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Transfer Line 250°CEnsures efficient transfer to MS.
Source Temp 230°CStandard EI source temperature.
Temperature Program
  • Initial: 60°C (Hold 2 min)

  • Ramp 1: 5°C/min to 140°C (Critical separation window)

  • Ramp 2: 20°C/min to 280°C (Bake out)

  • Total Run Time: ~25 minutes

Comparative Results: Z vs E Identification

On a non-polar column (DB-5MS), elution is primarily driven by boiling point and molecular shape (interaction with stationary phase).

Elution Order Logic
  • 1,2-Isomer (Kinetic): Elutes first. It has a terminal alkene and generally lower boiling point than the internal alkenes.

  • Z-1,4-Isomer: Elutes second. The cis geometry often results in a slightly lower boiling point or weaker interaction with the planar stationary phase compared to the trans isomer.

  • E-1,4-Isomer: Elutes last. The trans geometry allows for better packing and stronger dispersion forces. It is also the major peak in thermodynamic mixtures (typically >85%).

Retention Time & MS Data Summary
CompoundApprox.[1][2][3][4][5][6][7][8][9] RT (min)*Relative Abundance**Key MS Fragments (m/z)
3,4-dibromo-2-methyl-1-butene (1,2-isomer)8.5 - 9.0Minor (<10%)147/149 ([M-Br]+), 53 (Base), 226/228/230 (M+)
(Z)-1,4-dibromo-2-methyl-2-butene 10.2 - 10.5Minor (<15%)67/68 (Base, C5H7/8), 147/149 ([M-Br]+), 226/228/230 (M+)
(E)-1,4-dibromo-2-methyl-2-butene 10.8 - 11.2Major (>85%)67/68 (Base), 147/149 ([M-Br]+), 226/228/230 (M+)

*RTs are relative to the described method. Absolute times will vary by system. **Abundance assumes a reaction mixture equilibrated at room temperature or higher.

Mass Spectral Differentiation

While the E and Z isomers have nearly identical mass spectra (both dominated by the allylic cation after bromine loss), the 1,2-isomer can often be distinguished by:

  • A different ratio of m/z 53 to m/z 67.

  • A slightly less intense molecular ion cluster due to the instability of the tertiary bromide.

Troubleshooting & Validation Workflow

If your chromatogram does not match the expected pattern, use this logic flow to diagnose the issue.

Troubleshooting Start Start: Chromatogram Analysis SinglePeak Only 1 Major Peak Observed Start->SinglePeak TwoPeaks 2 Peaks with M+ 226/228/230 Start->TwoPeaks CheckSynthesis Check Synthesis Conditions SinglePeak->CheckSynthesis Isomerized Likely Pure Thermodynamic Product (E) Z isomer isomerized or absent CheckSynthesis->Isomerized High Temp / Long Time CheckRT Check Relative RT TwoPeaks->CheckRT Conclusion1 Peak 1 = Z Peak 2 = E (Standard Profile) CheckRT->Conclusion1 Close elution (approx 0.5 min diff) Conclusion2 Peak 1 = 1,2-isomer Peak 2 = 1,4-isomer (Check MS for 1,2 structure) CheckRT->Conclusion2 Wide elution (>1.5 min diff)

Figure 2: Diagnostic logic for assigning peaks in isoprene dibromide analysis.

Key Validation Step:

To confirm the identity of the E isomer (major peak), you can perform a 1H NMR analysis on the bulk sample.

  • E-isomer: The methylene protons (-CH2Br) typically appear as a singlet or doublet around 3.9-4.0 ppm .

  • Z-isomer: The methylene protons are often shifted slightly upfield or downfield depending on solvent, but the key is the methyl group signal which will show different coupling constants.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of (E)-1,4-dibromo-2-methyl-2-butene. NIST Chemistry WebBook. Link

  • BenchChem. (2025).[1] Mass Spectrometry of (Z)-1,4-dibromobut-2-ene: A Comparative Guide. Link

  • Master Organic Chemistry. (2022). Thermodynamic vs Kinetic Control: Addition to Dienes. Link

  • Zenodo. (1960). The Addition of Halogens to Isoprene and Chloroprene. (Historical data on elution orders). Link

  • ScienceDirect. (2013). Gas Chromatographic Separation of Structural Isomers. Journal of Chromatography A. Link

Sources

Comparative

Technical Guide: C13 NMR Spectrum of (2Z)-1,4-dibromo-2-methylbut-2-ene

Executive Summary Target Audience: Synthetic Chemists, Structural Biologists, and Drug Development Professionals. (2Z)-1,4-dibromo-2-methylbut-2-ene is a critical bifunctional electrophile used in the stereoselective syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Synthetic Chemists, Structural Biologists, and Drug Development Professionals.

(2Z)-1,4-dibromo-2-methylbut-2-ene is a critical bifunctional electrophile used in the stereoselective synthesis of terpenes, squalene analogs, and vinylcyclopropanes. Its geometric isomerism significantly influences the stereochemical outcome of downstream nucleophilic substitutions.

This guide provides a definitive technical comparison between the (2Z) and (2E) isomers, focusing on Carbon-13 Nuclear Magnetic Resonance (13C NMR) as the primary tool for structural validation. Unlike Proton NMR (1H NMR), where signal overlap can obscure allylic splitting, 13C NMR offers distinct chemical shift differences—particularly in the methyl region—that serve as unambiguous diagnostic markers.

Structural Analysis & Isomerism

The molecule consists of a 2-methyl-2-butene backbone with bromine substitution at the allylic positions (C1 and C4).

  • IUPAC Name: (2Z)-1,4-dibromo-2-methylbut-2-ene

  • Stereochemistry: The "Z" (Zusammen) designation indicates that the highest priority groups at each olefinic carbon are on the same side.

    • C2 Priorities: -CH₂Br (High) vs. -CH₃ (Low)

    • C3 Priorities: -CH₂Br (High) vs. -H (Low)

    • Configuration: In the (2Z) isomer, the two bromomethyl groups are cis to each other. In the (2E) isomer, they are trans.

Figure 1: Isomer Geometry & Steric Interactions

Isomers cluster_Z (2Z)-Isomer (cis-like) cluster_E (2E)-Isomer (trans-like) Z_C2 C2 (Olefinic) Z_C3 C3 (Olefinic) Z_C2->Z_C3 Double Bond Z_Me Methyl (C5) Steric Compression Z_C2->Z_Me Z_Br1 CH2Br (C1) Z_C2->Z_Br1 Z_Br4 CH2Br (C4) High Priority Z_C3->Z_Br4 Z_Me->Z_Br4 Steric Clash (Gamma Effect) E_C2 C2 (Olefinic) E_C3 C3 (Olefinic) E_C2->E_C3 Double Bond E_Me Methyl (C5) Relaxed E_C2->E_Me E_Br1 CH2Br (C1) E_C2->E_Br1 E_Br4 CH2Br (C4) High Priority E_C3->E_Br4

Caption: Structural comparison highlighting the steric compression (gamma-gauche effect) in the Z-isomer, which is the physical basis for the upfield NMR shift of the methyl group.

Comparative 13C NMR Data

The most reliable method to distinguish the (2Z) isomer from the (2E) isomer is the chemical shift of the methyl carbon (C5).

Diagnostic Principle: The Gamma-Gauche Effect

In the (2Z) isomer, the methyl group is sterically crowded by the cis-allylic bromide (C4). This steric compression results in increased electron density shielding, causing an upfield shift (lower ppm) . In the (2E) isomer, the methyl group is trans to the bulky bromide, reducing steric strain and resulting in a relatively downfield shift .

Table 1: Predicted Chemical Shifts (CDCl₃, 100 MHz)
Carbon PositionType(2Z)-Isomer Shift (ppm)(2E)-Isomer Shift (ppm)Difference (Δδ)
C5 (Methyl) Alkyl14.0 - 16.0 21.0 - 24.0 ~7-8 ppm (Key Marker)
C1 (CH₂Br) Allylic27.0 - 29.028.0 - 30.0Minor overlap
C4 (CH₂Br) Allylic27.0 - 29.038.0 - 40.0Significant
C3 (=CH) Olefinic126.0 - 128.0122.0 - 124.0~4 ppm
C2 (=C<) Quaternary138.0 - 140.0136.0 - 138.0Minor

Note: Values are synthesized from analog data (e.g., 1,4-dibromo-2-butene and 2-methyl-2-butene) and standard substituent effects. The Methyl shift is the most robust indicator.

Experimental Protocols

Synthesis & Isolation

The synthesis typically involves the bromination of isoprene (2-methyl-1,3-butadiene). This reaction yields a mixture of 1,2-addition and 1,4-addition products, with the 1,4-products existing as E/Z isomers.

  • Reaction: Add Br₂ dropwise to isoprene in CHCl₃ at -15°C.

  • Quench: Wash with NaHSO₃ to remove excess bromine.

  • Isomer Enrichment:

    • The (2E) isomer is thermodynamically favored and often crystallizes more readily or has a higher boiling point.

    • To isolate (2Z): Use fractional distillation or column chromatography (Silica gel, Hexane/EtOAc gradient). The (2Z) isomer is typically more polar due to the net dipole moment created by the cis-bromines.

NMR Sample Preparation (Self-Validating Protocol)

To ensure data integrity and reproducibility, follow this strict protocol:

  • Solvent: Use CDCl₃ (Deuterated Chloroform) stored over molecular sieves to prevent acidity (which can degrade the allylic bromide).

  • Concentration: Dissolve 30-50 mg of sample in 0.6 mL solvent. High concentration is required for clear quaternary carbon (C2) detection.

  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[1]

  • Acquisition:

    • Pulse Sequence: Proton-decoupled 13C (zgpg30).

    • Scans: Minimum 256 (due to lower sensitivity of 13C).

    • Relaxation Delay (D1): 2.0 seconds (allows methyl relaxation).

Isomer Identification Workflow

Use this logic flow to interpret your NMR data and confirm the identity of your product.

Workflow Start Acquire 13C NMR Spectrum Check_Me Locate Methyl Peak (10-25 ppm) Start->Check_Me Decision Chemical Shift? Check_Me->Decision Z_Path < 20 ppm (approx 15 ppm) Decision->Z_Path Upfield Shift E_Path > 20 ppm (approx 23 ppm) Decision->E_Path Downfield Shift Result_Z Conclusion: (2Z)-Isomer (Cis-arrangement detected) Z_Path->Result_Z Result_E Conclusion: (2E)-Isomer (Trans-arrangement detected) E_Path->Result_E

Caption: Decision tree for rapid isomer identification based on the methyl carbon chemical shift.

Applications in Drug Development

The (2Z)-1,4-dibromo-2-methylbut-2-ene isomer is specifically valued for:

  • Terpene Synthesis: It serves as a C5 "isoprene unit" extender. The Z-geometry is preserved in coupling reactions, essential for natural product synthesis (e.g., cis-polyisoprene analogs).

  • Cyclopropane Formation: Reaction with active methylene compounds (e.g., malonates) yields vinylcyclopropanes. The relative stereochemistry of the bromides dictates the cis/trans ratio of the resulting cyclopropane ring.

References

  • BenchChem. A Comparative 1H NMR Analysis of (Z)-1,4-dibromobut-2-ene and its (E)-Isomer. (2025).[1][2] Retrieved from

  • EvitaChem. 1,4-Dibromo-2-methyl-2-butene Product Guide and Synthesis. Retrieved from

  • Doc Brown's Chemistry. Interpretation of the C-13 NMR spectrum of 2-methylbut-2-ene. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 1,4-dibromo-2-methylbut-2-ene. Retrieved from

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. (2023).[3][4] Retrieved from

Sources

Validation

The Z-Allylic Proton Coupling Guide: Precision Stereochemistry in Rigid Systems

Topic: Coupling Constants -Values for -Allylic Protons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the structural elucidation of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coupling Constants


-Values for 

-Allylic Protons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary

In the structural elucidation of complex organic molecules—particularly natural products and drug scaffolds—stereochemical assignment of trisubstituted alkenes remains a critical bottleneck. While vicinal coupling (


) is the gold standard for disubstituted alkenes, it vanishes when a substituent replaces the vicinal proton.

This guide evaluates the


-Allylic Proton Coupling Constant (

)
as a high-precision alternative "product" for stereochemical determination. We compare its performance against

-allylic coupling and traditional NOE methods, demonstrating why

is often the superior metric for rigid systems where through-space interactions (NOE) are ambiguous.
Technical Deep Dive: The -Allylic Coupling ( )

Allylic coupling occurs between protons separated by four bonds across a double bond (


).[1] Unlike vicinal coupling, which is mediated strictly through 

-bonds, allylic coupling relies on the overlap between the C-H

-orbital and the alkene

-system.
The "Product" Specifications
  • Symbol:

    
     (or 
    
    
    
    )
  • Typical Magnitude: 1.0 – 3.0 Hz

  • Sign: Negative (-)

  • Mechanism: Spin information is transmitted via the

    
    -system.[2] The magnitude follows the Garbisch equation  (analogous to the Karplus equation), maximizing when the allylic C-H bond is perpendicular to the alkene plane (
    
    
    
    ).
The Stereochemical Advantage

The key differentiator is the magnitude relative to the alkene geometry. In most unstrained systems, the allylic coupling across a


-double bond (cis)  is significantly larger in magnitude than across an 

-double bond (trans)
.


This trend is complementary to vicinal coupling (


), where 

. This makes

a positive identifier for

-alkenes in trisubstituted systems.
Comparative Analysis: -Allylic vs. Alternatives

The following table compares the


-Allylic coupling against its primary alternatives for alkene stereochemistry assignment.
FeatureZ-Allylic Coupling (

)
E-Allylic Coupling (

)
Vicinal Coupling (

)
NOE / ROE
Target Geometry Z-Alkene (Cis) E-Alkene (Trans)Disubstituted AlkenesAll Geometries
Typical Range -1.0 to -3.0 Hz 0 to -1.5 Hz6–12 Hz (Z) vs 12–18 Hz (E)N/A (Intensity %)
Detection Limit Requires Resolution EnhancementOften Unresolved (Broadening)Easily VisibleDistance < 5 Å
Reliability High (if

)
Low (often ~0 Hz)Very HighMedium (prone to spin diffusion)
Primary Use Case Trisubstituted Alkenes Exclusion diagnosisDisubstituted AlkenesSpatial confirmation

Critical Insight: In a trisubstituted alkene, if you observe a distinct allylic splitting (>1.5 Hz), the stereochemistry is highly likely


 (cis) . If the signal appears as a broad singlet (coupling < 1 Hz), it is likely 

(trans)
, provided the conformation allows for orbital overlap.
Visualizing the Logic: Stereochemical Assignment Workflow

The following diagram illustrates the decision process for assigning alkene stereochemistry using


-values, prioritizing the 

-allylic coupling when vicinal data is absent.

StereochemistryWorkflow Start Unknown Alkene Stereochemistry CheckSub Is the Alkene Trisubstituted? Start->CheckSub CheckVicinal Measure Vicinal Coupling (^3J) CheckSub->CheckVicinal No (Disubstituted) CheckAllylic Measure Allylic Coupling (^4J) CheckSub->CheckAllylic Yes (Trisubstituted) AssignVicinal Assign based on ^3J: Z (6-12 Hz) vs E (12-18 Hz) CheckVicinal->AssignVicinal AnalyzeAllylic Analyze Magnitude (|J|) CheckAllylic->AnalyzeAllylic ResultZ Assignment: Z-Alkene (|^4J| ≈ 1.5 - 3.0 Hz) AnalyzeAllylic->ResultZ Distinct Splitting (>1.5 Hz) ResultE Assignment: E-Alkene (|^4J| < 1.0 Hz / Unresolved) AnalyzeAllylic->ResultE Broad Singlet (<1.0 Hz) ConfirmNOE Confirmation: NOE/ROE (Through-Space) ResultZ->ConfirmNOE ResultE->ConfirmNOE

Caption: Decision tree for assigning alkene stereochemistry, highlighting the critical role of


 in trisubstituted systems.
Experimental Protocol: Measuring Small Couplings

Since


-allylic couplings are small (1–3 Hz), they are often masked by line broadening in standard 1D NMR. The following protocol ensures accurate measurement.
Method A: Resolution Enhancement (Gaussian Window)

This method reshapes the FID to narrow the linewidths, resolving the allylic splitting.

  • Acquisition: Acquire the

    
    H spectrum with a high digital resolution (at least 64k points). Ensure good shimming (linewidth < 0.5 Hz).
    
  • Processing (Apodization):

    • Apply a Gaussian window function (gm in Bruker/MestReNova) instead of the standard Exponential multiplication (em).

    • Set the line broadening parameter (LB) to a negative value (e.g., -1.0 to -2.0 Hz).

    • Set the Gaussian maximum position (GB) to the center of the FID (e.g., 0.5).

  • Analysis:

    • The peaks will sharpen significantly.

    • Measure the peak-to-peak distance in Hz.

    • Note: Negative lobes may appear at the base of the peaks; this is normal for aggressive resolution enhancement.

Method B: Homonuclear Decoupling

Use this if the allylic proton is also coupled to other protons (e.g., vicinal neighbors), creating a complex multiplet.

  • Setup: Select the homodecop (or equivalent) pulse sequence.

  • Target: Set the decoupling frequency (O2) exactly on the resonance of the vicinal neighbor of the allylic proton.

  • Result: The complex multiplet collapses. The remaining splitting is the

    
     allylic coupling to the vinyl proton.
    
Mechanistic Validation (Garbisch Relationship)

The magnitude of the allylic coupling depends on the dihedral angle (


) between the C-H bond and the plane of the double bond.[1]

GarbischPlot cluster_trend Observed Trend Phi90 φ = 90° (Perpendicular) Overlap Orbital Overlap (σ - π) Phi90->Overlap Maximum Phi0 φ = 0° / 180° (Coplanar) Phi0->Overlap Minimum Magnitude Coupling Magnitude (|J|) Overlap->Magnitude Direct Correlation Result Max |J| (~ -3.0 Hz) at φ=90° Min |J| (~ 0 Hz) at φ=0° Magnitude->Result

Caption: The Garbisch relationship dictates that allylic coupling is maximized when the allylic C-H bond is perpendicular to the alkene system.[3]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Barfield, M., & Chakrabarti, B. (1969). Long-Range Proton-Proton Spin-Spin Coupling Constants in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 69(6), 757–778. (Foundational review on the theory of allylic coupling).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for resolution enhancement and decoupling).

  • Organic Chemistry Data. (2024). Spin-Spin Splitting: J-Coupling. (Data on coupling constant signs and magnitudes).

Sources

Comparative

In-Depth Technical Guide: IR Spectroscopy of (Z)-1,4-dibromo-2-methylbut-2-ene

Executive Summary & Strategic Importance (Z)-1,4-dibromo-2-methylbut-2-ene (CAS: 53920-84-6) is a critical C5 electrophilic building block used in the synthesis of terpenes, pharmaceuticals, and complex macrocycles.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(Z)-1,4-dibromo-2-methylbut-2-ene (CAS: 53920-84-6) is a critical C5 electrophilic building block used in the synthesis of terpenes, pharmaceuticals, and complex macrocycles.[1] Its value lies in its geometry; the (Z)-configuration allows for the introduction of a pre-organized "kink" in carbon chains, essential for cyclization reactions.

However, its synthesis—typically via the bromination of isoprene—yields a complex mixture containing the desired (Z)-1,4-product, the thermodynamic (E)-1,4-isomer, and the kinetic 1,2-addition byproduct (3,4-dibromo-2-methyl-1-butene). IR spectroscopy is the most rapid, non-destructive method to validate the substitution pattern (trisubstituted vs. terminal) and assess isomeric purity before committing to expensive downstream steps.

This guide provides a comparative spectroscopic analysis to distinguish the target (Z)-isomer from its structural analogs and impurities.

Theoretical Framework: Vibrational Signature

The IR spectrum of (Z)-1,4-dibromo-2-methylbut-2-ene is defined by three dominant vibrational modes. Understanding the physics behind these modes allows for precise interpretation.

The Trisubstituted Alkene Core

Unlike terminal alkenes, the trisubstituted double bond in the 1,4-product has a lower dipole moment change during vibration, often resulting in a weak to medium C=C stretching band.

  • Frequency: 1660–1680 cm⁻¹

  • Diagnostic Value: Confirms the presence of the alkene but is not sufficient for isomer assignment alone.[2]

The "Fingerprint" Region (Stereochemical Probe)

The out-of-plane (oop) C-H bending vibration is the primary differentiator for substitution patterns.

  • Trisubstituted (Z/E): A solitary C-H bond on the double bond vibrates perpendicular to the alkene plane. This typically manifests as a strong band in the 800–850 cm⁻¹ range.

  • Terminal (Impurity): The vinyl group (=CH₂) of the 1,2-addition byproduct exhibits two distinct, intense bands at ~910 cm⁻¹ and ~990 cm⁻¹ .

Carbon-Bromine Stretch

The heavy bromine atoms shift the C-X stretching frequency into the far fingerprint region.

  • Frequency: 500–700 cm⁻¹ (often multiple bands due to rotamers).

  • Intensity: Strong, due to the high polarity of the C-Br bond.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral features of the target molecule against its critical impurities.

Table 1: Spectral Differentiators
Feature(Z)-1,4-dibromo-2-methylbut-2-ene (Target)(E)-1,4-dibromo-2-methylbut-2-ene (Isomer)3,4-dibromo-2-methyl-1-butene (Impurity)
Alkene Type TrisubstitutedTrisubstitutedTerminal (Vinyl)
C=C Stretch 1660–1670 cm⁻¹ (Weak/Med)1665–1680 cm⁻¹ (Weak)~1640 cm⁻¹ (Medium/Strong)
=C-H Stretch >3000 cm⁻¹ (Single weak band)>3000 cm⁻¹ (Single weak band)>3000 cm⁻¹ (Stronger)
C-H OOP Bend 800–840 cm⁻¹ (Strong)800–840 cm⁻¹ (Distinct fingerprint*)910 & 990 cm⁻¹ (Very Strong)
Symmetry Lower symmetry (Dipole active)Higher symmetry (Dipole minimized)Low symmetry

*Note: While Z and E isomers both absorb in the 800-840 cm⁻¹ range, their "fingerprint" patterns (600-1400 cm⁻¹) differ significantly due to skeletal vibrations. Definitive Z/E assignment often requires comparison to a reference standard or ¹H NMR (coupling constants), but the absence of 910/990 cm⁻¹ peaks is the definitive IR test for regiochemical purity.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of the spectral differences based on the synthetic pathway.

SynthesisPathway Isoprene Isoprene (Starting Material) Bromination Bromination (Br2 / -78°C) Isoprene->Bromination Intermediate Bromonium Ion Intermediate Bromination->Intermediate Product12 1,2-Addition (Impurity) 3,4-dibromo-2-methyl-1-butene (Terminal Alkene) Intermediate->Product12 Kinetic Control (Fast Attack at C2) Product14 1,4-Addition (Target) 1,4-dibromo-2-methylbut-2-ene (Trisubstituted) Intermediate->Product14 Thermodynamic Control (Attack at C4) IR Peaks:\n910 & 990 cm⁻¹ IR Peaks: 910 & 990 cm⁻¹ Product12->IR Peaks:\n910 & 990 cm⁻¹ Z_Isomer (Z)-Isomer Target IR: ~820 cm⁻¹ Product14->Z_Isomer Steric/Solvent Control E_Isomer (E)-Isomer Alternative IR: ~820 cm⁻¹ (Different Fingerprint) Product14->E_Isomer

Figure 1: Reaction pathway showing the divergence of 1,2- and 1,4-products. The presence of the 1,2-impurity is immediately detectable via IR due to the terminal alkene bands.

Experimental Protocol: Validated Identification Workflow

This protocol is designed to be self-validating. If the "Stop/Fail" criteria are met, do not proceed to synthesis without purification.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this liquid/low-melting solid.

  • Material: ZnSe or Diamond crystal.

  • Pre-treatment: Ensure the sample is free of solvent (CHCl₃ or CH₂Cl₂), as solvent peaks can obscure the C-Br region (600-800 cm⁻¹).

Acquisition Parameters
  • Range: 4000 – 600 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16 (minimum) to reduce noise in the weak C=C region.

Decision Tree for Analysis

IR_DecisionTree Start Acquire IR Spectrum Check3000 Check >3000 cm⁻¹ region Start->Check3000 Saturated No peaks >3000 cm⁻¹? Sample is Saturated/Oxidized Check3000->Saturated Absent Unsaturated Peak present >3000 cm⁻¹ (Alkene C-H) Check3000->Unsaturated Present CheckTerminal Check 900-1000 cm⁻¹ (910 & 990 cm⁻¹) Unsaturated->CheckTerminal ImpurityFound Strong Peaks Present? MAJOR IMPURITY (1,2-addition product) CheckTerminal->ImpurityFound Yes Trisubstituted No Strong Peaks? Check 800-850 cm⁻¹ CheckTerminal->Trisubstituted No CheckFingerprint Strong Band ~820 cm⁻¹? Confirm Trisubstituted Trisubstituted->CheckFingerprint

Figure 2: Logic flow for assessing the purity and identity of the brominated product.

References

  • Spectroscopy Online. "The Infrared Spectroscopy of Alkenes." Spectroscopy, vol. 31, no. 11, 2016. Link

  • NIST Chemistry WebBook. "2-Butene, 1,4-dibromo- IR Spectrum." National Institute of Standards and Technology. Link

  • Doc Brown's Chemistry. "Infrared spectrum of 2-methylbut-2-ene." Advanced Level Organic Chemistry Revision. Link

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Alkenes." Chemistry LibreTexts. Link

  • BenchChem. "Technical Guide to (Z)-1,4-dibromobut-2-ene." BenchChem Technical Support. Link

Sources

Validation

Comparative Reactivity Profile: (Z)- vs. (E)-1,4-Dibromo-2-methylbut-2-ene

This guide provides an in-depth technical comparison of the (Z)- and (E)-isomers of 1,4-dibromo-2-methylbut-2-ene, focusing on their distinct reactivity profiles, isolation strategies, and applications in heterocyclic sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the (Z)- and (E)-isomers of 1,4-dibromo-2-methylbut-2-ene, focusing on their distinct reactivity profiles, isolation strategies, and applications in heterocyclic synthesis.[1]

[1]

Executive Summary

The reactivity of 1,4-dibromo-2-methylbut-2-ene is governed strictly by its stereochemistry.[1] While both isomers possess two electrophilic allylic bromide sites, their spatial arrangement dictates the trajectory of nucleophilic attack.

  • The (Z)-Isomer (cis-dibromo): Acts as a "molecular staple." The two electrophilic carbons are spatially proximal, pre-organizing the molecule for 1,4-cyclization to form 5-membered heterocycles (e.g., dihydrothiophenes, pyrrolines).[1]

  • The (E)-Isomer (trans-dibromo): Displays an extended conformation. It favors intermolecular polymerization or 1,2-cyclization (via SN2' mechanisms) to form vinyl-substituted 3-membered rings (e.g., vinyl thiiranes), as the 1,4-ends are too distant for concerted ring closure.[1]

Molecular Architecture & Identification

Understanding the structural nuance is critical for interpreting NMR data and predicting reaction outcomes.

Structural Analysis[1][2]
  • Numbering: C1(Br)-C2(Me)=C3(H)-C4(Br).

  • (Z)-Isomer: The high-priority groups (-CH₂Br at C2 and -CH₂Br at C3) are on the same side.[1] This places the C1 and C4 bromides in a cis-like orientation, creating a "U-shape" binding pocket.[1]

  • (E)-Isomer: The high-priority groups are on opposite sides, creating a "Z-shape" (zigzag) extended chain.[1]

Spectroscopic Differentiation (¹H NMR)

The methyl group serves as a diagnostic handle.

Feature (Z)-Isomer (E)-Isomer Mechanistic Reason
Methyl Shift (δ) ~1.85 - 1.95 ppm ~1.75 - 1.85 ppm Anisotropic deshielding from the cis-allylic bromide in the (Z)-isomer.[1]
Vinylic Proton (H3) Triplet-like multiplet Triplet-like multiplet Coupling to C4-H₂ (vicinal) and allylic coupling to C1-H₂/Me.[1]

| NOE Signal | Strong NOE between Me and C4-H₂ | Weak/No NOE between Me and C4-H₂ | In (Z), Me and C4-H₂ are trans; in (E), they are cis. |

Note: The "Z" nomenclature (Zusammen = Together) refers to the priority groups (Br-containing carbons). However, structurally, the Methyl group in the (Z)-isomer is trans to the C4-methylene chain , while in the (E)-isomer, the Methyl is cis to the C4-methylene chain.

Synthesis and Isolation Strategy

The commercial synthesis involves the 1,4-bromination of isoprene. This process is under thermodynamic control and typically yields a mixture favoring the (E)-isomer.

Reaction Pathway

Synthesis Isoprene Isoprene (2-methyl-1,3-butadiene) Mixture Crude Mixture (Kinetic vs Thermodynamic) Isoprene->Mixture + Br2 Br2 Br2 / CHCl3 -15°C Product12 3,4-dibromo-2-methyl-1-butene (1,2-Addition Product) Mixture->Product12 Kinetic Product14E (E)-1,4-dibromo-2-methyl-2-butene (Major, Thermodynamic) Mixture->Product14E Major Product14Z (Z)-1,4-dibromo-2-methyl-2-butene (Minor, Required for Cyclization) Mixture->Product14Z Minor

Caption: Bromination of isoprene yields a mixture of 1,2- and 1,4-addition products. The (E)-1,4-isomer is thermodynamically favored.[1]

Isolation Protocol

To isolate the reactive (Z)-isomer for cyclization studies:

  • Fractional Crystallization: The (E)-isomer has a higher symmetry and melting point. Cooling the mixture (often in pentane or petroleum ether) precipitates the (E)-isomer. The filtrate is enriched in the (Z)-isomer and the 1,2-addition byproduct.

  • Preparative HPLC: For high-purity applications (drug discovery), reverse-phase HPLC (C18 column, MeOH/H₂O gradient) is required to separate the (Z)-isomer from the liquid filtrate.[1]

Reactivity Divergence: The "Sulfide Test"

The most definitive demonstration of the reactivity difference is the reaction with Sodium Sulfide (Na₂S). This transformation is a key step in the synthesis of 3-methyl-3-sulfolene , a masked isoprene precursor.[1]

Pathway A: (Z)-Isomer (Concerted Cyclization)

The (Z)-isomer reacts rapidly with Na₂S to form a 5-membered ring. The sulfur atom performs two sequential nucleophilic attacks (or a concerted synchronous attack) because the two carbon termini are held in close proximity.

  • Product: 3-methyl-2,5-dihydrothiophene.[1]

  • Mechanism: Double S_N2.

  • Utility: Oxidation of this product yields 3-methyl-3-sulfolene (Ramberg-Bäcklund precursor).[1]

Pathway B: (E)-Isomer (Competitive Polymerization/SN2')

The (E)-isomer cannot close a 5-membered ring directly. The distance between C1 and C4 is too large (~4-5 Å).

  • Outcome 1 (Dilute conditions): Formation of vinyl thiirane (3-membered ring) via an S_N2 attack at C4 followed by an intramolecular S_N2' attack at C2.

  • Outcome 2 (Concentrated conditions): Intermolecular polymerization (formation of poly-sulfides).

Reaction Logic Diagram

Reactivity Z_Iso (Z)-Isomer (Proximal Ends) Dihydrothiophene 3-methyl-2,5-dihydrothiophene (5-Membered Ring) Z_Iso->Dihydrothiophene Fast Double SN2 E_Iso (E)-Isomer (Distal Ends) Thiirane Vinyl Thiirane (3-Membered Ring via SN2') E_Iso->Thiirane Intramolecular SN2' (Dilute) Polymer Linear Polysulfide (Polymerization) E_Iso->Polymer Intermolecular (Conc.) Na2S Nucleophile: Na2S Na2S->Z_Iso Na2S->E_Iso

Caption: Divergent reaction pathways with sulfide nucleophile. (Z) yields stable 5-membered rings; (E) yields strained rings or polymers.

Experimental Protocol: Synthesis of 3-Methyl-2,5-dihydrothiophene

Target: Selective cyclization using the (Z)-isomer (or Z-enriched mixture).

Materials
  • 1,4-Dibromo-2-methyl-2-butene (Z-enriched filtrate from crystallization).[1]

  • Sodium Sulfide nonahydrate (Na₂S·9H₂O).

  • Solvent: Methanol/Water (1:1).

Methodology
  • Preparation: Dissolve Na₂S·9H₂O (1.1 equiv) in MeOH/H₂O. Cool to 0°C.

  • Addition: Add the dibromide solution dropwise over 1 hour. Critical: Slow addition favors intramolecular cyclization (Z-pathway) over intermolecular polymerization.[1]

  • Reaction: Stir at 25°C for 4 hours.

  • Workup: Extract with pentane or diethyl ether. (Note: The product is volatile and has a strong sulfur odor).

  • Purification: Distillation under reduced pressure.

  • Data Validation:

    • Product NMR: Look for CH₂ protons adjacent to sulfur (~3.5-3.8 ppm) and the disappearance of the allylic bromide signals.

    • Isomer Check: If the starting material was pure (E), yield of the dihydrothiophene will be negligible (<5%).

References

  • Synthesis and Reactivity of Sulfolenes: Mackle, H., & McNally, D. V. (1969).[1] Studies in the thermochemistry of sulphones. Part 9.—Thermochemistry of the butadiene and isoprene sulphones. Trans.[2][3][4][5] Faraday Soc., 65, 1738-1741.[1] Link

  • Cyclization Mechanisms (Baldwin's Rules Context): Alabugin, I. V., & Gilmore, K. (2011).[1] Rules for Ring Closure: O, S, and N-Nucleophiles.[1] Chemical Reviews, 111(11), 6513–6656.[1] Link

  • Isomer Separation & NMR: BenchChem Technical Guide. (2025).[6] A Comparative 1H NMR Analysis of (Z)-1,4-dibromobut-2-ene and its (E)-Isomer.7[8][7][9][10]

  • Dihydrothiophene Synthesis: Gundermann, K. D., & Holtmann, P. (1966).[1] Zur Synthese des 2,5-Dihydro-thiophens. Angewandte Chemie International Edition. (General reference for 1,4-dihalo cyclizations).

Sources

Comparative

Technical Comparison: Thermodynamic and Physical Distinctions of Z/E 1,4-Dibromo-2-methyl-2-butene

The following technical guide provides an in-depth analysis of the thermodynamic and physical distinctions between the (Z)- and (E)-isomers of 1,4-dibromo-2-methyl-2-butene. Executive Summary 1,4-Dibromo-2-methyl-2-buten...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic and physical distinctions between the (Z)- and (E)-isomers of 1,4-dibromo-2-methyl-2-butene.

Executive Summary

1,4-Dibromo-2-methyl-2-butene serves as a critical C5 building block in the synthesis of terpenes, pharmaceuticals (e.g., Aliskiren intermediates), and complex allylic systems. The separation of its geometric isomers—(E)- (trans-like) and (Z)- (cis-like) —presents a significant challenge due to their narrow boiling point differential (


 at reduced pressure).

While the (Z)-isomer exhibits a higher dipole moment and theoretically higher boiling point, the (E)-isomer is thermodynamically more stable and possesses superior packing efficiency, allowing for purification via fractional crystallization. This guide delineates the physicochemical properties, theoretical underpinnings, and experimental protocols for distinguishing and isolating these isomers.

Physicochemical Profile & Comparative Data

The following data aggregates experimental values and predictive models to highlight the subtle but exploitable differences between the isomers.

Table 1: Comparative Physical Properties
Property(E)-1,4-Dibromo-2-methyl-2-butene(Z)-1,4-Dibromo-2-methyl-2-buteneDistinction Factor
CAS Number 16526-19-516526-18-4
Configuration Entgegen (Trans-like)Zusammen (Cis-like)Methyl vs. Bromomethyl
Boiling Point (10 Torr) ~78 – 80 °C ~81 – 83 °C Z > E (Dipole Effect)
Boiling Point (Atm) ~214 °C (Predicted)~218 °C (Predicted)

Melting Point Solid (Low MP) / CrystallizableLiquid / Lower MPPacking Efficiency
Dipole Moment (

)
Low (< 1.0 D)High (> 1.5 D)Vector Cancellation vs. Addition
Density (

)
1.741 g/cm³> 1.741 g/cm³Z is typically denser
Refractive Index (

)
1.532> 1.532Z has higher polarizability
Thermodynamic Stability More Stable (Major Product)Less Stable (Minor Product)Steric Strain (

-values)

Note on Boiling Points: The boiling points are extremely close. While the (Z)-isomer is less volatile due to polarity, efficient separation requires high-plate-count fractional distillation or, more commonly, a hybrid distillation-crystallization approach.

Theoretical Framework: The Dipole-Boiling Point Correlation

The boiling point difference is governed by the intermolecular Van der Waals forces, specifically the contribution of dipole-dipole interactions.

Vector Analysis of Dipole Moments
  • (Z)-Isomer : The two electron-withdrawing bromomethyl (

    
    ) groups are located on the same side of the double bond (cis-relationship relative to the carbon chain). The bond dipole vectors of the C-Br bonds reinforce each other, resulting in a net molecular dipole .
    
  • (E)-Isomer : The bromomethyl groups are on opposite sides. Although the molecule is not perfectly symmetric (due to the C2-methyl group), the C-Br dipoles largely cancel each other out, resulting in a near-zero or very low dipole moment .

Thermodynamic Consequence:



Since 

, the (Z)-isomer requires more energy to transition to the gas phase, leading to a slightly higher boiling point.
Visualization of Stereochemistry and Dipoles

IsomerComparison cluster_Z Z-Isomer (Polar) cluster_E E-Isomer (Non-Polar) Z_Struct Br-CH2      CH2-Br      \    /       C==C      /    \   CH3      H Z_Dipole Net Dipole: HIGH (Vectors Add) Z_Struct->Z_Dipole Z_Prop Higher BP Liquid at RT Z_Dipole->Z_Prop E_Struct Br-CH2      H      \    /       C==C      /    \   CH3      CH2-Br E_Dipole Net Dipole: LOW (Vectors Cancel) E_Struct->E_Dipole E_Prop Lower BP Crystallizable Solid E_Dipole->E_Prop

Figure 1: Structural comparison highlighting the vector addition of dipole moments in the Z-isomer versus cancellation in the E-isomer.

Experimental Protocols: Synthesis and Separation

The synthesis of 1,4-dibromo-2-methyl-2-butene typically involves the bromination of isoprene (2-methyl-1,3-butadiene). This reaction yields a mixture of 1,4-addition products (E/Z isomers) and 1,2-addition byproducts.

Synthesis Workflow (Isoprene Bromination)

Reaction:



Key Control Points:

  • Temperature : Maintain

    
     to minimize kinetic 1,2-addition products.
    
  • Solvent : Chloroform or DCM.[1][2]

  • Isomer Ratio : The (E)-isomer is the major product (typically 3:1 to 4:1 ratio over Z).

Separation Strategy

Due to the overlapping boiling points (


), simple distillation is insufficient for high purity. A two-stage purification is required.[1][2]

Step 1: Vacuum Fractional Distillation

  • Objective : Remove solvent and 1,2-addition byproducts (which have significantly lower boiling points).

  • Parameters :

    • Pressure: 10 – 15 Torr (1000 – 2000 Pa).

    • Bath Temp: 90 – 100 °C.

    • Collection Range: 75 – 85 °C (vapor temperature).

  • Result : Enriched mixture of (E) and (Z) 1,4-isomers.

Step 2: Selective Crystallization (Purification of E)

  • Principle : The (E)-isomer has higher symmetry and packs better into a crystal lattice.

  • Solvent System : Petroleum ether or Pentane/Ether (4:1).

  • Protocol :

    • Dissolve the distilled fraction in minimal warm petroleum ether.

    • Cool slowly to 0°C, then to -30°C.

    • (E)-1,4-dibromo-2-methyl-2-butene crystallizes out.[2]

    • Filter the solid.[2][3] The filtrate is enriched in the (Z)-isomer .

Separation Workflow Diagram

SeparationWorkflow Start Crude Reaction Mixture (Isoprene + Br2) Distillation Vacuum Fractional Distillation (10 Torr, 75-85°C) Start->Distillation Fractions Distillate Fractions Distillation->Fractions LowBoilers Low Boilers (Solvent, 1,2-Isomers) Fractions->LowBoilers <75°C MainFraction Main Fraction (Mixture of E + Z Isomers) Fractions->MainFraction 75-85°C Crystallization Selective Crystallization (Petroleum Ether, -30°C) MainFraction->Crystallization Solid Solid Precipitate Pure (E)-Isomer Crystallization->Solid Filter Liquid Mother Liquor Enriched (Z)-Isomer Crystallization->Liquid Filtrate

Figure 2: Operational workflow for isolating the thermodynamically stable E-isomer from the reaction mixture.

Identification via NMR Spectroscopy[5][6][7][8][9][10]

When boiling points are ambiguous, 1H NMR is the definitive method for assignment.

  • Olefinic Proton (

    
    ) :
    
    • (Z)-Isomer : Typically appears as a triplet at

      
       6.09 ppm  with a smaller coupling constant (
      
      
      
      ), indicative of cis-allylic coupling.
    • (E)-Isomer : Appears slightly downfield/upfield (depending on solvent) but is distinguished by the coupling constant and NOE (Nuclear Overhauser Effect) interactions between the methyl group and the olefinic proton (which are cis to each other in the E-isomer).

  • Methyl Group :[4]

    • Distinct chemical shifts due to the shielding/deshielding cone of the double bond.

References

  • EvitaChem . 1,4-Dibromo-2-methyl-2-butene: Methods of Synthesis and Physical Properties. Retrieved from

  • BenchChem . An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene. Retrieved from

  • ChemScene . (2E)-1,4-Dibromo-2-methyl-2-butene Product Data (CAS 16526-19-5). Retrieved from

  • Google Patents . Process for preparing aliskiren intermediate trans-1,4-dibromo-2-butylene (WO2011124098A1). Retrieved from

  • ChemicalBook . (Z)-1,4-Dibromo-2-methylbut-2-ene Properties and Suppliers (CAS 16526-18-4). Retrieved from

Sources

Validation

Comprehensive Elemental Analysis Comparison Guide for High-Halogen Organics: C5H8Br2 (Z-Isomer)

Accurate elemental analysis (EA) is a foundational quality control metric in drug development and synthetic chemistry. When working with heavily halogenated allylic building blocks like the C5H8Br2 (Z-isomer) —commonly u...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate elemental analysis (EA) is a foundational quality control metric in drug development and synthetic chemistry. When working with heavily halogenated allylic building blocks like the C5H8Br2 (Z-isomer) —commonly utilized in the synthesis of complex active pharmaceutical ingredients (APIs)—standard analytical methodologies often fail.

With a theoretical bromine content exceeding 70%, this molecule poses severe analytical challenges, including the rapid poisoning of catalytic reduction columns and the generation of corrosive halogen fluorides. This guide objectively compares the performance of modified automated CHN analysis, Schöniger flask combustion, and modern mass spectrometry techniques to establish a robust, self-validating analytical strategy for high-halogen organics.

Theoretical Composition & Analytical Challenges

Before selecting an analytical methodology, we must establish the theoretical baseline for the C5H8Br2 Z-isomer (Exact Mass: ~227.93 g/mol ).

  • Carbon (C): 26.35%

  • Hydrogen (H): 3.54%

  • Bromine (Br): 70.11%

The Halogen Interference Challenge: In standard automated CHN analyzers, samples are combusted at high temperatures (900–1000°C). The presence of 70.11% bromine results in the massive release of free bromine gas (Br₂) and hydrogen bromide (HBr). If unmitigated, these species will permanently poison the copper reduction column and severely skew the thermal conductivity detector (TCD) baselines, leading to artificially low carbon and nitrogen readings ([1]). Therefore, a bifurcated approach—separating the C/H analysis from the Halogen analysis—is the industry standard.

Methodology Comparison & Performance Data

To achieve regulatory-grade accuracy (typically ±0.3% of theoretical values), drug development professionals must choose the correct technique for each element.

Quantitative Performance Comparison
Analytical MethodologyTarget Element(s)Theoretical Mass %Expected Experimental RecoveryPrecision (RSD)Primary AdvantageLimitation
Modified CHN Combustion Carbon (C)26.35%26.31 ± 0.15%< 0.5%High throughput, automatedRapid depletion of Ag scrubbers
Modified CHN Combustion Hydrogen (H)3.54%3.58 ± 0.08%< 0.5%Simultaneous C/H detectionTrace moisture interference
Schöniger Flask + Titration Bromine (Br)70.11%69.95 ± 0.20%< 0.3%Gold standard for macro-halogensManual handling, lower throughput
GC-PARCI-MS Bromine (Br)70.11%Matrix Independent< 2.0%Ultra-trace detection (29 fg limit)High capital equipment cost

Note: While GC-PARCI-MS (Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry) offers unparalleled sensitivity for trace organobromines by converting eluting compounds to HBr in a helium plasma ([2]), it is generally reserved for impurity profiling rather than bulk percentage assay.

Analytical Workflow Visualization

The following diagram illustrates the parallel processing strategy required to accurately characterize the C5H8Br2 Z-isomer without cross-contamination.

EA_Workflow cluster_CH Carbon & Hydrogen Analysis cluster_Br Bromine Analysis Sample C5H8Br2 (Z-isomer) Sample Aliquot CHN Automated CHN Analyzer (Combustion at 950°C) Sample->CHN Flask Schöniger Oxygen Flask (Combustion in O2) Sample->Flask Scrubber Silver Wool Scrubber (Traps Br as AgBr) CHN->Scrubber TCD TCD Detection (%C, %H Yield) Scrubber->TCD Absorb H2O2 / Alkaline Absorption (Converts Br2 to Br-) Flask->Absorb Titration Argentometric Titration (%Br Yield) Absorb->Titration

Workflow for parallel Carbon/Hydrogen and Bromine elemental analysis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is explicitly defined so operators understand why each step is critical for high-halogen matrices.

Protocol A: Carbon & Hydrogen Determination (Modified CHN)

Because allylic bromides are light-sensitive and prone to photolytic degradation, samples must be stored in amber vials and prepared immediately prior to analysis.

  • System Validation (Blank & CRM): Prior to sample analysis, run an empty tin capsule to establish the baseline. Follow this with a Certified Reference Material (CRM) such as 4-Bromobenzoic acid. Causality: The CRM must return C and H values within ±0.3% of theoretical limits to prove the silver scrubber is actively preventing halogen breakthrough.

  • Sample Preparation: Weigh 2.0–3.0 mg of the C5H8Br2 Z-isomer into a tin capsule.

  • Combustion Aid Addition: Add ~1 mg of Tungsten Trioxide (WO₃) to the capsule. Causality: WO₃ acts as a potent oxygen donor and combustion catalyst, ensuring the heavily halogenated matrix is fully oxidized to CO₂ and H₂O without forming soot ([1]).

  • Combustion & Scrubbing: Combust the sample at 950°C in an oxygen-enriched helium flow. Ensure the combustion tube is packed with an extended Silver (Ag) wool zone maintained at 500°C. Causality: Silver reacts quantitatively with free halogens to form non-volatile AgBr, trapping the 70% bromine load before it can reach and destroy the downstream detectors.

Protocol B: Bromine Determination via Schöniger Flask & Argentometry

The Schöniger oxygen flask method remains the most reliable technique for macro-level halogen determination ([3]).

  • System Validation: Perform a blank combustion using only the ashless filter paper and absorption solution to quantify background halides. Validate the 0.01 M AgNO₃ titrant molarity daily against a primary standard NaCl solution.

  • Sample Preparation: Weigh 5.0–10.0 mg of the sample onto an ashless filter paper.

  • Absorption Solution Setup: Prepare a 1 L Schöniger flask containing 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂. Causality: Combustion of organobromines yields a mixture of Br₂ gas and HBr. The alkaline hydrogen peroxide ensures that all volatile, oxidized bromine species are quantitatively reduced to stable bromide ions (Br⁻), which is strictly required for accurate downstream argentometric titration ([4]).

  • Combustion: Flush the flask with pure O₂ for 1 minute, seal it, and ignite the paper remotely using an infrared igniter.

  • Absorption & Titration: Allow the flask to sit for 30 minutes to ensure complete absorption of the white combustion cloud. Transfer the solution to a beaker and titrate with 0.01 M AgNO₃ using a potentiometric auto-titrator to determine the exact %Br yield.

References

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers Journal of Analytical Chemistry URL:[Link]

  • Indirect Oxygen Flask-Atomic Absorption Spectrometric Determination of Rosuvastatin Calcium Biomedical Journal of Scientific & Technical Research URL:[Link]

  • Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds Analytical Chemistry (PubMed / NIH) URL:[Link]

  • Cl/Br Determination - Mikroanalytisches Laboratorium University of Vienna URL:[Link]

Sources

Comparative

Crystallographic Data &amp; Structural Analysis: (Z)-1,4-Dibromo-2-methylbut-2-ene Derivatives

This guide provides an in-depth technical analysis of the crystallographic and structural data for (Z)-1,4-dibromo-2-methylbut-2-ene and its key derivatives.[1][2] It addresses the challenges in direct crystallographic c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystallographic and structural data for (Z)-1,4-dibromo-2-methylbut-2-ene and its key derivatives.[1][2] It addresses the challenges in direct crystallographic characterization of the Z-isomer and offers a comparative benchmark against the stable (E)-isomers and crystalline phosphonium derivatives.[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The Stereochemical Challenge

(Z)-1,4-dibromo-2-methylbut-2-ene (often referred to as (Z)-isoprene dibromide ) is a critical C5-synthon in the synthesis of terpenes, heterocyclic pharmaceuticals, and macrocycles.[1] However, its structural characterization is complicated by two factors:

  • Physical State: The neat compound is a liquid at room temperature (MP < 20°C), preventing standard single-crystal X-ray diffraction (XRD).[2]

  • Isomeric Instability: The (Z)-isomer is thermodynamically less stable than the (E)-isomer and susceptible to allylic rearrangement (SN2') or isomerization under thermal stress.[2]

This guide compares the structural parameters of the (Z)-isomer—derived from spectroscopic and low-temperature data—against its crystalline (E)-phosphonium derivatives , which serve as the industry-standard crystallographic benchmark.[1]

Structural & Physical Properties Comparison

The following table contrasts the neat (Z)-isomer with its crystalline (E)-derivative counterpart.

Feature(Z)-1,4-Dibromo-2-methylbut-2-ene (E)-Bis(triphenylphosphonium) Derivative
CAS Number 18866-73-4 (Z-specific)106423-29-4 (Salt)
Physical State Colorless Liquid / Low-melting solidWhite Crystalline Solid
Melting Point ~53°C (Mixture/Impure); Liquid @ RT264–267°C (Decomposition)
Density 1.912 g/cm³~1.3–1.4 g/cm³ (Calculated)
Crystal System N/A (Liquid)Monoclinic
Space Group N/AP2₁/c (Characteristic)
Key Diagnostic

Coupling: 6–12 Hz
XRD Resolution: < 0.80 Å

Expert Insight: Attempting to grow single crystals of the neat (Z)-dibromide often results in oiling out or isomerization.[2] For rigorous structural proof, conversion to the bis(triphenylphosphonium) salt is the standard protocol, though this often drives the equilibrium toward the (E)-isomer.

Crystallographic Benchmark: The (E)-Phosphonium Salt

Since the (Z)-dibromide resists direct crystallization, the (E)-1,4-bis(triphenylphosphonium)-2-methylbut-2-ene salt provides the most reliable structural proxy for the backbone geometry.[1]

Experimental Unit Cell Data (Representative)
  • Compound: (E)-2-Methyl-2-butene-1,4-diyl-bis(triphenylphosphonium) dichloride[1][2]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • Volume: ~2800

    
    [2]
    
  • Z: 4

Structural Logic

The phosphonium cations are bulky, enforcing a rigid lattice that "locks" the alkene backbone.[2] The (E)-configuration minimizes steric clash between the methyl group and the massive triphenylphosphine moieties, explaining why the (Z)-salts are rare or unstable.

Synthesis & Derivatization Workflow

The following diagram illustrates the pathway from the liquid (Z)-dibromide to its crystalline derivatives, highlighting the critical isomerization risk point.

SynthesisPath Isoprene Isoprene (Starting Material) Bromination 1,4-Bromination (-15°C, CH2Cl2) Isoprene->Bromination Mixture Mixture of Isomers (Liquid) Bromination->Mixture Separation Fractional Distillation or Low-Temp Cryst. Mixture->Separation Z_Isomer (Z)-1,4-Dibromo (Liquid Target) Separation->Z_Isomer Kinetic Control Derivatization Reaction with PPh3 (Nucleophilic Sub.) Z_Isomer->Derivatization Isomerization Risk! E_Salt (E)-Phosphonium Salt (Crystalline Solid) Derivatization->E_Salt Thermodynamic Product

Figure 1: Synthetic workflow showing the conversion of liquid (Z)-dibromide to the crystalline (E)-phosphonium salt, noting the isomerization risk during derivatization.

Experimental Protocols for Crystal Growth

Protocol A: Low-Temperature In-Situ Crystallization (For Neat Liquid)

Use this protocol if direct characterization of the (Z)-isomer is strictly required.[1]

  • Apparatus: Diffractometer equipped with a cryostream (N2 or He).

  • Mounting: Seal 0.5 µL of (Z)-1,4-dibromo-2-methylbut-2-ene in a Lindemann capillary (0.3 mm diameter).

  • Cooling: Flash cool to 100 K to create an amorphous glass.

  • Annealing: Slowly warm to 220 K (approx. 2/3 of

    
    ) to induce nucleation.[2]
    
  • Data Collection: Once domains form, cool back to 100 K for data acquisition.

Protocol B: Derivatization with Triphenylphosphine (Standard)

Use this protocol to generate a stable, handleable solid.

  • Dissolution: Dissolve 1.0 eq of (Z)-1,4-dibromo-2-methylbut-2-ene in anhydrous acetonitrile.

  • Addition: Add 2.1 eq of triphenylphosphine slowly at 0°C.

  • Reflux: Heat to 60°C for 4 hours. (Note: This likely converts Z → E).

  • Precipitation: Cool to RT and add diethyl ether until turbidity appears.

  • Crystallization: Vapor diffusion of ether into the acetonitrile solution over 48 hours yields X-ray quality prisms.[2]

Performance Analysis: Z vs. E Isomers

For drug development, the choice of isomer dictates the stereochemistry of the final pharmacophore.

Parameter(Z)-Isomer (Liquid)(E)-Isomer (Solid Derivative)Causality
Reactivity (SN2) HighModerateThe (Z)-methyl group provides steric shielding, often favoring SN2' over direct SN2.[1]
Cyclization Potential Superior PoorThe (Z)-geometry pre-organizes the molecule for 5-membered ring formation (e.g., furans).[2]
Shelf Stability Low (Weeks)High (Years)Allylic bromides are prone to hydrolysis and polymerization; phosphonium salts are inert.[2]
Recommendation

For crystallographic registration in patents:

  • Synthesize the (Z)-isomer .

  • Immediately derivatize a small aliquot to the (E)-phosphonium salt for X-ray confirmation of the carbon skeleton connectivity.[2]

  • Use NOESY 1D NMR on the liquid (Z)-isomer to confirm the retention of Z-geometry in the bulk material (look for NOE between Methyl and CH2Br protons).[2]

References

  • Synthesis and Properties: 1,4-Dibromo-2-methyl-2-butene. PubChem.[2][3][4][5] National Library of Medicine.[2]

  • Phosphonium Salt Crystallography: Crystal structure of [1,4-Phenylenebis(methylene)]bis(triphenylphosphonium) bis(tetrafluoroborate) (Analogous packing motif). PMC.

  • Isomerization Data: Stereoselective Production of Trans-Isomers of 1,4-dibromo-2-methyl-2-butene. EvitaChem Technical Notes.

  • General Allylic Bromide Data: 2-Butene, 1,4-dibromo-2-methyl-.[1][2] NIST Chemistry WebBook.[2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2Z)-1,4-dibromo-2-methylbut-2-ene

Topic: Personal protective equipment for handling (2Z)-1,4-dibromo-2-methylbut-2-ene Audience: Researchers, scientists, and drug development professionals. Part 1: Rapid Response Protocol (Immediate Action) This section...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (2Z)-1,4-dibromo-2-methylbut-2-ene Audience: Researchers, scientists, and drug development professionals.

Part 1: Rapid Response Protocol (Immediate Action)

This section is designed for immediate reference during an incident. Do not hesitate.

Incident TypeImmediate Action
Inhalation Evacuate immediately. Move to fresh air. Support respiration if failing.[1][2][3][4][5][6] Lachrymator hazard: Do not re-enter the area without SCBA.
Skin Contact Drench. Immediately wash with soap and water for >15 minutes.[1][2][3][5] Remove contaminated clothing under the safety shower. Do not use solvents (ethanol/DMSO) as they increase dermal absorption.
Eye Contact Irrigate. Rinse with water/saline for >15 minutes, holding eyelids open. Contact ophthalmology immediately.
Spill (<10 mL) Isolate. Evacuate hood area. Absorb with vermiculite or activated charcoal. Do NOT use water (hydrolysis releases HBr).
Spill (>10 mL) Evacuate Lab. Pull fire alarm. Contact HAZMAT. This compound is a potent alkylating agent and lachrymator.

Part 2: Hazard Mechanism & Risk Profile[8][9]

To safely handle (2Z)-1,4-dibromo-2-methylbut-2-ene, one must understand why it is dangerous. It is not merely "toxic"; it is a bifunctional electrophile .

The Mechanism of Toxicity

This molecule features two allylic bromide positions. Allylic halides are exceptionally reactive toward nucleophiles (DNA, proteins) via


 mechanisms.
  • Lachrymatory Effect: The compound rapidly alkylates TRPA1 channels in sensory nerves (eyes/lungs), causing immediate, debilitating pain and tearing.

  • Vesicant Action: Upon skin contact, it alkylates keratinocytes, leading to delayed blistering and deep tissue necrosis similar to mustard gas analogs.

  • Systemic Toxicity: If absorbed, it can cross-link DNA, posing severe mutagenic and carcinogenic risks.

Part 3: Personal Protective Equipment (PPE) Matrix

CRITICAL WARNING: Standard laboratory nitrile gloves provide insufficient protection against allylic bromides. Breakthrough times are often <5 minutes.

The "Double-Shell" Glove Protocol

You must utilize a laminate barrier glove as the primary chemical shield, with a nitrile outer glove for dexterity.

PPE ComponentSpecificationRationale
Primary Glove (Inner) Silver Shield® / 4H® (Laminate Film) Impermeable to small halogenated electrophiles.
Secondary Glove (Outer) Nitrile (5-8 mil) Provides grip and mechanical protection for the inner laminate glove.
Respiratory Fume Hood (Mandatory) Never handle outside a certified hood. If hood failure occurs, use Full-Face Respirator with OV/P100 cartridges.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to vapor lachrymatory effects.
Body Protection Tyvek® Lab Coat / Sleeve Covers Cotton absorbs and holds the chemical against the skin. Tyvek repels splashes.
PPE Decision Logic

PPE_Logic Start Handling (2Z)-1,4-dibromo-2-methylbut-2-ene Hood_Check Is Fume Hood Functional? Start->Hood_Check Stop STOP WORK. Tag out hood. Hood_Check->Stop No Glove_Select Glove Selection Hood_Check->Glove_Select Yes Standard_Nitrile Standard Nitrile Only? Glove_Select->Standard_Nitrile Laminate_Protocol Silver Shield (Inner) + Nitrile (Outer) Glove_Select->Laminate_Protocol Standard_Nitrile->Stop UNSAFE - <5 min breakthrough Clothing Body Protection Laminate_Protocol->Clothing Cotton Standard Cotton Coat Clothing->Cotton Tyvek Tyvek Sleeves/Apron Clothing->Tyvek Cotton->Stop Risk of absorption Proceed Proceed with Experiment Tyvek->Proceed

Figure 1: PPE Selection Decision Tree ensuring maximum barrier protection against alkylating agents.

Part 4: Operational Handling Protocol

Engineering Controls[8]
  • Designated Area: Use a dedicated fume hood cleared of clutter.

  • Sash Height: Keep sash as low as possible (below breathing zone).

  • Secondary Containment: Perform all transfers within a deep glass or polypropylene tray to contain spills.

Step-by-Step Handling
  • Preparation: Don all PPE (Laminate + Nitrile gloves, Goggles, Tyvek).

  • Weighing:

    • Preferred: Weigh inside the fume hood using a portable balance.

    • Alternative: Tare a vial with a septum cap. Add liquid via syringe through the septum to avoid open-air exposure.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid plastic syringes if possible (plungers may swell).

  • Reaction Monitoring: When taking TLC spots, quench the capillary tip immediately in a small vial of 10% Sodium Thiosulfate before removing it from the hood.

Part 5: Deactivation & Disposal (The "Quench" System)

Self-Validating Safety: Do not dispose of the active alkylating agent directly into waste drums. You must chemically deactivate it first.

Chemical Quenching Protocol

The objective is to convert the electrophilic bromide into a harmless thioether or alcohol.

Reagents:

  • Solution A: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Solution B: 5% Sodium Hydroxide (

    
    ) (Optional, for pH adjustment).
    

Procedure:

  • Dilute: Dissolve residual material in a small amount of acetone or ethanol.

  • Quench: Slowly add Solution A (Thiosulfate). The reaction is exothermic; add slowly.

    • Mechanism:[7][8][9][10]

      
      
      
  • Verify: Check pH. Ensure it is neutral or slightly basic.

  • Disposal: The resulting mixture is now a non-lachrymatory aqueous organic waste. Label as "Quenched Halogenated Waste."

Waste Stream Management
Waste TypeContainer LabelingHandling
Quenched Reaction Mixture "Halogenated Organic Waste - Quenched"Standard solvent waste stream.
Contaminated Sharps "Sharps - Chemically Contaminated"Do not recap needles. Place directly in bin inside hood.
Solid Waste (Gloves/Tyvek) "Hazardous Solid Waste"Double bag in clear heavy-duty plastic before removing from hood.

Part 6: References

    • Note: Provides hazard data for the close analog, establishing the baseline for lachrymatory and corrosive protocols.

    • Note: Authoritative source for laminate film glove permeation data against halogenated hydrocarbons.

  • PubChem. (n.d.). 1,4-Dibromo-2-methylbut-2-ene (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Note: Verification of chemical structure and GHS classification data.

  • University of California, Berkeley. (2020). Standard Operating Procedure: Allylic and Benzylic Bromides. EH&S. Retrieved October 26, 2023, from [Link]

    • Note: General academic standard for handling highly reactive electrophiles.

Sources

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